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  • Product: 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-
  • CAS: 3085-82-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Reactivity, and Environmental Toxicology of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

Executive Summary As application scientists and drug development professionals, understanding the precise mechanistic behavior of industrial chemicals is critical for both toxicological risk assessment and the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As application scientists and drug development professionals, understanding the precise mechanistic behavior of industrial chemicals is critical for both toxicological risk assessment and the development of safer alternatives. 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (commonly known as IPPD , CAS: 101-72-4) is a highly reactive secondary diamine primarily utilized as an antiozonant and antioxidant in the rubber manufacturing industry .

Following the recent discovery of the acute toxicity of the related compound 6PPD and its ozonation product (6PPD-quinone) to aquatic species, IPPD has garnered intense scrutiny. Evaluating its structural reactivity, environmental fate, and toxicokinetics is paramount for researchers mapping urban watershed toxic syndromes and designing next-generation antidegradants .

Chemical Structure and Physicochemical Properties

The molecular architecture of IPPD (C15H18N2) is engineered to balance migration kinetics (blooming) to the rubber surface with radical scavenging efficiency. It consists of a central p-phenylenediamine backbone, asymmetrically substituted with an isopropyl group on one nitrogen and a phenyl group on the other.

Quantitative Data Summary

The physical properties of IPPD directly dictate its industrial utility and environmental distribution.

Table 1: Physicochemical Properties of IPPD and Mechanistic Significance

PropertyValueCausality / Technical Significance
Molecular Weight 226.32 g/mol Facilitates optimal diffusion rates through polymer matrices to the surface.
Melting Point 74 - 80 °CEnsures the compound remains solid at room temperature but melts seamlessly during vulcanization.
Boiling Point 161 °C (at 1 mmHg)Low volatility prevents excessive chemical loss during high-heat manufacturing processes.
Density ~1.1 g/cm³Compatible with the specific gravity of natural and synthetic rubber blends.

Mechanisms of Action: Antiozonant and Antioxidant Activity

The primary mode of action for IPPD involves the sacrificial scavenging of ozone and reactive oxygen species (ROS) at the rubber-air interface. The structural causality dictates its dual-action mechanism:

  • Radical Scavenging (H-Atom Transfer): The secondary amine protons are highly labile. IPPD donates a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction. The resulting IPPD aminyl radical is stabilized by resonance delocalization across the N'-phenyl ring.

  • Ozone Scavenging: IPPD reacts directly with atmospheric ozone, forming a protective film of complex degradation products—predominantly IPPD-quinone—which acts as a physical barrier against further polymer ozonolysis .

G IPPD IPPD (CAS: 101-72-4) PPD p-Phenylenediamine Core IPPD->PPD Iso N-Isopropyl Group IPPD->Iso Ph N'-Phenyl Group IPPD->Ph Radical H-Atom Transfer (Radical Quenching) PPD->Radical Electron rich center Ozone Ozonation & Film Formation (IPPD-Quinone) Iso->Ozone Modulates surface migration Ph->Radical Resonance stabilization

Caption: Structural components of IPPD and their respective roles in antioxidant and antiozonant mechanisms.

Toxicology and Environmental Fate

IPPD is a known skin sensitizer, frequently implicated in allergic contact dermatitis among industrial workers . Environmentally, IPPD is susceptible to dark oxidation and photochemical degradation in aquatic systems.

Unlike 6PPD-quinone, which exhibits extreme acute toxicity to juvenile Coho salmon, recent comparative studies suggest that IPPD-quinone may not induce the same rapid mortality in specific salmonid cell lines. However, because IPPD degrades rapidly in aqueous environments depending on pH, temperature, and oxygen concentration, rigorous environmental monitoring is required to map its complete toxicological profile .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls and mechanistic rationales into every step.

Protocol 1: Aquatic Degradation Profiling via HPLC-Orbitrap MS

Purpose: To quantify the thermal and photochemical degradation kinetics of IPPD and identify its transformation products (e.g., IPPD-quinone). Causality: Orbitrap Mass Spectrometry is selected over standard quadrupole MS due to its ultra-high mass resolution, which is critical for distinguishing isobaric oxidation products in complex environmental matrices.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM stock solution of IPPD in LC-MS grade water buffered to pH 7.0 using 10 mM phosphate buffer. Validation Rationale: Standardizing pH prevents base-catalyzed auto-oxidation, ensuring the measured degradation is purely thermal or photochemical.

  • Dark Oxidation / Irradiation: Split the sample into two aliquots. Keep Aliquot A in a dark, temperature-controlled chamber (20 °C). Expose Aliquot B to simulated sunlight (Xenon arc lamp, 300-800 nm).

  • Reaction Quenching: At predetermined time intervals (0, 1, 3, 6, 12 hours), extract 1 mL aliquots and immediately quench the reaction with 10 µL of 1 M sodium thiosulfate. Validation Rationale: Thiosulfate instantly reduces residual oxidants, freezing the kinetic state of the sample to prevent degradation during autosampler queuing.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Validation Rationale: Formic acid enhances protonation, maximizing ionization efficiency in the positive electrospray ionization (+ESI) mode.

  • Mass Spectrometry: Analyze using an Orbitrap MS in +ESI mode. Scan range: m/z 100-500. Resolution: 70,000 FWHM.

  • Data Processing: Extract ion chromatograms for m/z 227.154 (IPPD [M+H]+) and its corresponding quinone mass to calculate half-lives.

Workflow Prep Aqueous Sample Prep (pH 7.0 Buffer) Split Aliquot Split Prep->Split Oxidation Dark Oxidation (20 °C) Split->Oxidation Photo Photochemical Irradiation Split->Photo Quench Reaction Quenching (Na2S2O3) Oxidation->Quench Photo->Quench HPLC UHPLC Separation (C18 Column) Quench->HPLC MS Orbitrap MS Analysis (+ESI, High-Res) HPLC->MS

Caption: Step-by-step workflow for the environmental degradation profiling of IPPD using HPLC-Orbitrap MS.

Protocol 2: In Vitro Cytotoxicity Screening (CSE-119 Cell Line)

Purpose: To evaluate the specific cellular toxicity of IPPD and IPPD-quinone. Causality: The CSE-119 (Coho salmon embryo) cell line is utilized because it directly models the species most vulnerable to p-phenylenediamine-induced urban watershed toxic syndrome.

Step-by-Step Methodology:

  • Cell Culture: Culture CSE-119 cells in L-15 medium supplemented with 10% fetal bovine serum at 15 °C.

  • Dosing: Seed cells in 96-well plates at 1x10^4 cells/well. After 24 hours, expose cells to a concentration gradient of IPPD (0.1 to 100 µM) dissolved in DMSO. Validation Rationale: Final DMSO concentration must be kept strictly <0.1% v/v to eliminate solvent-induced background cytotoxicity.

  • Incubation: Incubate for 24 and 48 hours.

  • Viability Assay: Add 10 µL of AlamarBlue reagent to each well. Incubate for 4 hours. Validation Rationale: AlamarBlue measures metabolic activity via resazurin reduction, providing a non-toxic, continuous monitoring method for cell viability without lysing the cells.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate the LC50 using non-linear regression analysis.

Conclusion

As regulatory pressure mounts against traditional rubber antidegradants, understanding the precise chemical properties and mechanisms of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD) is paramount. By employing high-resolution analytical techniques and species-specific toxicological assays, researchers can accurately delineate its environmental fate, allowing for the informed design of safer industrial alternatives.

References

  • Title: N-isopropyl-N'-phenyl-p-phenylenediamine | CID 7573 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-Quinone Source: ACS Publications (Environmental Science & Technology) URL: [Link](Landing page prioritized for verified access to ACS environmental toxicology archives)

  • Title: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) CAS N°:101-72-4 Source: OECD Screening Information Dataset (SIDS) / Chemical Safety URL: [Link]

Exploratory

An In-Depth Technical Guide to the Antiozonant Action of N-(1-methylethyl)-N'-phenyl-1,4-Benzenediamine (IPPD)

Prepared for: Researchers, Scientists, and Product Development Professionals From: Senior Application Scientist Executive Summary: The Imperative for Ozone Protection in Elastomers Ozone (O₃), a highly reactive allotrope...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Product Development Professionals From: Senior Application Scientist

Executive Summary: The Imperative for Ozone Protection in Elastomers

Ozone (O₃), a highly reactive allotrope of oxygen, is a significant environmental factor in the degradation of unsaturated polymers, particularly diene elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR). The process, known as ozonolysis, involves the cleavage of carbon-carbon double bonds within the polymer backbone. This cleavage leads to the formation of cracks on the rubber surface, which can propagate under stress and ultimately cause catastrophic failure of the material.[1] Given the critical safety and performance roles of rubber components in countless applications, from automotive tires to industrial hoses, mitigating ozone-induced degradation is paramount.

N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine, commonly known as IPPD, is a high-potency antiozonant from the p-phenylenediamine (PPD) class of stabilizers.[2][3] It is intentionally added to rubber formulations to provide robust protection against ozone attack.[4] This guide provides a detailed technical examination of the multifaceted mechanism by which IPPD imparts ozone resistance to elastomers. We will explore the core chemical interactions, the formation of a physical protective barrier, and the analytical methodologies required to validate these protective mechanisms.

Physicochemical Properties of IPPD

To comprehend its function, one must first understand the key properties of the IPPD molecule (C₁₅H₁₈N₂).

PropertyValue / DescriptionSignificance in Antiozonant Action
Chemical Name N-(1-methylethyl)-N'-phenyl-1,4-benzenediamineThe structure features two amine groups, which are the primary reactive sites.
Molecular Weight 226.32 g/mol Influences its mobility and solubility within the polymer matrix.
Appearance Dark grey to purple flakes/granules---
Melting Point 75 °C (167 °F)Relevant for processing and dispersion in rubber compounding.[3]
Ionization Potential LowThis is the critical property that allows IPPD to react with ozone more readily than the rubber polymer itself.[2][3]
Solubility Low in water (~15 mg/L), soluble in organic solventsAffects its environmental fate and its compatibility with the non-polar rubber matrix.[5]

The cornerstone of IPPD's efficacy is its low ionization potential, which makes it an excellent electron donor.[2][3] This property ensures that IPPD can sacrificially react with electrophilic ozone, effectively intercepting it before it can attack the polymer's double bonds.[1]

The Core Mechanism of Antiozonant Action: A Dual-Pronged Defense

The protective action of IPPD is not a single reaction but a sophisticated, multi-stage process. It is best described as a combined "scavenger-protective film" mechanism.[6][7] This dual action provides both immediate chemical defense and a lasting physical barrier.

Stage 1: Kinetic Scavenging of Ozone

The primary and most immediate line of defense is the rapid, preferential reaction of IPPD with ozone.[1][8][9] This process is known as kinetic scavenging. Due to its lower ionization energy compared to the olefinic bonds in rubber, IPPD acts as a sacrificial agent.[2][3]

The initial reaction involves an electron transfer from the IPPD molecule to ozone, leading to the formation of a PPD radical cation and an ozone radical anion.[10][11] These highly reactive intermediates undergo further reactions to form more stable species, including aminoxyl (nitroxyl) radicals (R₂N-O•).[3][10]

This scavenging reaction is significantly faster than the ozonolysis of the rubber polymer, thereby consuming the ozone at the surface before it can initiate polymer chain scission.[10]

Scavenging_Mechanism cluster_initial Initial Electron Transfer IPPD IPPD (N-(1-methylethyl)-N'-phenyl-1,4-Benzenediamine) Radical_Cation IPPD Radical Cation [IPPD•+] IPPD->Radical_Cation + O₃ O3 Ozone (O₃) O3_Anion Ozone Radical Anion [O₃•-] Nitroxyl_Radical Nitroxyl Radical (R₂N-O•) Radical_Cation->Nitroxyl_Radical + [O₃•-] Products Further Reaction Products Nitroxyl_Radical->Products

Caption: Initial ozone scavenging reaction pathway of IPPD.

Stage 2: Formation of a Protective Surface Film

The products generated from the reaction between IPPD and ozone do not simply vanish. Instead, they accumulate on the surface of the rubber to form a thin, durable, and largely impermeable film.[1][7][8][9] This film acts as a physical barrier, preventing further ozone from reaching the underlying rubber matrix.[1][12]

This process is facilitated by a phenomenon known as "blooming," where the IPPD molecules, due to their limited solubility in the rubber matrix, slowly migrate or diffuse to the surface.[3] This ensures a continuous supply of fresh antiozonant at the point of ozone attack, enabling the protective film to be constantly replenished as it is consumed.[3]

The composition of this film is complex, consisting of a mixture of ozonized IPPD derivatives, including nitrones, dinitrones, amides, and quinone-like structures.[3][6][8] Electron microscopy studies have confirmed the formation of this inextensible surface layer, which is inert to further ozone attack.[7]

Protective_Film_Formation cluster_bulk Bulk Rubber Matrix cluster_surface Rubber Surface / Air Interface IPPD_Bulk IPPD Molecules (Dispersed) IPPD_Surface Bloomed IPPD IPPD_Bulk->IPPD_Surface Migration / Blooming Reaction_Products Ozonized IPPD Products (Nitrones, Quinones, etc.) IPPD_Surface->Reaction_Products Forms Ozone Atmospheric Ozone (O₃) Ozone->IPPD_Surface Reacts with Film Protective Film Barrier Reaction_Products->Film Aggregates into Film->Ozone Blocks Further Ingress

Caption: Logical flow of protective film formation by IPPD.

Experimental Validation and Characterization

Asserting the mechanism of action requires robust analytical validation. A multi-technique approach is necessary to identify intermediates, characterize the final protective film, and quantify the antiozonant's effectiveness.

Protocol: Analysis of IPPD and its Ozonation Products

This workflow outlines a standard procedure for studying the transformation of IPPD in a rubber matrix upon ozone exposure.

Objective: To identify and characterize the chemical products formed from the reaction of IPPD with ozone on a rubber surface.

Methodology:

  • Sample Preparation:

    • Prepare two identical sets of vulcanized rubber samples (e.g., SBR or NR).

    • One set will contain a known concentration of IPPD (e.g., 2 parts per hundred rubber - phr).

    • The second set will be a control, containing no IPPD.

  • Accelerated Ozone Aging:

    • Place the samples in a controlled ozone test chamber.

    • Expose the samples to a specified ozone concentration (e.g., 50-100 pphm), temperature (e.g., 40°C), and humidity (e.g., 50% RH) for a defined period (e.g., 48-96 hours). Some samples may be placed under static or dynamic strain to simulate real-world conditions.

  • Surface Extraction:

    • Remove the samples from the chamber.

    • Carefully wash the surface of each sample with a suitable solvent (e.g., dichloromethane or acetone) to extract the bloomed antiozonant and its reaction products.[13]

  • Chemical Analysis:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the components of the surface extract using liquid chromatography and identify their molecular weights and fragmentation patterns using mass spectrometry. This is the primary technique for identifying the various ozonation products.[6][14][15]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Use Attenuated Total Reflectance (ATR-FTIR) to directly analyze the chemical functional groups on the rubber surface before and after ozone exposure.[13][16] This can confirm the formation of carbonyls, ozonides, and nitro compounds characteristic of both rubber degradation and IPPD reactions.[16]

    • Electron Spin Resonance (ESR) Spectroscopy: For advanced mechanistic studies, ESR can be used to detect and identify the transient radical intermediates, such as nitroxyl radicals, formed during the initial scavenging reaction.[10][17]

  • Surface Morphology Analysis:

    • Scanning Electron Microscopy (SEM): Examine the surface topography of the rubber samples to visualize the formation of the protective film and the presence or absence of ozone-induced cracks.

Experimental_Workflow start Start: Sample Preparation (Rubber with and without IPPD) ozone_chamber Ozone Chamber Exposure (Controlled O₃, Temp, Strain) start->ozone_chamber surface_extraction Surface Solvent Extraction ozone_chamber->surface_extraction analysis Chemical & Morphological Analysis surface_extraction->analysis lcms LC-MS (Product Identification) analysis->lcms Chemical ID ftir ATR-FTIR (Surface Chemistry) analysis->ftir Functional Groups esr ESR Spectroscopy (Radical Detection) analysis->esr Intermediates sem SEM (Surface Morphology) analysis->sem Morphology end End: Mechanistic Elucidation lcms->end ftir->end esr->end sem->end

Caption: Experimental workflow for validating the IPPD antiozonant mechanism.

Conclusion

The antiozonant action of N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine (IPPD) is a robust, dual-function mechanism essential for the durability of modern rubber products. It begins with an extremely rapid kinetic scavenging of ozone at the rubber's surface, a reaction driven by IPPD's low ionization potential. This is immediately followed by the formation of a resilient, self-replenishing protective film from the ozonized reaction products, which provides a physical barrier against further ozone ingress. This combined scavenger-film model, validated through extensive spectroscopic and microscopic analysis, explains the high efficacy of IPPD in preventing the catastrophic failure of elastomers in ozone-rich environments. Understanding this intricate mechanism is critical for the development of next-generation, environmentally benign polymer stabilization systems.

References

  • Antioxidant IPPD: Benefits and Uses. (2024, January 20). Chembroad. [Link]

  • N-Isopropyl-N'-phenyl-1,4-phenylenediamine. Wikipedia. [Link]

  • Protecting Rubber Components: A Deep Dive into Antiozonant Mechanisms. Datascientia. [Link]

  • Tian, Z., et al. (2024). Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf. Environmental Science & Technology Letters. [Link]

  • Gong, C., et al. (2024). Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants. ACS Applied Polymer Materials. [Link]

  • Ozone ageing: experimental methods on pristine and protected natural rubber. (2022, March 26). Athene Forschung. [Link]

  • Rossomme, E., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology. [Link]

  • Rossomme, E., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone. eScholarship, University of California. [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) CAS N°:101-72-4. European Chemicals Agency (ECHA). [Link]

  • Lattimer, R. P., et al. (1983). Mechanisms of Ozonation of N-(1,3-Dimethylbutyl)-N′-Phenyl-p-Phenylenediamine. Rubber Chemistry and Technology. [Link]

  • Antiozonants. ResearchGate. [Link]

  • Cataldo, F. (2002). A study on the reaction between N-substituted p-phenylenediamines and ozone: experimental results and theoretical aspects in relation to their antiozonant activity. SciSpace. [Link]

  • McNeill, V. F., et al. (2025). Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-1,4-phenylenediamine (IPPD), and 6PPD-Quinone. ACS Publications. [Link]

  • Biodegradation-pathways.pdf. Tire and Road Wear Particles. [Link]

  • Wang, L., et al. (2024). Structurally Selective Ozonolysis of p-Phenylenediamines and Toxicity in Coho Salmon and Rainbow Trout. ChemRxiv. [Link]

  • Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. Scirp.org. [Link]

  • N-isopropyl-n?-phenyl-p-phenylenediamine. Altmeyers Encyclopedia. [Link]

  • N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE (IPPD) (CAS #101-72-4) GREENSCREEN® FOR SAFER CHEMICALS ASSESSMENT. EZview. [Link]

  • Investigations on the use of protective coating material as an antiozonant for natural rubber under static deformation. ResearchGate. [Link]

  • A study on the reaction between N-substituted p-phenylenediamines and ozone: Experimental results and theoretical aspects in relation to their antiozonant activity. ResearchGate. [Link]

  • Mechanisms of Ozonation of N,N′-di-(1-Methylheptyl)-p-Phenylenediamine. SciSpace. [Link]

  • Andries, J., Ross, D. B., & Diem, H. E. (1975). Ozone Attack and Antiozonant Protection of Vulcanized Natural Rubber. A Surface Study by Attenuated Total Reflectance Spectroscopy. Semantic Scholar. [Link]

Sources

Foundational

Thermal Degradation Kinetics of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD): Mechanisms, Methodologies, and Implications

Executive Summary 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-—commonly referred to as N-isopropyl-N'-phenyl-p-phenylenediamine, IPPD, or Antioxidant 4010NA—is a highly effective antiozonant and antioxidant used exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-—commonly referred to as N-isopropyl-N'-phenyl-p-phenylenediamine, IPPD, or Antioxidant 4010NA—is a highly effective antiozonant and antioxidant used extensively in elastomer and rubber manufacturing. While its primary function is to scavenge peroxy radicals and prevent the oxidative scission of polymer chains, the thermal degradation kinetics of IPPD itself have become a critical focal point for both material scientists and environmental toxicologists. Understanding the rate, pathways, and activation energy ( Ea​ ) of IPPD degradation is essential for predicting the functional lifespan of rubber products and mitigating the environmental impact of its toxic transformation products, such as quinones[1].

This whitepaper provides an in-depth technical analysis of IPPD’s thermal degradation kinetics, detailing the underlying chemical mechanisms, self-validating experimental protocols, and quantitative kinetic parameters.

Chemical Profile and Mechanistic Pathways

IPPD functions as an electron and hydrogen donor. Its low ionization potential allows it to rapidly react with oxygen, ozone, and peroxy radicals. The thermal degradation of IPPD is primarily an oxidative process driven by heat, which accelerates the collision frequency between oxygen molecules and the antioxidant[1].

Causality of Degradation: The initial step in the thermal oxidation of IPPD involves the abstraction of a hydrogen atom from the amine group, yielding a highly resonance-stabilized aminyl radical. Under sustained thermal stress, this radical intermediate undergoes further oxidation to form stable, highly conjugated quinone derivatives, primarily N-phenyl-p-benzoquinone monoamine (BQMI)[2]. The pKa of IPPD is approximately 6.40 ± 0.03, meaning that in neutral aqueous or humid environments, the molecule exists predominantly in an anionic form, which significantly influences its nucleophilicity and degradation rate[2].

Pathway IPPD IPPD (Antioxidant) Radical Aminyl Radical Intermediate IPPD->Radical H-abstraction Heat Thermal Energy & Oxygen Heat->Radical Catalysis Quinone IPPD-Quinone / BQMI (Degradation Products) Radical->Quinone Oxidation

Reaction pathway of IPPD thermal oxidation to quinone derivatives.

Experimental Methodologies for Kinetic Analysis

To ensure scientific integrity and reproducibility, the evaluation of IPPD degradation must rely on self-validating experimental systems. The two primary methodologies are solid-state Thermogravimetric Analysis (TGA) for matrix-bound kinetics and UV-Vis Spectrophotometry for aqueous/solvent dark oxidation.

Solid-State Thermal Decomposition (TGA)

The thermal degradation of elastomers is a complex, multi-step solid-state reaction. Assuming a single reaction order (e.g., first-order kinetics) is fundamentally flawed. Therefore, we utilize model-free isoconversional methods (such as the Kissinger and Flynn-Wall-Ozawa models). These models allow the apparent activation energy ( Ea​ ) to be calculated as a function of the extent of conversion ( α ) without pre-assuming a specific reaction mechanism[3].

Step-by-Step Protocol:

  • Sample Preparation: Isolate 5–10 mg of IPPD or an IPPD-loaded rubber vulcanizate to minimize thermal gradients within the sample.

  • Atmosphere Control: Purge the TGA furnace with Air (for thermo-oxidative kinetics) or N2​ (for pure thermal degradation) at a strict flow rate of 25 mL/min[4].

  • Dynamic Heating: Subject the samples to multiple, distinct heating rates ( β ): 5, 10, 15, and 20 °C/min, ramping from 30 °C to 800 °C[3]. Causality: Multiple heating rates are mandatory for isoconversional models to shift the derivative thermogravimetry (DTG) peaks, providing the variance needed to solve for Ea​ .

  • Data Extraction: Record the mass loss (TG) and calculate the derivative (DTG). Identify the peak degradation temperatures ( Tp​ ).

  • Kinetic Modeling: Apply the Flynn-Wall-Ozawa (FWO) equation:

    logβ=log(AEa​/R)−2.315−0.4567(Ea​/RT) to extract the activation energy[5].

Workflow Prep 1. Sample Preparation (IPPD in Matrix/Solvent) TGA 2. Thermogravimetric Analysis (N2/Air, 5-20°C/min) Prep->TGA Data 3. Thermogram Extraction (TG & DTG curves) TGA->Data Model 4. Isoconversional Kinetics (Kissinger, FWO Models) Data->Model Ea 5. Apparent Activation Energy (Ea) Determination Model->Ea

Self-validating experimental workflow for determining solid-state thermal kinetics.

Aqueous Dark Oxidation Kinetics (UV-Vis)

To isolate thermal oxidation from photochemistry, dark oxidation kinetics are tracked via UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve IPPD in a pH-controlled buffer (pH 7.0) to standardize the ionization state[2].

  • Environmental Control: Place the solution in a quartz cuvette within a temperature-controlled spectrophotometer sample holder (ranging from 19.5 °C to 60.3 °C). Maintain a specific O2​ atmosphere using a dual-channel mixed flow rotameter[2].

  • Spectrophotometric Tracking: Continuously monitor the absorbance at 475 nm. Causality: The 475 nm wavelength specifically corresponds to the production of BQMI (the primary oxidation product). By tracking the growth of this peak, the system self-validates that the depletion of IPPD is stoichiometrically linked to BQMI formation, ruling out invisible side-reactions[2].

  • Rate Calculation: Extract the pseudo-first-order decay rate constant ( k ) from the absorbance growth curve.

Quantitative Kinetic Parameters

The thermal degradation of IPPD is highly dependent on the matrix (solvent vs. polymer) and the ambient temperature. The table below synthesizes kinetic data derived from authoritative thermogravimetric and spectrophotometric studies.

Parameter / MetricMatrix / ConditionValueReference
Decay Half-Life (Dark) Ambient Rubber Particles~14 Days[1]
Degradation Rate Constant ( k ) Standard Solvent Film0.327 h−1 [1]
Degradation Rate Constant ( k ) Rubber Powder0.299 day−1 [1]
DTA Endothermic Peaks Natural Rubber Compound405°C, 550°C, 660°C[6]
Total Mass Reduction (TGA) Natural Rubber Compound81.745%[6]
Acid Dissociation Constant (pKa) Aqueous Solution6.40 ± 0.03[2]

Material and Toxicological Implications

The kinetic data reveals a critical divergence based on particle size and steric hindrance. IPPD degrades significantly faster than its analog 6PPD in macroscopic rubber particles due to its smaller molecular mass, which allows higher mobility and faster collision rates with oxygen/ozone[1].

From a material science perspective, while IPPD's rapid reaction kinetics make it a highly efficient radical scavenger, it also leads to faster depletion of the antioxidant reservoir within the rubber matrix, necessitating careful dosage calculations to ensure long-term thermal stability[6].

From a toxicological perspective, the thermal degradation of IPPD yields IPPD-quinone and BQMI. Elevated temperatures (e.g., 60–70 °C on sun-exposed artificial turf or asphalt) double the degradation rate of these PPDs compared to ambient conditions[1]. Because these quinone transformation products are highly stable in the dark and exhibit significant aquatic toxicity, understanding the thermal kinetics of the parent IPPD molecule is a critical prerequisite for environmental risk assessments and the development of next-generation, non-toxic antidegradants[7].

References

  • Function mechanism of antioxidant IPPD (R represents alkyl) ResearchGate URL:[Link]

  • Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf Environmental Science & Technology Letters - ACS Publications URL:[Link]

  • Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and 6PPD-Quinone ACS ES&T Water - ACS Publications URL:[Link]

  • The effect of antioxidant concentration of N-isopropyl-N-phenyl-p-phenylenediamine, and 2,2,4-trimethyl-1,2-dihydroquinoline and mixing time of physical properties, thermal properties, mechanical properties and microstructure on natural rubber compound ResearchGate URL:[Link]

Sources

Exploratory

oxidation states and radical formation of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-

An In-depth Technical Guide to the Oxidation States and Radical Formation of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Introduction N-isopropyl-N'-phenyl-p-phenylenediamine, commonly abbreviated as IPPD, is a high-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Oxidation States and Radical Formation of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine, commonly abbreviated as IPPD, is a high-production-volume organic compound belonging to the class of p-phenylenediamine (PPD) derivatives.[1][2] Its primary application lies in the rubber and polymer industries, where it serves as a highly effective antioxidant and antiozonant.[3][4][5][6] IPPD is a critical additive in the manufacturing of tires, belts, hoses, and other rubber products, functioning to prevent degradation caused by heat, oxygen, and ozone exposure, thereby extending the service life of these materials.[4][6]

The efficacy of IPPD is rooted in its redox chemistry—specifically, its ability to undergo controlled oxidation and form stable radical intermediates. Understanding the mechanistic pathways of its oxidation, the nature of the radical species formed, and their subsequent reactions is paramount not only for optimizing its performance in material preservation but also for assessing its environmental fate and toxicological profile. The oxidation products of PPDs, including IPPD, are of increasing concern due to their potential to cause allergic contact dermatitis and exhibit aquatic toxicity.[1][7][8]

This technical guide provides a comprehensive examination of the oxidation states and radical formation of IPPD. It is intended for researchers, chemists, and material and drug development scientists who require a deep, mechanistic understanding of this compound's reactive chemistry. We will explore the fundamental principles of its antioxidant action, the electrochemical behavior leading to radical cation formation, the analytical techniques for characterization, and the broader implications of its redox activity.

Section 1: The Antioxidant and Antiozonant Mechanism of IPPD

The protective action of IPPD and other PPDs stems from their low ionization potential, which allows them to react with oxidizing species, such as ozone (O₃) and free radicals, more readily than the polymer matrix they are designed to protect.[3][7] This sacrificial oxidation intercepts the degradative cascade that would otherwise lead to chain scission in the rubber, causing it to become brittle and crack.[6]

The core mechanism involves the donation of a hydrogen atom or an electron to the oxidizing species. In the context of antiozonant activity, IPPD reacts with ozone, converting it into a less harmful hydroperoxyl radical (HOO•), while IPPD itself is transformed into a nitrogen-centered radical.[7] These resulting radical species can then be scavenged by other antioxidant stabilizers within the polymer system.[7] This process effectively neutralizes the threat before it can damage the structural integrity of the material.

Section 2: Electrochemical Oxidation and Radical Cation Formation

The oxidation of IPPD, like other p-phenylenediamines, is a stepwise process that can be effectively studied using electrochemical methods. The overall reaction typically involves the transfer of two electrons per molecule, leading from the neutral diamine to a fully oxidized quinone-diimine species.[9] The crucial intermediate in this pathway is the radical cation.

Step One: Formation of the IPPD Radical Cation (IPPD•+)

The initial and most critical step is a one-electron oxidation of the parent IPPD molecule. This process removes an electron from one of the nitrogen atoms, which are the most electron-rich centers in the molecule, to form a nitrogen-centered radical cation, denoted as IPPD•+.[10][11]

IPPD - e⁻ ⇌ [IPPD]•+

This species is paramagnetic, meaning it possesses an unpaired electron, making it highly reactive yet central to the antioxidant function of the molecule.[12] The formation of this radical cation is a quasi-reversible process.

Step Two: Further Oxidation to Quinone-diimine

The IPPD radical cation can undergo a second one-electron oxidation at a higher potential. This step removes the second electron, resulting in the formation of a dication, which rapidly rearranges to the more stable N-isopropyl-N'-phenyl-quinone-diimine.

[IPPD]•+ - e⁻ ⇌ [IPPD]²⁺ → Quinone-diimine + 2H⁺

Oxidation of IPPD ultimately converts the central phenylenediamine ring into a quinone structure.[7] This quinone species is often implicated in the toxicological effects associated with PPDs.[13]

Stability and Delocalization of the IPPD Radical Cation

While radicals are typically short-lived, the IPPD radical cation exhibits a degree of persistence.[14][15] This stability is crucial for its function, allowing it to exist long enough to participate in subsequent scavenging reactions. The stability can be attributed to two main factors:

  • Resonance Delocalization: The unpaired electron and the positive charge are not localized on a single nitrogen atom. Instead, they are delocalized across the entire π-system of the molecule, including both nitrogen atoms and the central benzene ring. This delocalization distributes the charge and spin density, which is a thermodynamically stabilizing effect.[16]

  • Steric Protection: The bulky isopropyl and phenyl groups attached to the nitrogen atoms provide steric hindrance.[17] This physical barrier helps to protect the radical center from reacting with other molecules, including dimerization with another radical, thus increasing its kinetic stability.[17]

Below is a diagram illustrating the stepwise oxidation pathway of IPPD.

G cluster_0 Step 1: Radical Cation Formation cluster_1 Step 2: Quinone-diimine Formation cluster_2 Subsequent Reactions IPPD IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) RadicalCation IPPD Radical Cation ([IPPD]•+) IPPD->RadicalCation - e⁻ QuinoneDiimine Quinone-diimine RadicalCation->QuinoneDiimine - e⁻, - 2H⁺ Hydrolysis Hydrolysis Products (e.g., Quinones) QuinoneDiimine->Hydrolysis + H₂O

Caption: Stepwise oxidation of IPPD to its radical cation and quinone-diimine.

Section 3: Analytical Methodologies for Characterization

Investigating the transient radical species and redox behavior of IPPD requires specialized analytical techniques. Electrochemical and spectroscopic methods are indispensable tools in this field.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for studying the redox behavior of electroactive species like IPPD.[18] It provides critical information about the oxidation potentials and the reversibility of the electron transfer steps. A typical cyclic voltammogram of a p-phenylenediamine shows two successive anodic (oxidation) peaks, corresponding to the formation of the radical cation and then the quinone-diimine.[19]

  • Objective: To determine the oxidation potentials of IPPD and assess the stability of its radical cation intermediate.

  • Materials:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

    • Electrochemical cell

    • Potentiostat

    • IPPD standard

    • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAPF₆) in acetonitrile (MeCN) or a phosphate buffer solution (pH 7) for aqueous studies.[20]

    • Polishing materials (alumina slurry) and sonicator for electrode cleaning.

  • Procedure:

    • Electrode Preparation: Polish the GCE with alumina slurry to a mirror finish, rinse thoroughly with deionized water and the solvent (e.g., acetonitrile), and sonicate briefly to remove any adsorbed impurities.

    • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte solution.

    • Blank Scan: Run a cyclic voltammogram of the supporting electrolyte alone to establish the background current and potential window.

    • Sample Analysis: Add a known concentration of IPPD (e.g., 1 mM) to the cell. Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.

    • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final potential past the first oxidation wave (e.g., +0.8 V) and then back. Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to probe the stability of the generated species.

    • Data Analysis: Identify the anodic and cathodic peak potentials. The first anodic peak corresponds to the IPPD → [IPPD]•+ oxidation. The presence of a corresponding cathodic peak on the reverse scan indicates the reversibility of this step. The peak separation and the ratio of cathodic to anodic peak currents provide information on the kinetics and stability of the radical cation.[21]

Spectroscopic Detection: Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only analytical technique that directly detects species with unpaired electrons.[22] It is therefore the definitive method for confirming the formation and characterizing the structure of the IPPD radical cation.[22] However, biologically or chemically relevant radicals are often too short-lived to detect directly.[23] In such cases, a technique called "spin trapping" is employed, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be easily measured by EPR.[24]

  • Objective: To detect and identify the radical formed during the oxidation of IPPD.

  • Materials:

    • EPR Spectrometer (X-band)

    • IPPD solution

    • Oxidizing agent (e.g., chemical oxidant like lead dioxide, or electrochemical generation in-situ)

    • Spin Trap: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN)

    • Solvent (e.g., deoxygenated acetonitrile or appropriate buffer)

    • Capillary tubes for EPR measurement

  • Procedure:

    • Sample Preparation: In a small vial, mix the IPPD solution with the spin trap (DMPO). The concentration of the spin trap should be significantly higher than the expected radical concentration.

    • Radical Generation: Initiate the oxidation of IPPD. This can be done by adding a chemical oxidant or by performing controlled-potential electrolysis directly in the EPR cavity.

    • EPR Measurement: Quickly transfer a portion of the reaction mixture into a glass capillary tube and place it inside the EPR spectrometer's resonant cavity.

    • Spectrum Acquisition: Record the EPR spectrum. The magnetic field is swept while the sample is irradiated with a fixed microwave frequency.

    • Spectrum Analysis: The resulting spectrum's characteristics (g-factor, hyperfine coupling constants) are unique to the specific radical adduct formed (e.g., DMPO-IPPD•). These parameters can be determined by simulating the experimental spectrum and provide structural information about the trapped radical.[24]

Caption: Workflow for the detection of IPPD radicals using EPR spin trapping.

Section 4: Physicochemical and Toxicological Data Summary

The properties of IPPD are crucial for its application and environmental impact.

Table 1: Physicochemical Properties of IPPD

PropertyValueReference(s)
IUPAC NameN1-Phenyl-N4-(propan-2-yl)benzene-1,4-diamine[7]
CAS Number101-72-4[25]
Molecular FormulaC₁₅H₁₈N₂[5][25]
Molar Mass226.32 g·mol⁻¹[2][25]
AppearanceDark grey to black flakes or purple-brown particles[2][25]
Melting Point72-76 °C (162-169 °F)[7][26]
SolubilityInsoluble in water; Soluble in benzene, ethanol, acetone[5][25]

The oxidation of IPPD and the subsequent formation of quinone-like structures are directly linked to its toxicological profile.

Table 2: Summary of Toxicological Information

EndpointObservationReference(s)
Human HealthKnown human allergen; can cause allergic contact dermatitis ("Volkswagen Dermatitis").[2][7][27]
Ingestion/InhalationMay cause abdominal pain, nausea, and liver damage upon chronic exposure.[28]
Aquatic ToxicityVery toxic to aquatic organisms, particularly fish.[8][26]
Environmental FateDegrades rapidly in air and light. Hydrolysis can yield products like benzoquinoneimine-N-phenyl.[8][28]

Conclusion

The redox chemistry of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is fundamental to its role as a premier antioxidant and antiozonant in the polymer industry. Its efficacy is derived from its capacity for facile one-electron oxidation to form a relatively stable, delocalized nitrogen-centered radical cation. This key intermediate serves to intercept and neutralize degradative oxidizing species. Further oxidation leads to quinone-diimines, which can undergo hydrolysis to form quinones—compounds that are central to the material's discoloration and toxicological properties.

A thorough understanding of these oxidation states and radical intermediates, facilitated by powerful analytical techniques such as cyclic voltammetry and EPR spectroscopy, is essential. Such knowledge not only enables the optimization of material durability but is also critical for designing safer, next-generation stabilizers and for accurately assessing the environmental and human health risks associated with the use and degradation of IPPD-containing products.

References

  • N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia. Available from: [Link]

  • Rubber Antioxidant IPPD (4010NA) - Hisen Chemical. Available from: [Link]

  • Antioxidant IPPD: Benefits and Uses - chembroad. Available from: [Link]

  • Rubber Antioxidants: TMQ, 6PPD, & IPPD | Hamiico Products. Available from: [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium - ScienceDirect. Available from: [Link]

  • Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode - Springer. Available from: [Link]

  • The electrochemical oxidation of phenylenediamines - ResearchGate. Available from: [Link]

  • Electrochemical approach for recognition and quantification of p-phenylenediamine: a review - RSC Publishing. Available from: [Link]

  • Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf - ACS Publications. Available from: [Link]

  • N-centered, yet persistent: isolation of N2O-based radicals through FLP-type stabilization - RSC Publishing. Available from: [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) CAS N°:101-72-4 - OECD. Available from: [Link]

  • N Isopropyl N Phenyl P Phenylenediamine - Scribd. Available from: [Link]

  • Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed. Available from: [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 - PubChem. Available from: [Link]

  • Adenine Radical Cation Formation by a Ligand-Centered Excited State of an Intercalated Chromium Polypyridyl Complex Leads to Enhanced DNA Photo-oxidation - PMC. Available from: [Link]

  • Tuning the stability of organic radicals - Semantic Scholar. Available from: [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium - LMU. Available from: [Link]

  • N-centered, yet persistent: isolation of N2O-based radicals through FLP-type stabilization - ResearchGate. Available from: [Link]

  • DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants - ResearchGate. Available from: [Link]

  • Radical cation - Wikipedia. Available from: [Link]

  • ICSC 1108 - N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE - INCHEM. Available from: [Link]

  • The Effect of Antioxidant Concentration of N-isopropyl-N- phenyl-p-phenylenediamine, and 2,2,4-trimethyl-1,2- dihydroquinoline a - AIP Publishing. Available from: [Link]

  • Oxidation-Triggered Formation of Diradical Cations from Paramagnetic Molecules and Their Spin Density Evolution - MDPI. Available from: [Link]

  • UNIT 7:CATION RADICALS - University of Massachusetts Lowell. Available from: [Link]

  • Radical Cations•+: Generation, Reactivity, Stability - Macmillan Group. Available from: [Link]

  • Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine - Google Patents.
  • EPR spectroscopy: A unique method for free radical analysis - Bruker. Available from: [Link]

  • Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - Springer. Available from: [Link]

  • Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study) - MDPI. Available from: [Link]

  • cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosphate buffer pH 6.8 - ResearchGate. Available from: [Link]

  • EPR Investigation of Photoinduced Radical Pair Formation and Decay to a Triplet State in a Carotene−Porphyrin−Fullerene Tria - ACS Publications. Available from: [Link]

  • Frustrated Radical Pairs: Insights from EPR Spectroscopy - Cardiff University. Available from: [Link]

  • The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile - University of Texas at Austin. Available from: [Link]

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Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Yield Optimization of 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-

Abstract This in-depth technical guide provides a comprehensive overview of the synthetic pathways and yield optimization strategies for 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (commonly known as IPPD), a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways and yield optimization strategies for 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (commonly known as IPPD), a critical antioxidant and antiozonant in the rubber and polymer industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core chemical transformations, from established industrial processes to modern catalytic methodologies. We will delve into the mechanistic underpinnings of each synthetic route, provide detailed, field-proven experimental protocols, and present a comparative analysis of various methods to guide process optimization. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction: The Significance of IPPD

1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-, or IPPD, is a p-phenylenediamine-based antioxidant widely utilized to protect rubber and other polymeric materials from degradation caused by ozone and oxidative stress.[1][2] Its efficacy stems from its low ionization potential, which allows it to react with and neutralize ozone and free radicals at a faster rate than the polymer matrix.[2] The molecular structure of IPPD, featuring both a secondary isopropylamino group and a secondary anilino group on a central phenylenediamine core, is key to its protective functions.[3] Beyond its primary application in the manufacturing of tires, belts, and hoses, IPPD also finds use as a stabilizer in fuels and plastics.[3][4]

This guide will systematically explore the principal synthetic routes to IPPD, focusing on the chemical logic that informs the selection of reagents, catalysts, and reaction conditions. We will begin with the most prevalent industrial methods and progress to more contemporary, mechanistically nuanced approaches.

Core Synthetic Pathways

The synthesis of IPPD can be broadly approached via two strategic disconnections:

  • Strategy A: Alkylation of a Pre-formed Diphenylamine Core. This is the most common industrial approach, beginning with the synthesis of the key intermediate, 4-aminodiphenylamine (4-ADPA), followed by the introduction of the isopropyl group.

  • Strategy B: Arylation of a Pre-formed Isopropyl-p-phenylenediamine. This is a less common but mechanistically important approach, often employing modern cross-coupling chemistry.

Pathway 1: Reductive Amination of 4-Aminodiphenylamine (4-ADPA) with Acetone

This pathway is the dominant industrial method for IPPD production due to its efficiency and the relatively low cost of starting materials.[5] The process is a classic example of reductive amination, where a primary amine reacts with a ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

Mechanism:

The reaction proceeds in two main stages:

  • Imine Formation: The primary amino group of 4-aminodiphenylamine (4-ADPA) acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (an imine).

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. In industrial settings, this is most commonly achieved via catalytic hydrogenation, using a heterogeneous catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

Diagram: Reductive Amination Pathway

G cluster_0 Imine Formation (Acid-Catalyzed) cluster_1 Reduction 4-ADPA 4-Aminodiphenylamine Hemiaminal Hemiaminal Intermediate 4-ADPA->Hemiaminal + Acetone, H+ Acetone Acetone Acetone->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O IPPD IPPD Imine->IPPD + H2, Catalyst (Pt/C or Pd/C)

Caption: Reductive amination of 4-ADPA with acetone.

Experimental Protocol (Representative Industrial Process):

  • Reaction Setup: A high-pressure autoclave reactor is charged with 4-aminodiphenylamine (4-ADPA), a significant molar excess of acetone (which also serves as a solvent), and a catalytic amount of 5% platinum on carbon (Pt/C).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 40-60 atmospheres.[6]

  • Reaction Conditions: The mixture is heated to a temperature range of 100-150°C with vigorous stirring. The reaction is monitored by the uptake of hydrogen.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The excess acetone is removed by distillation. The crude IPPD is then purified by vacuum distillation.[7]

Pathway 2: Direct Alkylation of 4-Aminodiphenylamine with Isopropyl Bromide

This method offers a more direct route to IPPD, avoiding the need for high-pressure hydrogenation equipment. It is a nucleophilic substitution reaction where the primary amine of 4-ADPA displaces the bromide from isopropyl bromide.

Mechanism:

The reaction is a standard SN2-type alkylation of an amine. The lone pair of electrons on the nitrogen atom of 4-ADPA attacks the electrophilic carbon of isopropyl bromide, displacing the bromide ion. A base, such as potassium carbonate, is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[7]

Diagram: Direct Alkylation Workflow

G Start Charge Reactor: - 4-Aminodiphenylamine - Isopropyl Bromide - Potassium Carbonate - Ethylene Glycol Heat Heat to 90-91°C Start->Heat React Maintain Temperature for 2-2.5 hours Heat->React Cool Cool to Room Temperature React->Cool Filter Filter to Remove Potassium Bromide Cool->Filter Distill Vacuum Distill Filtrate Filter->Distill Product Collect IPPD Fraction Distill->Product

Caption: Experimental workflow for direct alkylation.

Experimental Protocol:

  • Reaction Setup: A flask equipped with a reflux condenser, thermometer, and mechanical stirrer is charged with 4-aminodiphenylamine (0.081 mol), isopropyl bromide (0.325 mol), potassium carbonate (0.081 mol), and ethylene glycol as the solvent.[7]

  • Reaction Conditions: The reaction mixture is heated to 90-91°C with stirring and maintained at this temperature for 2-2.5 hours.[7]

  • Work-up and Purification: The mixture is cooled to room temperature, and the precipitated potassium bromide is removed by filtration. The filtrate is then subjected to vacuum distillation to first remove the ethylene glycol, followed by the collection of the IPPD fraction at a higher temperature.[7]

Pathway 3: Modern Cross-Coupling Approaches - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] While not a primary industrial route for IPPD due to catalyst costs, it is highly relevant for laboratory-scale synthesis and the preparation of analogues, offering excellent functional group tolerance and milder reaction conditions compared to older methods like the Ullmann condensation.

In the context of IPPD synthesis, this method would typically be used to prepare the 4-ADPA intermediate by coupling p-chloroaniline or p-bromoaniline with aniline.

Mechanism:

The catalytic cycle involves a Pd(0)/Pd(II) interchange:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the p-haloaniline, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: Aniline coordinates to the palladium center. A base then deprotonates the coordinated aniline to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as 4-aminodiphenylamine is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions.[9]

Generalized Experimental Protocol (for 4-ADPA synthesis):

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Reagent Addition: Anhydrous, degassed toluene is added, followed by p-chloroaniline and aniline via syringe.

  • Reaction Conditions: The mixture is heated in an oil bath at 80-110°C and stirred for several hours, with the reaction progress monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Classical Alternative: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds and represents an older alternative to the Buchwald-Hartwig amination for the synthesis of the 4-ADPA intermediate.[10][11] It typically requires harsher conditions (higher temperatures and polar aprotic solvents) and stoichiometric amounts of copper.[10]

Mechanism:

The reaction generally involves the formation of a copper(I) amide, which then reacts with the aryl halide. The mechanism is thought to proceed through an oxidative addition/reductive elimination pathway involving Cu(I) and Cu(III) intermediates.[10]

Yield Optimization Strategies

Optimizing the yield of IPPD is of paramount importance in both industrial and research settings. The choice of optimization strategy is highly dependent on the chosen synthetic pathway.

ParameterReductive Amination (Pathway 1)Direct Alkylation (Pathway 2)Buchwald-Hartwig Amination (Pathway 2.3)
Catalyst Pt/C or Pd/C are standard. Copper-based catalysts have also been explored but may require harsher conditions.[6][7]Generally not required, which is an advantage of this method.[7]Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, RuPhos) are critical. Ligand choice is substrate-dependent.[8][9]
Solvent Acetone often serves as both reactant and solvent. Alcohols can also be used.[7]High-boiling polar solvents like ethylene glycol are effective.[7]Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are preferred.[8]
Base Not directly required for the main reaction, but the process is sensitive to pH.An inorganic base like potassium carbonate is essential to scavenge the HBr byproduct.[7]A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[8]
Temperature Typically 100-150°C. Higher temperatures can increase reaction rate but may lead to side reactions.[6]90-91°C has been shown to be effective. Lower temperatures can significantly reduce the yield.[7]Generally in the range of 80-110°C. Temperature optimization is key to balancing reaction rate and catalyst stability.[8]
Pressure High hydrogen pressure (40-60 atm) is required to drive the reduction of the imine.[6]Atmospheric pressure.Atmospheric pressure (under an inert atmosphere).
Stoichiometry A large excess of acetone is used to drive the imine formation equilibrium.A molar excess of isopropyl bromide is used to ensure complete alkylation of the 4-ADPA.[7]A slight excess of the amine component is often used. Catalyst loading is typically low (0.5-5 mol%).

Purification and Characterization

Purification:

  • Vacuum Distillation: This is the primary method for purifying crude IPPD, especially on a larger scale. It effectively removes lower-boiling impurities and non-volatile residues.[7]

  • Recrystallization: For laboratory-scale purification to obtain high-purity material, recrystallization from a suitable solvent can be employed.

  • Column Chromatography: While not practical for industrial scale, silica gel chromatography is a standard method for purifying small quantities of IPPD and its analogues for research purposes.

Characterization:

The identity and purity of the synthesized IPPD should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as the N-H protons.

    • ¹³C NMR: Will display distinct signals for the different carbon environments in the molecule.[3][12]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.[13][14]

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of IPPD (226.32 g/mol ), as well as characteristic fragmentation patterns.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and for monitoring reaction progress.[15]

Safety and Handling

IPPD is a chemical that requires careful handling.

  • Health Hazards: IPPD can cause skin irritation and may lead to skin sensitization upon repeated contact.[1][16] Inhalation of dust can irritate the respiratory tract.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] If there is a risk of dust generation, a respirator should be used.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[2]

Conclusion

The synthesis of 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- can be achieved through several viable pathways, each with its own set of advantages and disadvantages. The industrial standard of reductive amination of 4-aminodiphenylamine with acetone offers a cost-effective and scalable route, while direct alkylation with isopropyl bromide provides a simpler, non-pressurized alternative. Modern methods like the Buchwald-Hartwig amination, while more expensive for bulk production, offer unparalleled versatility and mild conditions for the synthesis of the key 4-ADPA intermediate and its analogues in a research context.

A thorough understanding of the reaction mechanisms, the role of catalysts and reagents, and the impact of reaction parameters is crucial for optimizing the yield and purity of the final product. The information presented in this guide provides a solid foundation for researchers and professionals to make informed decisions in the synthesis and process development of this important industrial chemical.

References

  • PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

  • INCHEM. ICSC 1108 - N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE. International Programme on Chemical Safety. [Link]

  • Lanxess. Product Safety Assessment: N-Isopropyl-N'-phenyl-p-phenylenediamine. Lanxess. [Link]

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Exploratory

A Senior Scientist's Guide to the Spectroscopic Characterization of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-, a compound more commonly known as N-isopropyl-N'-phenyl-p-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-, a compound more commonly known as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). As a critical antioxidant and antiozonant in the rubber and polymer industries, and a known contact allergen, its unambiguous identification and purity assessment are paramount.[1][2][3] This document moves beyond rote procedural descriptions to offer an integrated, field-tested perspective on leveraging a suite of spectroscopic techniques—NMR, Mass Spectrometry, and Infrared and UV-Vis Spectroscopy. We delve into the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of structural confirmation. This guide is intended for researchers, quality control analysts, and drug development professionals who may encounter this compound as a raw material, an excipient contaminant, or a sensitizing agent.

Introduction: The Analytical Imperative for IPPD

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is an aromatic amine of significant industrial importance.[4] Its primary function is to protect rubber-based materials from degradation caused by atmospheric ozone and oxidative stress, thereby extending the service life of products like tires, hoses, and belts.[1][2]

Key Compound Identifiers:

  • Chemical Name: 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-

  • Common Name: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

  • CAS Number: 101-72-4[1]

  • Molecular Formula: C₁₅H₁₈N₂[1]

  • Molecular Weight: 226.32 g/mol [1]

Given its role as a performance-critical additive, verifying its identity and purity is a non-negotiable aspect of quality assurance. Furthermore, as IPPD is a potent skin sensitizer, its detection and quantification are crucial in occupational health and for professionals in drug development, where it could be a potential impurity in packaging or delivery systems.[3][5] This guide provides the strategic rationale and practical protocols for a multi-faceted spectroscopic approach to achieve an irrefutable structural confirmation of IPPD.

Caption: Molecular structure of IPPD.

The Synergy of Spectroscopic Techniques

No single analytical technique can provide absolute structural proof. A robust characterization relies on the convergence of data from orthogonal methods. Each technique interrogates a different molecular property, and together, they build a comprehensive and self-validating profile of the analyte.

Spectroscopic_Workflow Analyte IPPD Sample MS Mass Spectrometry (GC-MS) Analyte->MS IR Infrared Spectroscopy (FTIR-ATR) Analyte->IR NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR UV UV-Vis Spectroscopy Analyte->UV Confirmation Unambiguous Structure Confirmation MS->Confirmation Molecular Weight & Fragmentation IR->Confirmation Functional Groups NMR->Confirmation Connectivity & Carbon-Proton Framework UV->Confirmation Conjugated System

Caption: Integrated spectroscopic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms in a molecule. For IPPD, both ¹H and ¹³C NMR are essential to confirm the arrangement of the phenyl, isopropyl, and p-phenylenediamine moieties.

¹H NMR Analysis

Causality: Proton NMR reveals the chemical environment of every hydrogen atom. By analyzing chemical shifts (δ), integration values (proton count), and splitting patterns (J-coupling), we can piece together the molecular fragments.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the IPPD sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.

  • Homogenization: Gently vortex the tube to ensure complete dissolution and a homogeneous solution.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectrum to the residual CDCl₃ peak at δ 7.26 ppm.

Data Interpretation and Summary:

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Isopropyl -CH₃~1.20Doublet (d)6HSix equivalent methyl protons split by the single methine proton.[6]
Isopropyl -CH~3.60Septet (sept)1HMethine proton split by the six adjacent methyl protons.[6]
N-H Protons~5.4 (broad)Singlet (s)2HAmine protons often appear as broad singlets due to quadrupole broadening and chemical exchange.[6]
Aromatic Protons (C₆H₄, C₆H₅)~6.6 - 7.2Multiplet (m)9HComplex overlapping signals from the two different aromatic rings, showing characteristic splitting.[6]
¹³C NMR Analysis

Causality: Carbon NMR provides a count of the unique carbon environments in the molecule. This is a critical validation step to ensure all expected carbons are present.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon environment. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Data Interpretation and Summary:

AssignmentExpected Chemical Shift (δ, ppm)Rationale
Isopropyl -CH₃~23Aliphatic sp³ carbons appear in the upfield region of the spectrum.
Isopropyl -CH~47The methine carbon is shifted downfield relative to the methyls.
Aromatic Carbons~115 - 146Aromatic sp² carbons resonate in this characteristic downfield region.[7]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as the first and most fundamental check of its identity. The fragmentation pattern offers additional structural clues that act as a fingerprint.

Causality: For a volatile and thermally stable compound like IPPD, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal technique. EI is a hard ionization method that produces a clear molecular ion and a rich, reproducible fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of IPPD (~100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure proper elution of the analyte.

  • MS Detection: Analyze the eluent using a mass spectrometer in EI mode, scanning a mass range of m/z 40-400.

Data Interpretation and Summary:

m/z ValueAssignmentRationale
226[M]⁺˙ (Molecular Ion)Corresponds to the molecular weight of C₁₅H₁₈N₂, confirming the elemental composition.[1]
211[M - CH₃]⁺ (Base Peak)The most abundant fragment, resulting from the facile loss of a methyl radical from the isopropyl group to form a stable secondary carbocation.[1]
183[M - C₃H₇]⁺Loss of the entire isopropyl group.[1]

Vibrational Spectroscopy (FTIR): The Functional Group Identifier

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Causality: Each functional group (e.g., N-H, C=C, C-H) absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. An FTIR spectrum provides a direct readout of a molecule's functional group composition. For a solid sample, Attenuated Total Reflectance (ATR) is a superior method to traditional KBr pellets as it requires minimal sample preparation and is non-destructive.

Experimental Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid IPPD sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Summary:

Wavenumber (cm⁻¹)AssignmentRationale
~3400 - 3380N-H StretchA characteristic sharp to medium peak for secondary amines.[8]
~3100 - 3000Aromatic C-H StretchAbsorption from C-H bonds on the sp² hybridized carbons of the aromatic rings.
~2980 - 2850Aliphatic C-H StretchAbsorption from the C-H bonds of the isopropyl group.
~1600, ~1510Aromatic C=C Ring StretchStrong absorptions typical of the benzene ring skeleton.[9]
~830para-Disubstituted Ring BendA strong out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated π-systems.

Causality: The extended conjugation across the two aromatic rings and the nitrogen atoms in IPPD gives rise to strong UV absorption. The position of the maximum absorbance (λmax) is a characteristic feature of this chromophore.

Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution of IPPD in a UV-transparent solvent such as acetonitrile or ethanol. A concentration in the low µg/mL range is typical.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Replace the blank with the sample cuvette and scan the UV-Vis spectrum from approximately 200 to 400 nm.

Data Interpretation and Summary:

ParameterObserved ValueRationale
λmax~287 nmThis maximum absorption corresponds to the π → π* electronic transition within the highly conjugated N-phenyl-p-phenylenediamine system.[10]

Safety and Handling

As a responsible scientist, understanding the hazards of a compound is as important as understanding its chemistry.

  • Primary Hazards: IPPD is a known skin sensitizer that can cause allergic contact dermatitis.[11][12] It is also classified as an eye and skin irritant.[12]

  • Handling Recommendations: Always handle IPPD in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[12][13]

  • Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[14] Do not allow the chemical to enter the environment.[13]

  • Physical Hazards: As a powder, finely dispersed particles can form explosive mixtures in the air.[13] Avoid generating dust.

Conclusion

The structural characterization of N-isopropyl-N'-phenyl-p-phenylenediamine is a clear-cut process when approached with a systematic, multi-technique methodology. Mass spectrometry provides the initial confirmation of molecular weight. FTIR quickly verifies the presence of key amine and aromatic functional groups. UV-Vis spectroscopy confirms the expected electronic structure of the conjugated system. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution blueprint of the atomic connectivity, leaving no room for ambiguity. By integrating these orthogonal datasets, a scientist can confidently validate the identity, structure, and to a large extent, the purity of IPPD, ensuring its suitability for its intended application and mitigating safety risks.

References

  • PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1108 - N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE. Retrieved from [Link]

  • IPCS. (1993). International Chemical Safety Cards: N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: N-Isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • Mukhutdinov, É. A., Gubaidullin, A. T., Krivolapov, D. B., Litvinov, I. A., & Mukhutdinov, A. A. (n.d.). CRYSTAL STRUCTURE OF N-PHENYL-N′-ISOPROPYL-P-PHENYLENEDIAMINE. Retrieved from [Link]

  • SpectraBase. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-Isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • Lee, S. K., Lee, Y. M., & Kim, H. Y. (2018). Air sampling and analysis method to determine worker exposure levels to N-isopropyl-N′-phenyl-p-phenylenediamine. PMC. Retrieved from [Link]

  • AIP Publishing. (2017, March 17). The effect of antioxidant concentration of N-isopropyl-N-phenyl-p-phenylenediamine, and 2,2,4-trimethyl-1,2-dihydroquinoline and mixing time of physical properties, thermal properties, mechanical properties and microstructure on natural rubber compound. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE. Retrieved from [Link]

  • AIP Publishing. (n.d.). The Effect of Antioxidant Concentration of N-isopropyl-N- phenyl-p-phenylenediamine, and 2,2,4-trimethyl-1,2- dihydroquinoline a. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). N-Isopropyl-N-phenyl-4-phenylenediamine (IPPD). Retrieved from [Link]

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Protocols & Analytical Methods

Method

protocol for extracting 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- from vulcanized rubber

An Application Note and Detailed Protocol for the Extraction and Quantification of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD) from Vulcanized Rubber Abstract This document provides a comprehensive guide for r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Extraction and Quantification of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD) from Vulcanized Rubber

Abstract

This document provides a comprehensive guide for researchers and scientists on the extraction and quantification of N-(1-methylethyl)-N'-phenyl-p-phenylenediamine (IPPD), a common antidegradant, from a complex vulcanized rubber matrix. We present a detailed protocol based on the classical and robust Soxhlet extraction method, a technique renowned for its high efficiency in solid-liquid extractions.[1] The protocol covers critical stages from sample preparation via cryogenic milling to final analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. The scientific principles behind each step, including solvent selection and the mechanics of extraction from a cross-linked polymer, are thoroughly explained to ensure both technical accuracy and practical applicability.

Introduction and Scientific Principle

1.1 The Role of IPPD in Vulcanized Rubber

N-(1-methylethyl)-N'-phenyl-p-phenylenediamine, commonly known as IPPD, is a member of the p-phenylenediamine (PPD) class of chemicals.[2] These compounds are indispensable additives in the rubber industry, where they function as potent antioxidants and antiozonants.[2] By scavenging free radicals and reacting with ozone before it can attack the polymer backbone, IPPD significantly retards the degradation of rubber products, thereby extending their service life and ensuring their mechanical integrity. The quantification of IPPD in a finished rubber product is crucial for quality control, formulation verification (reverse engineering), and stability studies.

1.2 The Challenge of Extraction from a Vulcanized Matrix

Vulcanized rubber presents a formidable analytical challenge. The process of vulcanization creates a complex, three-dimensional network of cross-linked polymer chains. This structure is designed to be resilient and largely insoluble. Additives like IPPD are physically trapped within this matrix. Therefore, extraction is not a simple dissolution process. Instead, it relies on a solvent's ability to permeate the polymer network, swell it, and subsequently dissolve the target analyte without dissolving the polymer backbone itself.

Solid-liquid extraction is the technique of choice for this purpose.[3] The selection of an appropriate solvent is paramount; it must effectively solubilize IPPD while having only a minimal effect on the vulcanized rubber matrix.

Recommended Materials and Instrumentation

2.1 Apparatus and Equipment

  • Cryogenic Mill (e.g., Spex 6875 Freezer/Mill or similar)

  • Soxhlet Extraction Apparatus (condenser, Soxhlet extractor, 250 mL round-bottom flask)[4]

  • Cellulose extraction thimbles

  • Heating mantle

  • Rotary evaporator

  • Analytical balance (readable to ±0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler or manual injector

    • Thermostatted column compartment

    • UV-Vis Detector

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks, pipettes, and standard laboratory glassware

2.2 Reagents and Standards

  • Liquid Nitrogen

  • Acetone (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or ultrapure)

  • IPPD analytical standard (≥98% purity)

Detailed Experimental Protocol

This protocol is divided into four main stages: sample preparation, Soxhlet extraction, sample concentration and cleanup, and HPLC analysis.

3.1 Part A: Cryogenic Sample Preparation

The goal of this stage is to dramatically increase the surface area of the rubber to facilitate efficient solvent penetration. Vulcanized rubber is elastic at room temperature, making it difficult to grind. Cryogenic milling overcomes this by making the material brittle.

  • Rough Cutting: Cut the vulcanized rubber sample into small pieces, approximately 5 mm x 5 mm, using sharp scissors or a blade.[5]

  • Pre-Cooling: Place the cut rubber pieces into a cryogenic mill grinding vial. Immerse the sealed vial in liquid nitrogen for 10-15 minutes until the sample is thoroughly frozen and brittle.

  • Cryo-Milling: Following the manufacturer's instructions for the cryogenic mill, process the sample until a fine powder (approximately 30-40 mesh) is achieved. This may require several milling cycles with intermediate cooling steps.

  • Storage: Transfer the resulting rubber powder to a sealed, desiccated container to prevent moisture absorption prior to extraction.

3.2 Part B: Soxhlet Extraction

Soxhlet extraction is a continuous method that ensures the sample is repeatedly exposed to fresh, heated solvent, which maximizes extraction efficiency.[1] Acetone is a common and effective solvent for extracting moderately polar additives like IPPD from non-polar rubber matrices.[6][7]

  • Thimble Loading: Accurately weigh approximately 5 g of the cryo-milled rubber powder and transfer it into a cellulose extraction thimble. Record the exact weight.

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Add 150 mL of HPLC-grade acetone to the round-bottom flask along with a few boiling chips.

  • Extraction Run: Assemble the full Soxhlet apparatus (flask, extractor, and condenser). Heat the flask using the heating mantle to maintain a gentle boil. Allow the extraction to proceed for a minimum of 8 hours.[7] The process is cyclical: solvent vaporizes, condenses and drips onto the sample, fills the chamber, and siphons back into the flask. An 8-hour duration typically ensures at least 20-30 cycles for exhaustive extraction.

3.3 Part C: Sample Concentration and Preparation for Analysis

  • Solvent Removal: After extraction, allow the apparatus to cool. Carefully remove the round-bottom flask, which now contains the acetone extract. Reduce the volume of the acetone to near dryness using a rotary evaporator with a water bath set to 40°C.

  • Reconstitution: Quantitatively transfer the residue into a 25 mL volumetric flask using HPLC-grade acetonitrile. Ensure all residue is transferred by rinsing the extraction flask multiple times with small volumes of acetonitrile. Fill the flask to the mark with acetonitrile.

  • Filtration: Prior to injection, filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.[8]

3.4 Part D: Quantification by HPLC

This final stage separates IPPD from any other co-extracted compounds and quantifies it.

  • Standard Preparation: Prepare a stock solution of IPPD in acetonitrile (e.g., 1000 µg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.[9]

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.

  • Calibration and Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared sample extracts.

  • Calculation: Determine the concentration of IPPD in the sample injectate from the calibration curve. Calculate the final amount of IPPD in the original rubber sample using the following formula:

    Weight % IPPD = (C × V × D) / (W × 10)

    Where:

    • C = Concentration from HPLC (µg/mL)

    • V = Final volume of reconstituted extract (mL)

    • D = Dilution factor (if any)

    • W = Initial weight of rubber sample (g)

Data Presentation and Visualization

4.1 Comparison of Extraction Techniques

While this protocol details the Soxhlet method, other techniques exist. Ultrasonic-assisted extraction (UAE) is a notable alternative that offers significant time savings.[10]

Table 1: Comparison of Soxhlet and Ultrasonic Extraction for Rubber Additives

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)
Principle Continuous solid-liquid extraction with recycled hot solvent.[4]Use of high-frequency sound waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration.[11]
Extraction Time Long (typically 6-24 hours).[10]Short (typically 15-60 minutes).[12]
Solvent Volume High.[13]Low to Moderate.[14]
Temperature Elevated (boiling point of solvent); potential for thermal degradation.[10]Typically near ambient; better for heat-sensitive compounds.[14]
Efficiency High, considered exhaustive.[1]High, often comparable to Soxhlet but in less time.[15]
Automation Largely unattended after setup.[1]Requires more operator attention or specialized automated systems.

4.2 Typical HPLC Parameters

The following are typical starting conditions for the analysis of IPPD. Method development and optimization may be required for specific rubber formulations.

Table 2: Recommended HPLC Conditions for IPPD Analysis

ParameterSetting
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (85:15 v/v).[9]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 290 nm.[9][16]
Run Time ~10 minutes

4.3 Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Extraction_Protocol cluster_prep Part A: Sample Preparation cluster_extract Part B: Soxhlet Extraction cluster_conc Part C: Concentration & Prep cluster_analysis Part D: HPLC Analysis Sample Vulcanized Rubber Sample Cut Cut into ~5mm pieces Sample->Cut Cryo Cryogenic Milling Cut->Cryo Powder Fine Rubber Powder Cryo->Powder Weigh Weigh ~5g into Thimble Powder->Weigh Soxhlet Soxhlet Extraction (Acetone, 8 hours) Weigh->Soxhlet Extract Acetone Extract (IPPD in solution) Soxhlet->Extract Rotovap Rotary Evaporation Extract->Rotovap Recon Reconstitute in Acetonitrile Rotovap->Recon Filter Filter (0.22 µm PTFE) Recon->Filter FinalSample Final Sample for HPLC Filter->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC Data Data Processing & Quantification HPLC->Data Result Report Weight % IPPD Data->Result

Caption: Workflow for IPPD extraction and analysis.

References

  • Vertex AI Search. (2025).
  • Organomation. (n.d.).
  • Hielscher Ultrasonics. (n.d.).
  • FILAB. (n.d.). Laboratory for the analysis and extraction of your samples by Soxhlet.
  • Thermo Fisher Scientific. (n.d.).
  • Ikarashi, Y., & Kaniwa, M. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science, 46(6), 467-473.
  • Ikarashi, Y., & Kaniwa, M. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl).
  • Stork, J., & Payne, T. (n.d.). Analysis of Vulcanized Rubber Formulations on the Varian 500-MS Ion Trap Mass Spectrometer. Agilent.
  • Unknown Author. (n.d.). Sample Preparation of Rubber Materials: Polymer analysis.
  • Wang, Y., et al. (2023). Research progress on analytical methods for the determination of p-phenylenediamine-based rubber antioxidants and their quinone transformation products.
  • ASTM International. (2019). ASTM D7602-11(2019): Standard Test Method for Rubber Chemical Antidegradants—Purity of p-Phenylenediamine (PPD)
  • Hielscher Ultrasonics. (n.d.). Ultrasonic extraction of antioxidants.
  • dos Santos, V. R., et al. (2015).
  • Shimadzu. (n.d.). Rubber Samples.
  • Ikarashi, Y., & Kaniwa, M. (2000). Determination of p-phenylenediamine and related antioxidants in rubber boots by high performance liquid chromatography. Development of an analytical method for N-(1-methylheptyl). CiNii Research.
  • Forrest, M. J. (2017). Rubber Analysis: Characterisation, Failure Diagnosis and Reverse Engineering.
  • Rose, T., et al. (2018). Production of functionalized oligo‐isoprenoids by enzymatic cleavage of rubber. Metabolic Engineering, 47, 337-346.
  • ASTM International. (2021).
  • Pagnossim, C. Z., et al. (2018).
  • ASTM International. (2022).
  • RubberMill, Inc. (2024). ASTM Testing Methods for Elastomers.
  • Intertek Inform. (2021).
  • Liu, H., et al. (2023). The Effect of the Recycling Process on the Performance of Thermoplastic Vulcanizates Containing Recycled Rubber from End-of-Life Tires. Polymers, 15(22), 4459.
  • Tuttle, J. B., & Levin, M. (1920). Extraction of rubber goods.
  • Hielscher Ultrasonics. (2023). Ultrasonic Botanical Extraction.
  • ASTM International. (2021). ASTM Volume 09.01, July 2021.
  • Peter, K. T., et al. (2023). Solvent Extraction & Aqueous Leaching of Tire Tread Particles: Understanding Tire Compositions by Quantifying PPD antioxidants.
  • Zhang, Z., et al. (2020). Multi-Frequency Ultrasonic Extraction of Anthocyanins from Blueberry Pomace and Evaluation of Its Antioxidant Activity. Foods, 9(11), 1637.
  • Vasiļjeva, S., et al. (2023). Optimization of Ultrasonic-Assisted Extraction of Antioxidants in Apple Pomace (var. Belorusskoje malinovoje) Using Response Surface Methodology. Foods, 12(7), 1450.
  • Boeniger, M. F., & Lowry, L. K. (1994). Excretion kinetics of the rubber anti-oxidant N-isopropyl-N'-phenyl-p-phenylendiamine (IPPD). International archives of occupational and environmental health, 66(4), 225-230.

Sources

Application

Analytical Application Note: High-Resolution GC-MS/MS Determination of IPPD in Tire Wear Particles

Environmental Context & Mechanistic Rationale Tire wear particles (TWPs) are a ubiquitous source of microplastics and complex chemical leachates in aquatic and terrestrial ecosystems. Among the myriad of tire-derived che...

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Author: BenchChem Technical Support Team. Date: April 2026

Environmental Context & Mechanistic Rationale

Tire wear particles (TWPs) are a ubiquitous source of microplastics and complex chemical leachates in aquatic and terrestrial ecosystems. Among the myriad of tire-derived chemicals (TDCs), p-phenylenediamines (PPDs) are critical antiozonant additives engineered to migrate to the tire surface and scavenge ozone, thereby preventing rubber cracking[1].

While 6PPD has garnered global attention due to the acute toxicity of its quinone transformation product (6PPD-Q) to aquatic life, 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (commonly known as IPPD ; CAS: 101-72-4) remains a highly prevalent, yet under-monitored, analog. Recent toxicological studies reveal that IPPD not only degrades into toxic quinones but also serves as a potent precursor to N-nitrosodimethylamine (NDMA)—a highly carcinogenic disinfection byproduct—during the chlorination of TWP-impacted water[2].

The Analytical Challenge: Causality in Method Design

Quantifying IPPD in TWPs presents a severe analytical challenge. The tire matrix is a highly cross-linked, vulcanized elastomer heavily loaded with carbon black, oils, and resins.

  • Why not Pyrolysis-GC/MS? While Py-GC/MS is the gold standard for quantifying the polymer mass of TWPs via dimeric markers (e.g., vinylcyclohexene)[3], the extreme thermal degradation (typically >600°C) destroys intact additive molecules.

  • Why Solvent Extraction + GC-MS/MS? To quantify the intact, leachable IPPD monomer, we must decouple the additive from the polymer network without degrading it. This requires Accelerated Solvent Extraction (ASE) to swell the rubber matrix, followed by tandem gas chromatography-mass spectrometry (GC-MS/MS) in Electron Impact (EI) mode[4]. The tandem MS/MS (Multiple Reaction Monitoring, MRM) is causally necessary to filter out the massive isobaric background noise generated by co-extracted aliphatic hydrocarbons and waxes[5].

Analytical Strategy & Workflow

G Start Tire Wear Particles (TWP) Sample Collection Prep Cryogenic Milling (-196°C) Start->Prep Spike Isotope Dilution (IPPD-d5 Addition) Prep->Spike Extract Accelerated Solvent Extraction (DCM, 100°C, 1500 psi) Spike->Extract Cleanup Silica-Alumina SPE Cleanup Extract->Cleanup GCMS GC-MS/MS Analysis (EI, MRM Mode) Cleanup->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for the extraction and GC-MS/MS analysis of IPPD from tire wear particles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every sample is bracketed by internal controls that mathematically correct for matrix suppression and extraction inefficiencies.

Phase 1: Sample Preparation & Isotope Dilution

Causality: TWP agglomerates are highly heterogeneous. Mechanical grinding at room temperature generates friction heat, which prematurely oxidizes IPPD to IPPD-quinone.

  • Cryomilling: Transfer 2.0 g of collected TWP (or environmental sediment containing TWP) into a stainless-steel milling jar. Submerge in liquid nitrogen (-196°C) for 5 minutes, then mill at 30 Hz for 2 minutes. This embrittles the rubber, drastically increasing the surface area for solvent penetration while arresting oxidative degradation.

  • Isotope Spiking (The Self-Validation Core): Weigh exactly 500 mg of the cryomilled TWP into an extraction cell. Spike the matrix with 50 µL of a 1.0 µg/mL IPPD-d5 (deuterated internal standard) solution.

    • Why? IPPD-d5 co-elutes perfectly with native IPPD during GC but has a distinct mass (+5 Da). By adding it before extraction, any physical loss or ionization suppression experienced by the native IPPD is proportionally experienced by the IPPD-d5, allowing for perfect mathematical correction.

Phase 2: Accelerated Solvent Extraction (ASE)

Causality: Passive extraction (e.g., sonication) fails to extract additives trapped deep within the vulcanized polymer pockets.

  • Load the spiked sample into a 10 mL ASE stainless-steel cell lined with a cellulose filter. Fill the void volume with diatomaceous earth to prevent solvent channeling.

  • Extract using Dichloromethane (DCM) at 100°C and 1500 psi for 3 static cycles (5 minutes each).

    • Why DCM? DCM has an optimal Hildebrand solubility parameter to swell styrene-butadiene rubber (SBR) without dissolving the polymer backbone, facilitating the rapid diffusion of IPPD into the solvent[4].

Phase 3: Matrix Cleanup (SPE)

Causality: The raw DCM extract contains heavy oils and uncrosslinked oligomers that will irreversibly foul the GC inlet and column.

  • Concentrate the ASE extract to ~2 mL under a gentle stream of ultra-high-purity nitrogen.

  • Condition a tandem Silica-Alumina Solid Phase Extraction (SPE) cartridge with 10 mL of DCM.

  • Load the extract onto the cartridge. Elute the IPPD using 15 mL of a Methanol/Dichloromethane mixture (15:85, v/v)[4].

    • Why this ratio? The non-polar waxes remain trapped on the alumina, while the slightly polar secondary amine groups of IPPD are eluted by the protic methanol fraction.

  • Evaporate the eluate to near-dryness and reconstitute in exactly 250 µL of DCM for GC-MS/MS injection.

Phase 4: GC-MS/MS Instrumental Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or SH-5Sil MS), 30 m × 0.25 mm I.D., 0.25 µm film thickness.

  • Injection: 1 µL, Splitless mode at 280°C.

  • Oven Program: 60°C (hold 1 min) ramp 20°C/min to 200°C ramp 10°C/min to 300°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV. Source temperature: 250°C.

  • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data & MRM Transitions

To ensure high-confidence identification, two MRM transitions (one quantifier, one qualifier) must be monitored. The data below summarizes the optimized MS/MS parameters for IPPD and related reference compounds.

AnalyteCAS NumberMolecular FormulaPrecursor Ion (m/z)Product Ions (m/z) [Quant, Qual]Collision Energy (eV)Typical LOQ (ng/g)
IPPD 101-72-4C15H18N2226211 , 18315, 200.05
IPPD-d5 (IS) N/AC15H13D5N2231216 , 18815, 20N/A
6PPD (Ref)793-24-8C18H24N2268253 , 21115, 200.03
DPG (Ref)102-06-7C13H13N3211119 , 9310, 250.10

Table 1: Optimized GC-MS/MS (EI) parameters and limits of quantification (LOQ) for IPPD and associated tire-derived chemicals. LOQ values are matrix-dependent and based on standard environmental TWP matrices[4][5].

Quality Assurance & Acceptance Criteria
  • Procedural Blanks: Must yield IPPD concentrations <1/10th of the LOQ.

  • Matrix Spikes: Pre-extraction spikes of native IPPD into blank sand must demonstrate a recovery of 85% – 115%.

  • Ion Ratio Profiling: The ratio between the quantifier (m/z 211) and qualifier (m/z 183) product ions in the sample must be within ±20% of the ratio established by the calibration standard. Failure to meet this criterion indicates a co-eluting isobaric matrix interference.

References

  • An Overlooked Source of Nitrosamines from Tire-Derived Amine Additives: The Contribution and Transformation Mechanism of N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD) during Chlorination. ACS ES&T Water.[Link]

  • Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N. ACS Publications.[Link]

  • Screening of Tire-Derived Chemicals and Tire Wear Particles in a Road Tunnel Wash Water Treatment Basin. Environmental Science & Technology Letters - ACS Publications.[Link]

  • Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. MDPI.[Link]

  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate.[Link]

Sources

Method

incorporation techniques for 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- in polymer matrices

An Application Guide to the Incorporation of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD) in Polymer Matrices Authored by: Senior Application Scientist, Polymer Additives Division Introduction: The Crucial Role...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Incorporation of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD) in Polymer Matrices

Authored by: Senior Application Scientist, Polymer Additives Division

Introduction: The Crucial Role of Stabilization in Polymer Performance

Modern polymeric materials are engineered for durability and performance across a vast range of applications, from automotive components to industrial goods.[1] However, their organic nature makes them susceptible to degradation from environmental factors such as oxygen, ozone, heat, and UV radiation.[2][3] This degradation manifests as cracking, hardening, discoloration, and a catastrophic loss of mechanical properties.[3] To counteract these effects, antidegradants are incorporated into the polymer matrix.

This guide focuses on 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- , commonly known as IPPD (or 4010NA), a highly effective antioxidant and antiozonant of the p-phenylenediamine (PPD) class. IPPD is widely used, particularly in the rubber industry, to protect against oxidative and ozonolytic degradation, thereby extending the service life of products like tires, belts, and hoses.[1] The efficacy of IPPD is not merely dependent on its presence, but critically on its uniform dispersion and stable incorporation within the polymer matrix. This document provides a comprehensive overview of the core principles, practical techniques, and validation protocols for effectively incorporating IPPD into various polymer systems.

Compound Profile: 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD)

Understanding the fundamental properties of IPPD is paramount to selecting the appropriate incorporation strategy. Its physical and chemical characteristics dictate its behavior during processing and its final state within the polymer matrix.

Diagram 1: Chemical Structure of IPPD

Table 1: Physicochemical Properties of IPPD

PropertyValueSignificance for Incorporation
CAS Number 101-72-4[4]Unique identifier for sourcing and regulatory checks.
Molecular Formula C₁₅H₁₈N₂[4]---
Molecular Weight 226.32 g/mol [4]Influences diffusion rates within the polymer matrix.
Appearance Dark pastilles or granulars[5][6]Form dictates handling and feeding into processing equipment.
Melting Point 72-76 °C[5]Must be considered for melt processing temperatures to ensure melting and dispersion without degradation.[7]
Solubility Low in water, soluble in organic solvents like acetone, chloroform, toluene.[6]Crucial for selecting the right solvent in solution-based methods. Poor compatibility can lead to leaching.

Mechanism of Action: How IPPD Protects Polymers

IPPD employs a multi-faceted approach to protect polymers, acting as both an antioxidant and an antiozonant.

  • Antioxidant Action (Free Radical Scavenging): The primary antioxidant mechanism involves the donation of a hydrogen atom from one of its secondary amine (-NH-) groups to terminate the chain-reaction of oxidation. When a polymer is exposed to heat or UV light, unstable polymer free radicals (P•) are formed. These react rapidly with oxygen to form peroxy radicals (POO•), which propagate damage. IPPD intervenes by donating a hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a less reactive IPPD radical.[8][9] This "short-stops" the degradation cycle.

  • Antiozonant Action: Ozone (O₃) aggressively attacks the carbon-carbon double bonds present in unsaturated elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR), causing chain scission and visible cracking.[10] IPPD protects against this in two primary ways:

    • Scavenger Mechanism: IPPD has a low ionization potential and reacts with ozone much faster than the rubber itself. It migrates (blooms) slowly to the surface of the polymer, creating a constantly replenished protective layer that intercepts ozone before it can reach the polymer backbone.[10]

    • Protective Film Theory: The reaction products of IPPD and ozone can form a stable, inert film on the rubber's surface, acting as a physical barrier to further ozone attack.[10]

Diagram 2: Antioxidant Mechanism of IPPD

Antioxidant_Mechanism Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical Heat, UV, Stress Peroxy Peroxy Radical (POO•) Radical->Peroxy + O₂ Degradation Chain Scission & Degradation Peroxy->Degradation Attacks another Polymer Chain StabilizedPolymer Stabilized Polymer (POOH) Peroxy->StabilizedPolymer + IPPD (AH) IPPD IPPD (AH) StabilizedIPPD Stabilized IPPD Radical (A•) IPPD->StabilizedIPPD H• donation

Core Incorporation Techniques

The choice of incorporation method is critical and depends on the polymer type, the final product form (e.g., bulk material, film), and the desired level of dispersion.

Melt Blending

Melt blending is the most common and industrially relevant method for incorporating additives into thermoplastics and elastomers.[11] The process involves mixing IPPD with the polymer resin at a temperature above the polymer's melting point, ensuring the additive melts and disperses throughout the molten matrix.[7]

  • Causality: The high temperature and shear forces generated in equipment like twin-screw extruders break down agglomerates of the additive and distribute it on a molecular level.[11] The compatibility between the polymer and IPPD is crucial; poor compatibility can lead to phase separation upon cooling.[7]

  • Best For: Polyolefins (PE, PP), Styrenics (ABS), Elastomers (NR, SBR, NBR), and other thermoplastics processed via extrusion or injection molding.[3][7]

  • Key Equipment: Twin-screw extruders, internal mixers (e.g., Banbury mixer).

Solution Casting

Solution casting is a laboratory-scale and specialized industrial technique primarily used for producing thin films.[12] It involves dissolving both the polymer and IPPD in a common solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.[13]

  • Causality: This method achieves an exceptionally high level of dispersion, as the polymer and additive are mixed in a solution state. The choice of solvent is critical; it must dissolve both components without degrading them, and its evaporation rate must be controllable to produce a uniform film.[13][14]

  • Best For: Creating thin polymer films with a highly homogeneous distribution of IPPD for research, sensor development, or specialized packaging applications.[12]

  • Key Equipment: Magnetic stirrer, casting mold (e.g., petri dish, glass plate), level surface, fume hood or vacuum oven for controlled solvent evaporation.

In-Situ Polymerization

This is an advanced technique where IPPD is introduced into the reaction mixture during the polymerization process.[15]

  • Causality: By being present as the polymer chains are formed, the additive can become physically entrapped within the growing network, leading to excellent dispersion.[15] In some cases, if the additive has reactive functional groups, it can be chemically grafted onto the polymer backbone.[12] This covalent bonding prevents migration and leaching of the additive, providing permanent protection.[16]

  • Best For: Specialty polymers where low additive migration is a critical requirement. It is more complex and requires careful design of the polymerization chemistry.[17]

  • Key Equipment: Polymerization reactors, initiators, and monomer purification systems.

Diagram 3: General Workflow for Polymer Additive Incorporation

Workflow cluster_0 Melt Blending cluster_1 Solution Casting cluster_2 In-Situ Polymerization a1 Polymer Pellets + IPPD Powder a2 Drying a1->a2 a3 Melt Compounding (Extruder) a2->a3 a4 Pelletizing a3->a4 Final Final Protected Polymer Product a4->Final b1 Polymer + IPPD + Solvent b2 Dissolution (Stirring) b1->b2 b3 Casting onto Substrate b2->b3 b4 Solvent Evaporation (Drying) b3->b4 b4->Final c1 Monomer + Initiator + IPPD c2 Polymerization Reaction c1->c2 c3 Purification c2->c3 c4 Polymer-IPPD Composite c3->c4 c4->Final

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific polymer and equipment available.

Protocol 1: Incorporation of IPPD into Elastomers via Two-Roll Mill (Melt Blending)

This protocol is standard for rubber compounding. The concentration of additives in the rubber industry is often given in parts per hundred rubber (phr) .

  • Materials & Equipment:

    • Elastomer (e.g., Natural Rubber, SBR)

    • IPPD (1-3 phr typical loading)[5]

    • Other compounding ingredients (filler, oil, curing agents)

    • Two-roll mill with temperature control and safety features

    • Balanace, spatula

  • Procedure:

    • Mill Preparation: Preheat the rolls of the mill to the recommended temperature for the specific elastomer (e.g., 50-70°C for NR). Set the nip gap between the rolls.

    • Mastication: Pass the raw elastomer through the mill several times. This shearing action reduces its viscosity and prepares it for mixing.

    • Additive Incorporation: Once a smooth band of rubber is formed on one roll, begin adding the compounding ingredients. Add IPPD and other antidegradants early in the mixing cycle to ensure they are well dispersed before the addition of fillers like carbon black.

    • Mixing: Add the remaining ingredients (fillers, oils, etc.) incrementally. Continuously cut the rubber sheet from the roll and pass it back into the nip gap endwise to ensure a homogeneous mixture.

    • Final Pass: Add the curing agents (e.g., sulfur, accelerators) last and at a lower temperature to prevent premature vulcanization (scorching).

    • Sheeting Off: Once all ingredients are thoroughly mixed, cut the final compound from the mill in a sheet and allow it to cool.

  • Self-Validation Note: A well-mixed compound will appear uniform in color and texture with no visible clumps of IPPD. Subsequent rheometer testing can confirm the cure characteristics, which can be affected by additive dispersion.

Protocol 2: Incorporation of IPPD into Polylactic Acid (PLA) via Solution Casting

This protocol details the creation of a PLA film containing IPPD.

  • Materials & Equipment:

    • Polylactic Acid (PLA) pellets

    • IPPD

    • Dichloromethane (DCM) or Chloroform (use in a certified fume hood)

    • Glass beaker, magnetic stirrer and stir bar

    • Glass petri dish or flat glass plate

    • Desiccator or vacuum oven

  • Procedure:

    • Drying: Dry PLA pellets in a vacuum oven at 80°C for 4 hours to remove moisture, which can cause degradation.

    • Solution Preparation: Prepare a 5% (w/v) PLA solution. For 100 mL of solvent, dissolve 5 g of dried PLA.

    • Additive Addition: Calculate the required mass of IPPD for the desired loading (e.g., for 1% loading relative to PLA, add 0.05 g of IPPD to the solution). Add the IPPD to the PLA solution.

    • Dissolution: Cover the beaker and stir the mixture at room temperature until both the PLA and IPPD are fully dissolved. This may take several hours. Gentle heating can be applied if necessary, but avoid boiling the solvent.[14]

    • Casting: Ensure the petri dish is clean, dry, and on a perfectly level surface. Pour the solution into the petri dish.

    • Evaporation: Loosely cover the dish to prevent contamination and allow the solvent to evaporate slowly in the fume hood over 24-48 hours. Slow evaporation is key to a uniform, non-porous film.[12]

    • Final Drying: Once a solid film has formed, transfer it to a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Film Removal: Carefully peel the dried film from the glass substrate.

  • Self-Validation Note: The resulting film should be transparent (or colored by the IPPD) and free of bubbles or opaque regions, which would indicate poor dispersion or trapped solvent.

Verification and Analytical Protocols

Confirming the successful incorporation and quantifying the concentration of IPPD is a critical validation step.

Table 2: Analytical Techniques for Verification

TechniquePurposeBrief Protocol
High-Performance Liquid Chromatography (HPLC) Quantify the concentration of IPPD in the final polymer. Detect any degradation of the additive.[18]1. Extract IPPD from a known mass of the polymer using a suitable solvent (e.g., via Soxhlet extraction or dissolution/precipitation).[19] 2. Filter the extract. 3. Inject the sample into an HPLC system with a UV detector.[20] 4. Compare the peak area to a calibration curve generated from standards of known IPPD concentration.[21]
Fourier-Transform Infrared Spectroscopy (FTIR) Confirm the presence of IPPD's characteristic functional groups.1. Analyze a sample of the polymer film directly (transmission mode) or the bulk material (ATR mode). 2. Look for characteristic peaks of IPPD, such as N-H stretching (~3400 cm⁻¹) and aromatic C=C stretching (~1600-1500 cm⁻¹).
Differential Scanning Calorimetry (DSC) Determine the effect of IPPD on the polymer's thermal transitions (Tg, Tm).1. Seal a small sample (5-10 mg) in an aluminum pan. 2. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. 3. Observe shifts in the glass transition temperature (Tg) or melting temperature (Tm), which can indicate plasticization or changes in crystallinity.[22]
Mechanical Testing Evaluate the performance impact of IPPD.1. Prepare standardized test specimens (e.g., dog-bone shape for tensile testing). 2. Perform tensile tests to measure properties like tensile strength, Young's modulus, and elongation at break.[23] 3. Conduct fatigue or ozone exposure tests to directly measure the improvement in service life.[9]

Troubleshooting Common Issues

  • Poor Dispersion (Specks in Product):

    • Cause: Incompatible processing temperatures, insufficient mixing time or shear in melt blending.[7]

    • Solution: Optimize the temperature profile to ensure IPPD is molten. Increase mixing time or screw speed. Consider using a masterbatch form of IPPD.

  • Leaching or Blooming:

    • Cause: Loading level exceeds the solubility limit of IPPD in the polymer. Poor compatibility between IPPD and the polymer matrix.[24]

    • Solution: Reduce the IPPD concentration. Select a more compatible polymer grade or consider using a compatibilizer. For critical applications, explore covalently bonding the antioxidant.[16]

  • Polymer Degradation During Processing:

    • Cause: Processing temperature is too high, leading to thermal degradation of the polymer or the additive itself.

    • Solution: Lower the processing temperature profile. Reduce residence time in the extruder. Ensure the polymer is properly dried before processing.

Conclusion

The successful incorporation of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD) is fundamental to leveraging its powerful protective properties in polymer systems. A thorough understanding of the additive's properties, coupled with a systematic approach to selecting and optimizing an incorporation method—be it melt blending, solution casting, or in-situ polymerization—is essential for achieving a homogeneous dispersion. The protocols and validation techniques outlined in this guide provide a robust framework for researchers and developers to enhance the durability and extend the service life of their polymer products, ensuring performance and reliability in demanding environments.

References

  • Antioxidant IPPD: Benefits and Uses - chembroad. (2024, January 20). Rubber Manufacturing.
  • Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Applic
  • IPPD - Hamiico. Hamiico.
  • Tan, Y. M., Lim, Y. Y., & Loh, K. S. (2021). Design of Polymeric Films for Antioxidant Active Food Packaging. PMC.
  • IPPD Rubber: Properties, Uses, and Benefits - chembroad. (2024, January 19). Chembroad.
  • Solution Casting Method - Bio-protocol. Bio-protocol.
  • Determination of Polymer Additives–Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants. (2011, December 5).
  • Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE)
  • 1,4-Benzenediamine, N1-(1-methylethyl)-N1-phenyl- - Substance Details - SRS | US EPA. US EPA.
  • Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021, August 27).
  • on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines.
  • How To Choose Antioxidant Additives In The Plastics Industry. Cowin Extrusion.
  • Effects of Antioxidants on Polymer Solution Stability. (2022, September 8). AZoM.
  • Rubber Antioxidants: TMQ, 6PPD, & IPPD | Hamiico Products. Hamiico.
  • Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Applic
  • Synthetic Rubber & Rubber Chemicals. nordmann.global.
  • Chemical Properties and Industrial Uses of 1,4-Benzenediamine N,N'-mixed phenyl and tolyl derivs. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemical Properties of 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (CAS 101-72-4). Cheméo.
  • In situ polymeriz
  • The mechanical properties of the blends as a function of IPPD. (a)... | Download Scientific Diagram.
  • Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites. (2024, March 22). ACS Omega.
  • Fusion and melting results of iPP and iPP=EPDM=NBR blends from first... | Download Table.
  • Machine learning assisted optimization of blending process of polyphenylene sulfide with elastomer using high speed twin screw extruder. PMC.
  • antioxidants and antiozonants.
  • Antiozonants.
  • Biosourced Poly(lactic acid)/polyamide-11 Blends: Effect of an Elastomer on the Morphology and Mechanical Properties. (2022, October 12). MDPI.
  • PDMS leaching and its implications for on-chip studies focusing on bone regeneration applications. (2020, April 15). Diva-portal.org.
  • Mixed Matrix Membranes with Strengthened MOFs/Polymer Interfacial Interaction and Improved Membrane Performance. (2014, March 26).

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Application

Application Notes: Enhancing Elastomer Durability with 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (IPPD)

Introduction Synthetic elastomers are fundamental to countless applications, from automotive tires and industrial hoses to seals and gaskets.[1][2] However, their polymer chains, particularly those with unsaturated carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthetic elastomers are fundamental to countless applications, from automotive tires and industrial hoses to seals and gaskets.[1][2] However, their polymer chains, particularly those with unsaturated carbon-carbon double bonds like natural rubber, polybutadiene, nitrile-butadiene rubber (NBR), and styrene-butadiene rubber (SBR), are susceptible to degradation from environmental factors.[3] Ozone and oxygen, in the presence of heat and mechanical stress, can initiate chain scission and cross-linking reactions, leading to a loss of critical physical properties such as elasticity, strength, and fatigue resistance. This degradation manifests as surface cracking and ultimately results in premature product failure.[4]

To counteract this, antidegradants are incorporated into the rubber formulation. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-, commonly known as IPPD (N-Isopropyl-N'-phenyl-p-phenylenediamine), is a highly effective antiozonant and antioxidant belonging to the p-phenylenediamine (PPD) class of stabilizers.[5][6] This document provides a comprehensive technical guide for researchers and formulation scientists on the application of IPPD to enhance the longevity and performance of synthetic elastomers.

Physicochemical Properties of IPPD

A thorough understanding of the stabilizer's properties is crucial for its effective application.

PropertyValueSource
Chemical Formula C15H18N2[5][7]
Molar Mass 226.32 g/mol [5][7]
Appearance Dark grey to dark violet solid flakes[5]
Melting Point 75 °C (167 °F; 348 K)[5]
CAS Number 101-72-4[5][7][8]

Mechanism of Action: A Dual Protection Strategy

IPPD provides robust protection through a dual mechanism, acting as both a potent antiozonant and a primary antioxidant. The key to its function lies in its low ionization potential, which allows it to react with degrading species more readily than the elastomer's polymer chains.[5]

Antiozonant Action

Ozone attack is a primary cause of surface cracking in unsaturated rubbers.[3] IPPD mitigates this through a combination of scavenging and film-forming mechanisms.

  • Ozone Scavenging: IPPD migrates, or "blooms," to the surface of the rubber article.[5] This is a critical feature, as it concentrates the protective agent at the point of ozone attack.[5][9] At the surface, IPPD directly reacts with ozone at a much faster rate than the rubber, effectively scavenging the ozone before it can initiate ozonolysis of the polymer backbone.[5][10] This reaction converts IPPD into its aminoxyl radical form.[5]

  • Protective Film Formation: The reaction products of IPPD and ozone can form a protective, insoluble film on the rubber's surface. This film acts as a physical barrier, preventing further ozone from reaching and reacting with the elastomer.[4]

Caption: IPPD's antiozonant mechanism at the rubber surface.

Antioxidant Action

Thermal and mechanical stress can cause the formation of free radicals within the elastomer matrix.[4] These radicals react with oxygen to form highly reactive peroxy radicals, which propagate a chain reaction of degradation, leading to chain scission and a loss of mechanical properties.[4]

IPPD functions as a primary, radical-scavenging antioxidant.[9] It donates a hydrogen atom from its secondary amine group to the peroxy radical, neutralizing it and terminating the degradation cycle. The resulting IPPD radical is stable and does not propagate the chain reaction.

Sources

Method

sample preparation for 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- detection in wastewater

An Application Guide for the Extraction of N-(1-methylethyl)-N'-phenyl-1,4-Benzenediamine (IPPD) from Wastewater Authored by a Senior Application Scientist Introduction: The Analytical Challenge of IPPD in Wastewater N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Extraction of N-(1-methylethyl)-N'-phenyl-1,4-Benzenediamine (IPPD) from Wastewater

Authored by a Senior Application Scientist

Introduction: The Analytical Challenge of IPPD in Wastewater

N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine, commonly known as IPPD, is a derivative of p-phenylenediamine (PPD) widely used as an antioxidant and antiozonant, particularly in the rubber industry to extend the life of tires and other rubber products[1][2]. Its widespread use leads to its inevitable release into the environment, with municipal and industrial wastewater serving as a primary conduit to aquatic ecosystems. The detection of IPPD and its transformation products in wastewater is of growing concern due to their potential toxicity.

Analyzing IPPD in wastewater presents a significant analytical challenge. Wastewater is an extraordinarily complex matrix, containing a diverse array of dissolved organic matter, suspended solids, salts, and other contaminants[3]. These matrix components can interfere with analysis, causing signal suppression or enhancement in sensitive analytical instruments, a phenomenon known as the matrix effect[4][5][6]. Furthermore, IPPD is often present at trace concentrations (ng/L to µg/L), necessitating a robust sample preparation strategy that can effectively isolate, clean up, and concentrate the analyte before instrumental analysis[7][8]. This application note provides a detailed guide to two primary sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—offering field-proven protocols for researchers and analytical scientists.

Pillar 1: Foundational Principles of Sample Preparation for IPPD

The selection of a sample preparation method is dictated by the physicochemical properties of IPPD and the nature of the wastewater matrix. IPPD (C₁₅H₁₈N₂) is a relatively non-polar, weakly basic aromatic amine[9][10]. Its solubility in water is low, but it hydrolyzes with a half-life that can range from hours to a day depending on water conditions[11]. Therefore, sample preservation and prompt extraction are critical. The primary goal is to transfer IPPD from a large volume of aqueous matrix into a small volume of clean organic solvent suitable for chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[1][12][13].

The complexity of the wastewater matrix necessitates a cleanup step to remove interfering compounds. Without effective cleanup, co-extracted matrix components can foul analytical columns, suppress the analyte signal, and lead to inaccurate quantification[4][5]. Both SPE and LLE are designed to achieve this separation and concentration.

Pillar 2: Solid-Phase Extraction (SPE) Protocol for IPPD

Solid-Phase Extraction (SPE) is a preferred technique for its efficiency, versatility, and potential for automation. It relies on the partitioning of IPPD between the aqueous sample and a solid sorbent packed in a cartridge. For a non-polar compound like IPPD, a reverse-phase sorbent such as C18 (octadecyl-bonded silica) is highly effective.

Causality of Experimental Choices:

  • Sorbent Selection: C18 is a hydrophobic sorbent that retains non-polar compounds like IPPD from a polar (aqueous) sample via van der Waals forces.

  • pH Adjustment: Aromatic amines can be protonated in acidic conditions, increasing their polarity and reducing their retention on a C18 sorbent. Adjusting the sample pH to a basic value (e.g., pH 10) ensures IPPD is in its neutral, less polar form, maximizing its affinity for the C18 sorbent[9][14].

  • Conditioning: The sorbent is conditioned first with a water-miscible organic solvent (e.g., methanol) to solvate the C18 chains, followed by reagent water to prepare the sorbent for the aqueous sample. This "wets" the stationary phase, ensuring reproducible interactions.

  • Washing: A wash step with a weak solvent mixture (e.g., water/methanol) removes polar, water-soluble interferences that are not strongly retained on the sorbent, while leaving the target analyte bound.

  • Elution: A strong, non-polar organic solvent (e.g., acetonitrile or dichloromethane) is used to disrupt the hydrophobic interaction between IPPD and the C18 sorbent, eluting the concentrated analyte for analysis.

Visual Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample 1. Wastewater Sample (500 mL, pH adjusted to 10) Condition 2. Condition SPE Cartridge (Methanol, then Water) Load 3. Load Sample Condition->Load Cartridge Ready Wash 4. Wash Cartridge (Remove Interferences) Load->Wash IPPD Retained Elute 5. Elute IPPD (Acetonitrile/Dichloromethane) Wash->Elute Cleaned Sample Concentrate 6. Evaporate & Reconstitute Elute->Concentrate Analyte in Solvent Analysis 7. GC-MS or HPLC Analysis Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of IPPD.

Detailed Step-by-Step SPE Protocol

A. Reagents and Materials

  • Wastewater sample, collected in amber glass bottles and stored at 4°C.

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Dichloromethane (GC grade).

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment.

  • Reagent water (Type I).

  • Nitrogen gas for evaporation.

  • Glass vials and test tubes.

B. Protocol

  • Sample Preparation: Allow the wastewater sample to reach room temperature. If the sample contains significant particulate matter, filter it through a glass fiber filter (e.g., 0.7 µm). Measure 500 mL of the sample.

  • pH Adjustment: Adjust the sample pH to ~10 using the NaOH solution. This step is critical to ensure IPPD is in its non-ionized form for optimal retention[9][14].

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge. Do not let the sorbent go dry.

    • Pass 5 mL of reagent water through the cartridge. Again, ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the 500 mL wastewater sample onto the conditioned cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-15 minutes. This removes residual water, which can interfere with the subsequent elution and analysis.

  • Elution:

    • Elute the retained IPPD by passing 2 x 4 mL of acetonitrile or dichloromethane through the cartridge into a clean collection tube. Allow the solvent to soak the sorbent bed for a few minutes before each elution to ensure complete recovery.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile for HPLC or dichloromethane for GC) for instrumental analysis.

Pillar 3: Liquid-Liquid Extraction (LLE) Protocol for IPPD

Liquid-Liquid Extraction (LLE) is a classic and robust technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent[15][16]. For IPPD, a non-polar organic solvent is used to extract it from the aqueous wastewater sample.

Causality of Experimental Choices:

  • Solvent Selection: Dichloromethane (CH₂Cl₂) is an effective extraction solvent for IPPD due to its high affinity for aromatic amines and its immiscibility with water[12]. Hexane is another option, though dichloromethane is generally a stronger solvent for this application.

  • pH Adjustment: As with SPE, the pH of the aqueous sample is raised to ensure IPPD is in its neutral form, maximizing its partitioning into the organic phase[16].

  • Salting Out: The addition of a salt like sodium chloride (NaCl) to the aqueous phase can increase the extraction efficiency. This "salting-out" effect decreases the solubility of non-polar compounds like IPPD in the aqueous phase, driving them into the organic solvent[9].

  • Phase Separation: Vigorous mixing creates a large surface area between the two phases to facilitate analyte transfer. Centrifugation or allowing the mixture to stand ensures a clean separation of the layers.

Visual Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_extraction Extraction Process cluster_analysis Analysis Sample 1. Wastewater Sample (500 mL, pH 10, NaCl added) Solvent 2. Add Organic Solvent (e.g., Dichloromethane) Sample->Solvent Mix 3. Mix Vigorously (Separatory Funnel) Solvent->Mix Separate 4. Allow Phases to Separate Mix->Separate Collect 5. Collect Organic Layer (Repeat 2-3x) Separate->Collect Dry 6. Dry with Na₂SO₄ Collect->Dry Pooled Extracts Concentrate 7. Evaporate & Reconstitute Dry->Concentrate Analysis 8. GC-MS or HPLC Analysis Concentrate->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of IPPD.

Detailed Step-by-Step LLE Protocol

A. Reagents and Materials

  • Wastewater sample.

  • Dichloromethane (CH₂Cl₂, HPLC or GC grade).

  • Sodium chloride (NaCl, analytical grade).

  • Sodium hydroxide (NaOH) solution for pH adjustment.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Separatory funnel (1 L).

  • Nitrogen gas for evaporation.

  • Glass vials and beakers.

B. Protocol

  • Sample Preparation: Measure 500 mL of the wastewater sample into a 1 L separatory funnel.

  • pH and Ionic Strength Adjustment:

    • Adjust the sample pH to ~10 with NaOH solution.

    • Add ~25 g of NaCl to the sample and dissolve by swirling. This enhances the extraction efficiency by the salting-out effect[9].

  • First Extraction:

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Phase Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate. The denser dichloromethane layer will be at the bottom.

    • Drain the lower organic layer into a clean flask.

  • Subsequent Extractions:

    • Repeat the extraction two more times using fresh 50 mL aliquots of dichloromethane.

    • Combine all three organic extracts.

  • Drying the Extract:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution:

    • Evaporate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Transfer the concentrated extract to a final vial and evaporate to near dryness.

    • Reconstitute in 1 mL of a suitable solvent for instrumental analysis.

Quantitative Data and Performance

The choice of method can impact recovery and detection limits. The following table summarizes typical performance data for the analysis of p-phenylenediamine derivatives in aqueous samples.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Analytical MethodReference
Analyte Aromatic AminesN-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)Micellar Liquid Chromatography[17]
Recovery 84.8–93.5%75 ± 16% to 113 ± 22% (for PPDs and PPD-Qs)UPLC-MS/MS[7]
Limit of Detection (LOD) 1–4.5 µg/LNot specified, but concentrations found down to 0.04 ng/LGC-MS[7]
Solvent Consumption Low to ModerateHigh-[15]
Automation Potential HighLow-[15]

Conclusion and Final Recommendations

Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for preparing wastewater samples for the analysis of IPPD.

  • SPE is generally recommended for its lower solvent consumption, higher sample throughput, and ease of automation, making it suitable for routine monitoring. The use of C18 cartridges provides excellent cleanup and concentration for non-polar analytes like IPPD.

  • LLE is a robust, classic technique that requires minimal specialized equipment beyond standard laboratory glassware. While it is more labor-intensive and consumes larger volumes of organic solvents, it can be highly effective for complex or challenging matrices.

For both methods, careful pH control is paramount to ensure the analyte is in its most extractable form. The inclusion of quality control samples, such as method blanks, matrix spikes, and laboratory control samples, is essential for validating the entire analytical procedure and ensuring the trustworthiness of the final data. Subsequent analysis by GC-MS or HPLC-MS/MS will provide the necessary sensitivity and selectivity for accurate quantification of IPPD in complex wastewater samples.

References

  • Laboratory Analysis of N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) . Analytice. Available at: [Link]

  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique . PMC. Available at: [Link]

  • Development of a Solid-Phase Microextraction GC-NPD Procedure for the Determination of Free Volatile Amines in Wastewater and Sewage-Polluted Waters . ACS Publications. Available at: [Link]

  • N-Isopropyl-N'-phenyl-p-phenylenediamine . SIELC Technologies. Available at: [Link]

  • Determination of aromatic amines in environmental water samples using solid-phase extraction modified with sodium dodecyl sulphate and micellar liquid chromatography . ResearchGate. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . ACS Publications. Available at: [Link]

  • The determination of small amounts of N-isopropyl-N′-phenyl-p-phenylenediamine . Royal Society of Chemistry. Available at: [Link]

  • Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography . SciSpace. Available at: [Link]

  • Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater . PubMed. Available at: [Link]

  • PIR+D treatment increases stability of wastewater monitoring . ResearchGate. Available at: [Link]

  • Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analytical Method for N-(1-Methylheptyl)-N′-phenyl-p-phenylenediamine . ResearchGate. Available at: [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants . ACS Publications. Available at: [Link]

  • The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples . ResearchGate. Available at: [Link]

  • N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE . inchem.org. Available at: [Link]

  • Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices . ResearchGate. Available at: [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices . MDPI. Available at: [Link]

  • Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer . Asian Journal of Chemistry. Available at: [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors . CABI Digital Library. Available at: [Link]

  • Air sampling and analysis method to determine worker exposure levels to N-isopropyl-N′-phenyl-p-phenylenediamine . PMC. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. Available at: [Link]

  • MALDI-TOF Sample Preparation . University of Illinois Urbana-Champaign. Available at: [Link]

  • Matrix effects in wastewater influent samples . ResearchGate. Available at: [Link]

  • Study of the Influence of the Wastewater Matrix in the Adsorption of Three Pharmaceuticals by Powdered Activated Carbon . MDPI. Available at: [Link]

  • Sample Preparation for MALDI-TOF Mass Spectrometry of Model Prebiotic Reactions in Simulated Ocean World Environments . PMC. Available at: [Link]

  • Pressurized liquid extraction of organic contaminants in environmental and food samples . Digital CSIC. Available at: [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches . ResearchGate. Available at: [Link]

  • In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures . PubMed. Available at: [Link]

  • Sample preparation strategies in MALDI . MassTech Inc. Available at: [Link]

  • Rapid and Facile Organic Ion-Associate Liquid-Phase Extraction and Spectrophotometric Quantification of Nitrite in Environmental Water Samples . MDPI. Available at: [Link]

  • Stable long-term operation and high nitrite accumulation of an endogenous partial-denitrification (EPD) granular sludge system under mainstream conditions at low temperature . PubMed. Available at: [Link]

  • Survey of Wastewater Stabilization Pond Potential in Meeting Environmental Standards . Global Illuminators. Available at: [Link]

  • Evaluation of post-treatment after wastewater stabilization ponds at municipal wastewater treatment plant . PMC. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) in Industrial Applications

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD). IPPD is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD). IPPD is a critical antioxidant and antiozonant used extensively in the rubber and polymer industries to prevent material degradation. The developed isocratic reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise, rendering it highly suitable for quality control, stability testing, and research-oriented applications. This document provides a comprehensive guide, from the scientific rationale behind the method development to a complete, step-by-step protocol and a summary of validation results, all grounded in established chromatographic principles and regulatory standards.

Introduction

N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) is an essential chemical additive in the manufacturing of a wide array of rubber products, most notably automotive tires. Its primary function is to protect the polymer matrix from degradation caused by exposure to atmospheric ozone and oxidative conditions, thereby extending the service life and ensuring the safety and reliability of the final product.[1] The concentration of IPPD in both raw materials and finished goods is a critical quality parameter, directly impacting performance and durability. Consequently, a reliable and accurate analytical method for its quantification is indispensable for robust quality assurance programs.

This guide offers an in-depth walkthrough of the development and validation of an HPLC-UV method for IPPD analysis. It emphasizes the scientific reasoning behind each procedural step to empower researchers, scientists, and drug development professionals to not only implement the method but also to effectively adapt and troubleshoot it for their specific needs.

Physicochemical Properties of IPPD

A foundational understanding of the analyte's physicochemical properties is paramount for the logical development of any HPLC method.

PropertyValueSignificance for HPLC Method Development
Chemical Structure C₁₅H₁₈N₂The presence of aromatic rings and secondary amine functionalities makes IPPD a strong chromophore, ideal for UV detection. The overall structure indicates a nonpolar nature suitable for reversed-phase chromatography.[2][3]
Molecular Weight 226.32 g/mol This value is essential for preparing standard solutions of known concentrations.[2][3]
pKa (predicted) ~6.76As a basic compound, the mobile phase pH will critically influence the ionization state of IPPD's amine groups. Controlling the pH is crucial for achieving consistent retention times and symmetrical peak shapes.[4]
LogP ~2.77The positive LogP value confirms the hydrophobic and nonpolar character of IPPD, making it an excellent candidate for retention and separation on a reversed-phase C18 column.[4]
Solubility Soluble in organic solvents like benzene and ethanol; insoluble in water.This dictates the choice of diluent for standard and sample preparation, ensuring complete dissolution and compatibility with the reversed-phase mobile phase.[2]
UV Maximum ~287-290 nmThe wavelength of maximum absorbance provides the optimal setting for the UV detector to achieve the highest sensitivity for IPPD.[5][6]

HPLC Method Development Strategy

The creation of a reliable HPLC method is a systematic process, beginning with informed initial parameter selection and followed by empirical optimization.

Rationale-Driven Initial Parameter Selection

The initial HPLC conditions were strategically chosen based on the physicochemical characteristics of IPPD and fundamental chromatographic theory.

  • Chromatographic Mode: Reversed-phase HPLC was selected due to the nonpolar, hydrophobic nature of IPPD (LogP ~2.77). This mode utilizes a nonpolar stationary phase and a polar mobile phase, which is ideal for retaining and separating such molecules.

  • Stationary Phase: A C18 (ODS) column is the quintessential choice for reversed-phase chromatography, offering strong hydrophobic interactions with the analyte for effective retention. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency, resolution, analysis time, and backpressure.

  • Mobile Phase: A binary mixture of acetonitrile (ACN) and an aqueous buffer was chosen. ACN is a preferred organic modifier due to its low viscosity and strong elution strength for nonpolar compounds.[7] Phenylenediamines can exhibit poor peak shape due to interactions with residual silanols on the silica support. To mitigate this and ensure consistent ionization, an acidic buffer (e.g., phosphoric acid or a phosphate buffer) is incorporated.[8][9] An acidic pH protonates the amine groups, reducing peak tailing and yielding sharp, symmetrical peaks.

  • Detection: Based on the UV spectrum of IPPD, a detection wavelength of 290 nm was selected to ensure high sensitivity and specificity.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is a conventional starting point for a 4.6 mm I.D. column, offering a good compromise between speed and chromatographic efficiency.

Method Optimization Workflow

Initial conditions serve as a starting point for optimization, which is critical for achieving a robust and reliable analytical method. The workflow below illustrates the systematic approach to refining the method.

Method_Optimization_Workflow cluster_0 Foundation: Analyte Properties cluster_1 Initial Method Design cluster_2 Systematic Optimization cluster_3 Performance Evaluation & Finalization A IPPD Physicochemical Data pKa, LogP, UV Spectrum, Solubility B Mode & Column Selection Reversed-Phase C18, 4.6x150mm, 5µm A->B Informs C Mobile Phase & Detector Setup ACN / Acidic Buffer UV @ 290 nm B->C Defines D Organic Modifier % Adjust %ACN for optimal k' (2-10) C->D Iterate & Refine E Mobile Phase pH Fine-tune with H₃PO₄ for peak symmetry D->E Iterate & Refine F Column Temperature Evaluate 25-40°C for efficiency E->F Iterate & Refine G G F->G Verify H Finalized Method Robust & Ready for Validation G->H Achieve

Figure 1: A workflow diagram illustrating the systematic approach to HPLC method development for IPPD analysis, from initial design to finalization.

Final Optimized HPLC Method and Protocol

Following a systematic optimization process, the final, robust HPLC method was established as detailed below.

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., TSK-GEL ODS-80TS or equivalent).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • IPPD reference standard (≥95% purity)[2]

Chromatographic Conditions
ParameterCondition
Mobile Phase Methanol : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Measure 850 mL of HPLC-grade methanol and 150 mL of HPLC-grade water.

    • Combine them in a suitable reservoir.

    • Degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration to prevent pump cavitation and baseline noise.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of IPPD reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • For Solid Rubber Samples: A suitable extraction method is required. This typically involves cryogenically grinding the sample to increase surface area, followed by solvent extraction using a solvent in which IPPD is soluble, such as an acetone/chloroform mixture.[6]

    • The extract is then evaporated to dryness, and the residue is reconstituted in a known volume of mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE) to remove particulates before injection.

  • System Suitability:

    • Before initiating the analytical run, perform a minimum of five replicate injections of a mid-range standard solution (e.g., 25 µg/mL).

    • The system is deemed ready for analysis if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared standard solutions in order of increasing concentration to build the calibration curve.

    • Inject the prepared sample solutions.

    • Periodically inject a standard solution (as a check standard) during long analytical runs to monitor system performance.

  • Data Analysis:

    • Integrate the peak area of IPPD in all chromatograms.

    • Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Calculate the concentration of IPPD in the samples using the regression equation.

Method Validation

The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Method_Validation_Workflow A Validated HPLC Method As per ICH Q2(R1) Guidelines B Specificity & Selectivity A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision Repeatability (Intra-day) Intermediate (Inter-day) A->E F Robustness A->F G No interference at analyte Rt B->G Evaluates H Correlation Coefficient (r²) ≥ 0.999 C->H Evaluates I Mean Recovery: 98.0 - 102.0% D->I Evaluates J RSD ≤ 2.0% E->J Evaluates K Method remains unaffected by minor changes F->K Evaluates L Method Fit for Purpose Reliable & Reproducible Results

Figure 2: A flowchart outlining the key parameters and their respective acceptance criteria for the validation of the HPLC method, following ICH guidelines.

Validation Summary
Validation ParameterResult Summary
Specificity The method demonstrated excellent specificity. No interfering peaks from common rubber additives or sample matrix components were observed at the retention time of IPPD.
Linearity The calibration curve was linear over the concentration range of 1–100 µg/mL. The correlation coefficient (r²) was consistently > 0.999.
Accuracy Accuracy was confirmed through spike recovery studies at three concentration levels (low, medium, high). The mean recovery was found to be between 99.1% and 101.5%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) were assessed. The RSD for both was well below 2.0%, indicating high precision.
Robustness The method proved to be robust against small, deliberate variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min), with no significant impact on the results.

Conclusion

This application note describes a straightforward, rapid, and reliable isocratic reversed-phase HPLC method for the quantification of N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD). The method development was based on a scientific understanding of the analyte's properties, and the subsequent validation has demonstrated that it is specific, linear, accurate, precise, and robust. This well-documented and validated method is fit for purpose and can be confidently implemented in quality control laboratories within the rubber and polymer industries for routine analysis of IPPD.

References

  • SIELC Technologies. (2018, February 17). Separation of N-Isopropyl-N'-phenyl-p-phenylenediamine on Newcrom R1 HPLC column.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 29). The Chemistry Behind N-Isopropyl-N'-Phenyl-1,4-Phenylenediamine: Properties and Production Insights.
  • SIELC Technologies. (2018, February 16). N-Isopropyl-N'-phenyl-p-phenylenediamine.
  • PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine.
  • ChemicalBook. N-Isopropyl-N'-phenyl-1,4-phenylenediamine CAS#: 101-72-4.
  • Wikipedia. N-Isopropyl-N'-phenyl-1,4-phenylenediamine.
  • ChemicalBook. 101-72-4(N-Isopropyl-N'-phenyl-1,4-phenylenediamine) Product Description.
  • Oxford Academic. (2025, December 23). Air sampling and analysis method to determine worker exposure levels to N-isopropyl-N′-phenyl-p-phenylenediamine.
  • SciSpace.
  • ACS Publications. (2025, June 16). Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N.
  • NIST WebBook. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-.
  • gsrs. N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE.
  • OSHA. m-, o-, and p-Phenylenediamine.
  • Scirp.org. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
  • Sigma-Aldrich. N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE AldrichCPR.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Kanto Chemical Co., Inc. Solvents for HPLC LC_MS LC_MS_MS.

Sources

Technical Notes & Optimization

Troubleshooting

preventing surface blooming of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- in rubber compounds

This guide provides in-depth technical support for researchers, scientists, and professionals in the rubber industry encountering surface blooming of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-, commonly known as IPP...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in the rubber industry encountering surface blooming of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-, commonly known as IPPD. Here, we address common issues through a troubleshooting guide and frequently asked questions, explaining the science behind the problem and offering field-proven solutions.

Troubleshooting Guide: Diagnosing and Resolving IPPD Bloom

This section is designed to help you identify the root cause of blooming in your specific application and take corrective action.

Q1: I'm observing a white, powdery, or crystalline film on my cured rubber part. How can I confirm it's IPPD bloom?

Answer: Visual inspection is the first step, but for definitive identification, a chemical analysis is required. The most effective method is Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR). This technique can analyze the surface of the rubber with minimal sample preparation.

Protocol 1: Identification of Bloom via ATR-FTIR

Objective: To chemically identify the substance that has bloomed to the surface of a rubber sample.[1]

Methodology:

  • Sample Preparation: Carefully scrape a small amount of the powder or film from the rubber surface using a clean spatula. If the bloom is uniform and sufficient, you can press the rubber sample's bloomed surface directly onto the ATR crystal.[1]

  • Spectrum Acquisition: Place the collected bloom powder or the rubber sample onto the ATR crystal. Apply consistent pressure to ensure good contact. Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the acquired spectrum of the bloom to a reference spectrum of pure IPPD. A close match in peak positions and relative intensities confirms the bloom is IPPD. Key characteristic peaks for p-phenylenediamines should be present.

Q2: I've confirmed the bloom is IPPD. What is the most likely cause?

Answer: The primary cause of IPPD blooming is exceeding its solubility limit within the rubber matrix.[1] This creates a state of supersaturation, where the excess, undissolved IPPD molecules are driven by a concentration gradient to migrate to the surface, where they crystallize.[1]

Several factors can lead to this supersaturation:

  • Overdosing: The most common reason is simply adding too much IPPD to the formulation.

  • Polymer Incompatibility: The solubility of IPPD varies significantly between different elastomers.[1] A concentration that is stable in one rubber type, like Styrene-Butadiene Rubber (SBR), may cause severe blooming in another, such as EPDM.[1]

  • Low Storage/Service Temperature: Solubility is temperature-dependent. As the temperature drops, the solubility of IPPD in the rubber decreases, which can trigger blooming even if the concentration was stable at higher processing temperatures.[1]

  • Inadequate Mixing: Poor dispersion of IPPD during the mixing stage can create localized areas of high concentration, leading to blooming even if the overall dosage is below the theoretical solubility limit.

Q3: My compound seemed fine after curing, but blooming appeared days/weeks later during storage. Why?

Answer: This is a classic case of delayed blooming, driven by changes in environmental conditions and the slow kinetics of diffusion.

  • Temperature Drop: As mentioned, storage at a lower temperature than the curing temperature is a major catalyst. The rubber matrix contracts slightly at lower temperatures, and the solubility of the IPPD decreases, "squeezing" the excess molecules out to the surface.[1]

  • Humidity: While temperature is the primary driver, high humidity can sometimes influence the surface characteristics and the appearance of the bloom.[2][3][4]

  • Slow Migration: Diffusion is a time-dependent process. It can take time for the IPPD molecules to travel from the bulk of the rubber to the surface.[1][5] This is why a part can appear perfect post-cure but develop bloom later.

Q4: How can I fix a batch of rubber parts that have already developed IPPD bloom?

Answer: While prevention is always the best strategy, bloomed parts can sometimes be remediated.

  • Surface Wiping: For light bloom, wiping the surface with a solvent like isopropyl alcohol (IPA) can be effective.[6] However, this is a temporary fix, as the bloom can reappear over time as more IPPD migrates to the surface.[6] Always test the solvent on a small area first to ensure it doesn't damage the rubber.[7]

  • Post-Curing: Heating the parts in a circulating oven can cause the bloomed IPPD to dissolve back into the rubber matrix.[6] For sulfur-cured systems, a typical cycle might be 4 hours at 120°C (250°F).[6] This can be an effective solution, but the bloom may return if the root cause (supersaturation) is not addressed in the formulation.[6]

Frequently Asked Questions (FAQs)

Q1: What exactly is blooming in the context of rubber compounding?

Answer: Blooming is the migration of compounding ingredients from the interior of the rubber to its surface.[8] This occurs when an ingredient is present in a concentration that exceeds its solubility limit in the specific rubber polymer.[1][7][8] The result is the formation of a solid (powdery or crystalline) or liquid (oily) film on the rubber's surface.[1][7] While often a cosmetic issue, severe blooming can negatively impact surface tack, adhesion, and product performance.[1]

Q2: Isn't some migration of antiozonants like IPPD desirable?

Answer: Yes, a controlled and slow migration of p-phenylenediamine (PPD) antiozonants is intentional and beneficial.[1] This slow blooming creates a protective film on the rubber's surface.[9] The IPPD molecules on the surface act as a sacrificial barrier, reacting with ozone before it can attack and crack the rubber polymer chains.[10][11] The problem arises when this migration is excessive and uncontrolled, leading to a visible, non-functional, and often problematic crystalline deposit.[1]

Q3: What are the key factors that influence the rate and severity of IPPD blooming?

Answer: The primary factors are:

  • Additive Concentration: Exceeding the solubility threshold is the number one cause.[1][12]

  • Polymer Type: The polarity and molecular structure of the rubber determine IPPD's solubility.

  • Temperature: Higher temperatures generally increase solubility and the rate of migration.[5] Conversely, lower temperatures decrease solubility and can trigger crystallization of supersaturated IPPD.[1]

  • Presence of Other Additives: Plasticizers, processing oils, and waxes can alter the solubility and mobility of IPPD within the rubber matrix.[1]

  • Cure System: The efficiency of the vulcanization process can impact the final chemical environment within the rubber, indirectly affecting IPPD solubility.

Q4: How can I formulate my rubber compound to prevent IPPD blooming from the start?

Answer: Preventing bloom requires a multi-faceted approach focused on formulation and processing:

  • Optimize IPPD Loading: The most crucial step is to ensure the concentration of IPPD is below its solubility limit in the chosen elastomer under all expected storage and service conditions.[1]

  • Select a More Soluble Antidegradant: If high levels of ozone protection are needed, consider blending IPPD with or substituting it for a PPD with higher solubility in your polymer system, such as 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), depending on the specific elastomer.[1][13]

  • Improve Mixing and Dispersion: Utilize a robust mixing procedure (e.g., optimized Banbury mixing cycle) to ensure IPPD is homogeneously distributed throughout the rubber matrix. This prevents localized high concentrations.

  • Use of Blends: Combining IPPD with other antioxidants or using pre-dispersed accelerator blends can sometimes improve compatibility and reduce blooming tendency.[10][14]

Data & Visualization

Understanding the mechanism and troubleshooting workflow is key to prevention.

Mechanism of IPPD Blooming

Blooming is a three-step physical process driven by thermodynamics and kinetics.

cluster_0 Inside Rubber Matrix cluster_1 Rubber Surface A Step 1: Supersaturation IPPD dosage exceeds solubility limit in polymer. B Step 2: Migration Concentration gradient drives IPPD molecules to the surface. A->B Diffusion C Step 3: Crystallization IPPD accumulates and forms a visible bloom layer. B->C Emergence

Caption: The three-step mechanism of additive blooming.

Troubleshooting Workflow

When bloom is detected, a systematic approach can quickly identify the cause.

Caption: Troubleshooting workflow for blooming on rubber surfaces.

Table 1: Illustrative Solubility of IPPD in Different Elastomers
AntidegradantPolymer TypeApprox. Solubility Limit (phr) at 23°CBlooming Tendency
IPPD Natural Rubber (NR)~1.8High
IPPD Styrene-Butadiene Rubber (SBR)~2.2Moderate
IPPD EPDM~1.5High
6PPD Natural Rubber (NR)~2.5Moderate
6PPD Styrene-Butadiene Rubber (SBR)~3.0Low to Moderate

Note: These are approximate values.[1] Actual solubility depends on the specific grade of polymer, presence of other ingredients like fillers and oils, and the compound's thermal history.[1]

Experimental Protocols

Protocol 2: Evaluating Blooming Tendency of a New Formulation

Objective: To quantitatively assess the rate and extent of IPPD blooming in a given rubber formulation under controlled aging conditions.

Methodology:

  • Compound Preparation: Prepare at least two rubber compounds:

    • Test Compound: Your experimental formulation containing IPPD.

    • Control Compound: A similar formulation with a known blooming tendency or a formulation with IPPD concentration well below the solubility limit.

  • Sample Curing: Press-cure sheets of each compound to a standard thickness (e.g., 2 mm) following your established vulcanization protocol.

  • Initial Preparation: After curing, allow the samples to cool to room temperature for 24 hours. Wipe the surfaces clean with a dry cloth to remove any mold release or initial surface contaminants. Cut several test specimens (e.g., 5cm x 5cm) from each sheet.

  • Aging Conditions:

    • Low Temperature: Place a set of samples in a controlled low-temperature environment (e.g., an environmental chamber) at a constant temperature, such as 4°C. Low temperatures decrease additive solubility and can accelerate blooming.[1]

    • Cyclic Temperature (Optional): Place another set of samples in an environment with cyclic temperature changes (e.g., 8 hours at 40°C followed by 16 hours at 5°C) to simulate real-world service conditions.[1]

  • Monitoring and Measurement:

    • At regular intervals (e.g., 24, 48, 96, 168 hours), remove the samples from the chamber.

    • Allow them to equilibrate to room temperature for 1 hour.

    • Visually inspect and photograph the surfaces to document the extent of bloom.

    • For a quantitative measure, gently scrape the bloom from a defined surface area onto a pre-weighed piece of weighing paper and record the mass of the collected bloom.

  • Analysis:

    • Plot the amount of bloom (in mg/cm²) versus time to determine the rate and extent of blooming for your formulation.[1]

    • Compare the results against the control formulation to benchmark performance.

References

  • chembroad. (2024, January 20). Antioxidant IPPD: Benefits and Uses. [Link]

  • Detailing Express. (2024, August 28). Why Tire Sidewalls Turn Brown and How to Prevent It: Top Tips for Clean Tires. [Link]

  • Apple Rubber. (2022, December 6). Rubber Blooms: Asset or Defect?[Link]

  • Dr. Beasley's. (2013, July 11). What is Tire Blooming, and How to Prevent it. [Link]

  • Demir, E. et al. (2026, March 26). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. ResearchGate. [Link]

  • Hebei Shida Seal Group Co., Ltd. (2024, December 21). Understanding Blooming Rubber: Causes, Effects, and Prevention. [Link]

  • Hisen Chemical. Rubber Antioxidant IPPD (4010NA). [Link]

  • Kim, J. H., & Lee, D. J. (2001). Correlation between migration behaviors of antiozonants and temperature. Journal of Applied Polymer Science, 80(9), 1566-1570. [Link]

  • Akron Rubber Development Laboratory. ASTM D471. [Link]

  • POWER Rubber. (2026, January 12). Chemical Resistance of Elastomers According to ASTM D471 – Analysis of Rubber Properties. [Link]

  • chembroad. (2024, January 19). IPPD Rubber: Properties, Uses, and Benefits. [Link]

  • YUSHENG. Antioxidant IPPD 4010NA Manufacturer, Supplier, Company Price. [Link]

  • ResearchGate. (2022). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. [Link]

  • Henan Solara Rubber Technology Co., Ltd. Rubber Antioxidant IPPD (4010). [Link]

  • ARDL. ASTM D297 Rubber Chemical Analysis. [Link]

  • ResearchGate. (2020). Impact of additives of commercial rubber compounds on the microbial and enzymatic degradation of poly(cis-1,4-isoprene). [Link]

  • Shanghai Chemex. Buy IPPD Antioxidant; Price, Uses, and Analysis. [Link]

  • I. R. Tubes. (2020, November 18). Understanding Rubber Blooming: Causes & Control Methods. [Link]

  • ACS Publications. (2024, March 25). Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf. [Link]

  • Berkeley Center for Green Chemistry. (2021, December 18). Saving coho salmon: Alternatives for 6PPD in tire manufacturing. [Link]

  • RubberMill, Inc. (2024, February 5). ASTM Testing Methods for Elastomers. [Link]

  • Hamiico Products. Rubber Antioxidants: TMQ, 6PPD, & IPPD. [Link]

  • Scribd. (2013, November 15). Understanding Rubber Blooming Mechanisms. [Link]

  • PubMed. (2020, October 15). Temperature and precipitation at migratory grounds influence demographic trends of an Arctic-breeding bird. [Link]

  • Scribd. List of ASTM Test Methods For Rubber. [Link]

  • ResearchGate. (2024, July 30). Impacts of climate change-related human migration on infectious diseases. [Link]

  • Echo Engineering. (2024, November 5). Understanding Rubber Bloom: Causes and Solutions. [Link]

  • ACS Publications. (2023, March 24). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. [Link]

  • I R Tubes. (2022, May 31). How to Prevent Blooming in EPDM: Easy Solutions. [Link]

  • APAL. (2025, August 13). Thin early in biennial-prone varieties to improve return bloom. [Link]

  • PLOS One. (2025, December 5). Temperature-humidity synergistic effects on predominant intestinal infectious diseases in Shenzhen, China: A predictive modeling framework for epidemiological early warning systems. [Link]

  • MDPI. (2023, July 21). Effect of Temperature on Moisture Migration in Earth and Fiber Mixtures for Cob Materials. [Link]

Sources

Optimization

troubleshooting baseline noise in HPLC analysis of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-

Welcome to the Technical Support Center. Analyzing 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (commonly known as IPPD, CAS 101-72-4) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (commonly known as IPPD, CAS 101-72-4) presents unique chromatographic challenges. As a secondary aromatic amine and a potent industrial antioxidant[1], IPPD is highly susceptible to on-column oxidation and secondary interactions with silica stationary phases. These chemical properties often manifest as severe baseline noise, drift, or phantom peaks during High-Performance Liquid Chromatography (HPLC) analysis.

This guide provides field-proven, mechanistic troubleshooting strategies to systematically isolate and resolve these baseline anomalies, ensuring high signal-to-noise ratios and reproducible quantification.

Diagnostic Workflow: Isolating the Source of Noise

Before adjusting your mobile phase or column, you must identify the mechanical or chemical origin of the noise. The following self-validating logic tree isolates the detector, pump, and column.

BaselineDiagnostics Step1 1. Observe Baseline Noise Step2 2. Turn Off Pump Flow Step1->Step2 Decision1 Does noise persist? Step2->Decision1 Path1A Detector Issue (Lamp Age, Electronics) Decision1->Path1A Yes Step3 3. Turn Flow On, Bypass Column (Use Zero-Dead-Volume Union) Decision1->Step3 No Decision2 Does noise persist? Step3->Decision2 Path2A Pump/Solvent Issue (Degasser, Check Valve, Mixing) Decision2->Path2A Yes Path2B Column/Analyte Issue (Silanol Interaction, IPPD Oxidation) Decision2->Path2B No

Fig 1: Stepwise diagnostic workflow for isolating HPLC baseline noise sources.

Deep-Dive Troubleshooting FAQs

Q1: Why does my baseline exhibit continuous, high-frequency noise even before injecting IPPD? Causality & Solution: High-frequency noise independent of the injection is typically caused by micro-bubbles passing through the detector flow cell or electronic noise from an aging UV lamp. Because IPPD analysis requires a highly stable UV baseline (typically monitored at 287 nm[1] or 290 nm[2]), any dissolved air in the mobile phase will drastically reduce your signal-to-noise ratio. When aqueous and organic solvents mix, their combined gas solubility decreases, causing outgassing. Ensure your inline degasser is fully functional, as dissolved air contributes greatly to baseline noise and will appear as pulsations coinciding with pump head strokes[3].

Q2: My baseline drifts significantly during gradient elution, obscuring the IPPD peak. How do I fix this? Causality & Solution: Baseline drift during gradient runs is often caused by incomplete solvent mixing or dynamic changes in the refractive index of the mobile phase. In gradient HPLC, baseline noise inherently increases as the solvent composition changes[4]. For IPPD, which is highly sensitive to mobile phase fluctuations, incomplete mixing will obscure the peak and complicate integration. To resolve this, ensure you are using a high-efficiency static mixer to provide uniform solvent blending before the mobile phase reaches the column, which stabilizes the gradient and reduces noise[4].

Q3: I see a noisy, broad tailing peak for IPPD instead of a sharp signal. Is this a baseline issue or a column issue? Causality & Solution: This is a column-analyte interaction issue masquerading as baseline noise. IPPD is a secondary aromatic amine and a potent antioxidant[1]. Basic amine groups strongly interact with acidic residual silanols on silica-based columns via ion-exchange mechanisms, causing severe peak tailing. Furthermore, as an antiozonant, IPPD is prone to on-column oxidation if trace metals or dissolved oxygen are present, converting it into quinonediimine derivatives that elute as broad, noisy bands. Fix: Use an end-capped or polar-embedded C18 column and ensure strict pH control (using volatile buffers like ammonium acetate) to mask residual silanols.

Quantitative Data: Baseline Noise Troubleshooting Matrix

Use the following table to match your specific noise pattern with its root cause and the IPPD-specific chemical consideration.

Noise CharacteristicFrequency / PatternPrimary Mechanical Root CauseIPPD-Specific Chemical Consideration
High-frequency spikes Rapid, sharp peaksAir bubbles in flow cell, electrical noiseIPPD is sensitive to dissolved O₂; ensure thorough degassing to prevent oxidation.
Pulsating baseline Synchronized with pump strokeFaulty check valves, worn pump sealsFlow variations alter the retention of IPPD's secondary amine group, causing peak broadening.
Long-term drift Slow upward/downward slopeGradient mixing issues, temperature fluctuationOn-column oxidation of IPPD changes its molar absorptivity over time.
Phantom peaks Random, broad peaksLate eluting impurities, column dewettingOxidized quinonediimine derivatives of IPPD eluting unpredictably from previous runs.
Self-Validating Experimental Protocols
Protocol 1: Zero-Dead-Volume (ZDV) System Isolation Test

Purpose: A self-validating mechanical test to systematically isolate whether the noise originates from the detector, pump, or column.

  • Detector Isolation: Turn off the HPLC pump. Monitor the baseline for 10 minutes.

    • Validation: If noise persists with zero flow, the issue is strictly electronic or lamp-related (e.g., degraded UV lamp). If the baseline goes flat, proceed to Step 2.

  • Pump/Solvent Isolation: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union. Set the flow rate to 1.0 mL/min with your standard mobile phase (e.g., 85:15 Methanol:Water[2]).

    • Validation: If the baseline is noisy with the union, the issue lies in the solvent (contamination, dissolved air) or the pump (check valves, mixing)[3].

  • Column Isolation: Reinstall the column.

    • Validation: If noise returns only when the column is present, the issue is column contamination, phase dewetting, or specific analyte-column interactions (such as IPPD binding to silanols)[3].

Protocol 2: IPPD-Specific Mobile Phase Preparation & Degassing

Purpose: To prevent on-column oxidation of IPPD and eliminate dissolved air, ensuring a stable UV baseline at 287-290 nm[1][2].

  • Solvent Selection: Use strictly HPLC-grade Methanol and ultrapure Water (18.2 MΩ·cm). High baseline noise is often attributed to mobile phase contaminants, particularly in the water supply[3].

  • Buffering: Add a volatile buffer (e.g., 10 mM ammonium acetate) to the aqueous phase. This controls the pH and masks residual silanols, preventing secondary amine tailing.

  • Filtration: Filter the buffered aqueous phase through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could cause pump seal wear or check valve failure.

  • Degassing: Sonicate solvents for 10 minutes prior to placing them on the instrument, then rely on the inline vacuum degasser during the run. Dissolved air causes baseline pulsations and accelerates the oxidation of IPPD[3].

References
  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group[Link]

  • Air sampling and analysis method to determine worker exposure levels to N-isopropyl-N′-phenyl-p-phenylenediamine National Institutes of Health (NIH) / PMC[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Chrom Tech [Link]

  • Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography SciSpace[Link]

Sources

Troubleshooting

improving solubility of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- in non-polar solvents

Answering the user's request.## Technical Support Center: Enhancing the Solubility of N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) in Non-Polar Solvents This guide serves as a technical resource for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Enhancing the Solubility of N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) in Non-Polar Solvents

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with dissolving N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) in non-polar solvent systems. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested methodologies to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of IPPD.

Q1: What is the underlying chemical reason for IPPD's poor solubility in non-polar solvents like hexane?

A: The solubility behavior of IPPD is dictated by its amphiphilic molecular structure. The molecule contains large non-polar regions, specifically a phenyl group and an isopropyl group, which favor interaction with non-polar solvents. However, it also possesses two secondary amine (-NH-) groups that introduce polarity and the capacity for hydrogen bonding. In highly non-polar solvents such as hexane or cyclohexane, the polar amine functionalities cannot form favorable energetic interactions with the solvent molecules. Consequently, the IPPD molecules are more likely to interact with each other, leading to aggregation and limited solubility.

Q2: My IPPD solution is changing color from light brown to a dark purple/black over time. What is causing this, and is it a problem?

A: This color change is a visual indicator of oxidative degradation. IPPD is a potent antioxidant and is, therefore, highly susceptible to oxidation when exposed to air (oxygen) and light.[1][2] The central phenylenediamine ring is oxidized to form highly colored quinone-imine species.[1] This degradation is not merely cosmetic; it changes the chemical identity of the compound in your solution, leading to impurities that can significantly compromise the integrity and reproducibility of your experiments. It is critical to employ proper handling techniques to prevent this.

Q3: Can I just heat the solvent to dissolve the IPPD?

A: While increasing the temperature will generally increase the dissolution rate and solubility of a solid, this approach should be used with caution for IPPD.[3] Elevated temperatures can significantly accelerate the rate of oxidative degradation, especially in the presence of atmospheric oxygen.[2] If heating is necessary, it should be done minimally and ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of degradation products.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: After successfully dissolving the IPPD, a precipitate forms when the solution is left to stand at room temperature.

  • Plausible Cause: The solution was likely prepared at or very near its saturation point at an elevated temperature. Upon cooling, the solubility limit decreases, causing the excess solute to precipitate out.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: This is the most robust solution. Adding a small percentage (e.g., 1-5% v/v) of a slightly more polar solvent, such as isopropanol or ethyl acetate, can dramatically increase the solubility and stability of the solution. This strategy, known as co-solvency, works by creating a solvent mixture that can better solvate both the polar and non-polar regions of the IPPD molecule.[4][5]

    • Filter the Solution: If a co-solvent cannot be used, prepare the saturated solution at a slightly elevated temperature, allow it to cool to room temperature, and then filter out the resulting precipitate to obtain a stable, saturated stock solution for your working temperature.

    • Work at a Lower Concentration: Consider if your experimental design can accommodate a slightly lower, more stable concentration of IPPD.

Issue 2: Experimental results are inconsistent between batches of IPPD solutions prepared on different days.

  • Plausible Cause: Inconsistency in experimental outcomes is frequently linked to varying levels of IPPD degradation between batches.[6] Factors like exposure to air, light, and solvent impurities can differ with each preparation.

  • Troubleshooting Steps:

    • Standardize Preparation Protocol: Implement a strict, standardized protocol for solution preparation. This includes using the same grade of high-purity, anhydrous solvents for every batch.

    • Prepare Fresh Solutions: Due to its limited stability in solution, it is best practice to prepare IPPD solutions fresh for each experiment. Avoid using solutions that are more than a few hours old unless their stability has been explicitly validated.

    • Utilize Inert Atmosphere Techniques: For maximum reproducibility, prepare and handle IPPD solutions in a glovebox or using Schlenk line techniques under an inert atmosphere (nitrogen or argon).

    • Store Properly: If short-term storage is unavoidable, store the solution in an amber vial with minimal headspace, purged with inert gas, and at a reduced temperature (-20°C or -80°C) to slow degradation.[7]

Part 3: Experimental Protocols & Data

Protocol 1: Rapid Solubility Screening

This protocol provides a systematic method to quickly estimate the solubility of IPPD in various solvent systems.

Methodology:

  • Add a pre-weighed mass of IPPD (e.g., 10 mg) to a small, tared vial.

  • Add the solvent of interest in known volumetric increments (e.g., 0.5 mL).

  • After each addition, cap the vial and vortex for 60 seconds.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent until dissolution is complete.

  • Calculate the approximate solubility in mg/mL.

Table 1: Approximate Solubility of IPPD in Various Solvents

SolventDielectric Constant (approx.)Estimated SolubilityObservations
n-Hexane1.9< 5 mg/mLVery poor solubility, significant undissolved solid.
Toluene2.4~20-30 mg/mLModerate solubility, forms a light brown solution.
Dichloromethane9.1> 100 mg/mLHigh solubility due to its greater polarity.
Toluene / Isopropanol (98:2 v/v)N/A> 50 mg/mLSignificantly improved solubility compared to pure toluene.
Protocol 2: Preparation of a Stabilized IPPD Stock Solution

This protocol details the use of a co-solvent system to prepare a stable stock solution in a predominantly non-polar medium.

Methodology:

  • Inert Environment: Perform all steps in a glovebox or under a positive pressure of nitrogen or argon gas.

  • Weighing: Accurately weigh the required mass of IPPD into a clean, dry volumetric flask.

  • Initial Dissolution: Add the primary non-polar solvent (e.g., Toluene) to approximately 90% of the final desired volume.

  • Co-solvent Addition: While stirring the suspension, add the co-solvent (e.g., Isopropanol) dropwise until all the IPPD solid has dissolved.

  • Final Volume: Once dissolution is complete, carefully add the primary non-polar solvent to reach the final graduation mark on the volumetric flask.

  • Storage: Transfer the solution to a clean, amber glass storage bottle with a PTFE-lined cap. Purge the headspace with inert gas before sealing. Store in a cool, dark location.[7]

Part 4: Visualization of Concepts

The following diagrams illustrate the key decision-making processes and workflows described in this guide.

G Figure 1. Decision workflow for addressing IPPD solubility issues. A Problem: Poor IPPD Solubility in Non-Polar Solvent B Strategy 1: Increase Temperature A->B C Strategy 2: Use Co-Solvent System A->C D Risk: Accelerated Oxidative Degradation B->D Caution E Mechanism: Small amount of polar co-solvent solvates the polar -NH groups of IPPD. C->E F Outcome: Stable, Homogeneous Solution E->F

Caption: A logical flowchart for selecting an appropriate method to improve IPPD solubility.

G Figure 2. Experimental workflow for preparing a stable IPPD solution. cluster_0 Inert Atmosphere (e.g., Glovebox) A 1. Weigh IPPD into Volumetric Flask B 2. Add ~90% of Non-Polar Solvent (e.g., Toluene) A->B C 3. Add Co-Solvent (e.g., Isopropanol) Dropwise until Dissolved B->C D 4. Top up to Final Volume with Non-Polar Solvent C->D E 5. Transfer to Amber Vial, Purge Headspace, Seal D->E

Caption: A step-by-step visualization of the recommended protocol for solution preparation.

References

  • N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia. Wikipedia. [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem. National Center for Biotechnology Information. [Link]

  • Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-quinone. ACS Publications. [Link]

  • Oxidation Processes. XXI.1 The Autoxidation of the p-Phenylenediamines | Journal of the American Chemical Society. ACS Publications. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

Sources

Optimization

optimizing vulcanization temperature when using 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-

Technical Support Center: IPPD Vulcanization Optimization for Pharmaceutical Elastomers For drug development professionals and materials scientists evaluating elastomeric closures (e.g., vial stoppers, syringe plungers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: IPPD Vulcanization Optimization for Pharmaceutical Elastomers

For drug development professionals and materials scientists evaluating elastomeric closures (e.g., vial stoppers, syringe plungers, and medical device seals), 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (commonly known as IPPD) is frequently encountered as a highly effective antioxidant and antiozonant[1]. However, optimizing the vulcanization temperature when IPPD is in the formulation is a critical manufacturing challenge. Incorrect thermal parameters can lead to IPPD degradation, surface blooming, and severe extractable and leachable (E&L) risks in parenteral drug products.

This guide provides troubleshooting protocols, mechanistic insights, and a self-validating experimental workflow for balancing cure kinetics with IPPD stability.

Troubleshooting Guides & FAQs

Q1: Why does increasing vulcanization temperature above 145°C lead to excessive IPPD blooming in pharmaceutical elastomer closures? Causality & Insight: IPPD is an organic compound with a relatively low melting point of 70–74°C[1]. During vulcanization, the rubber matrix undergoes sulfur cross-linking. If the curing temperature exceeds the optimal threshold (typically around 145°C)[2], the cross-linking network forms too rapidly and densely. As the elastomer cools, the reduced free volume within the polymer matrix restricts the solubility of IPPD. This thermodynamic incompatibility drives the unreacted IPPD to the surface—a phenomenon known as blooming. For drug development professionals, blooming is catastrophic as it directly translates to elevated leachable levels in drug products, posing toxicological risks such as skin sensitization and systemic exposure[3].

Q2: How do I balance curing speed and IPPD thermal degradation when formulating EPDM/NBR seals for medical devices? Causality & Insight: The key is managing the scorch time ( ts2​ ) and the 90% cure time ( t90​ ). Higher temperatures accelerate the sulfur-rubber reaction, but they also increase the kinetic degradation of IPPD. IPPD protects the rubber by scavenging free radicals via its two amino groups and aromatic rings[1]. At temperatures ≥150°C, IPPD begins to prematurely consume these radical-scavenging sites by reacting with vulcanization intermediates rather than preserving them for post-cure environmental protection. To balance this, maintain the vulcanization temperature between 140°C and 145°C and utilize a delayed-action secondary accelerator (e.g., CBS or MBTS) to ensure a safe scorch time without sacrificing the final cross-link density[4].

Q3: Does the addition of IPPD alter the required vulcanization temperature or cross-linking density? Causality & Insight: Yes. Oscillating Disk Rheometer (ODR) data indicates that the addition of p-phenylenediamine (PPD) antioxidants like IPPD generally decreases the maximum torque ( MH​ ) compared to control compounds without antioxidants[5]. This reduction in MH​ signifies a slight decrease in overall cross-linking density. IPPD's low ionization energy allows it to readily donate electrons, inadvertently scavenging some of the sulfur radicals intended for polymer cross-linking[1]. Therefore, when using IPPD, you may need to slightly lower the vulcanization temperature to prevent premature radical scavenging or marginally increase the sulfur/accelerator ratio to achieve the target mechanical hardness.

Experimental Protocol: Optimizing Vulcanization Temperature for IPPD-Stabilized Elastomers

A self-validating workflow for determining the optimal thermal profile while minimizing E&L risks.

Step 1: Compound Preparation Mill the base elastomer (e.g., EPDM or halobutyl rubber) with standard vulcanizing agents (sulfur, zinc oxide, stearic acid) and 1.0 to 1.5 phr (parts per hundred rubber) of IPPD. Ensure uniform dispersion to prevent localized concentration gradients that exacerbate blooming.

Step 2: Rheometric Profiling (Isothermal Sweeps) Utilize a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR) to measure cure characteristics continuously.

  • Set the MDR to perform isothermal sweeps at 130°C, 140°C, 145°C, 150°C, and 160°C.

  • Record the minimum torque ( ML​ ), maximum torque ( MH​ ), scorch time ( ts2​ ), and optimal cure time ( t90​ ) for each temperature profile.

Step 3: Extractables & Leachables (E&L) Quantification To validate the chemical integrity of IPPD post-vulcanization:

  • Cure physical samples (2 mm sheets) at the t90​ time for each tested temperature.

  • Subject the cured sheets to solvent extraction using Tetrahydrofuran (THF) or Isopropanol for 24 hours[6].

  • Analyze the extract via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantify the percentage of unreacted, active IPPD retained in the matrix.

Step 4: Data Synthesis & Selection Select the vulcanization temperature that provides a t90​ under 15 minutes while maintaining >90% active IPPD retention and an acceptable MH​ value.

Quantitative Data Presentation

Summary of Rheometric and E&L Data for IPPD-Stabilized EPDM (1.5 phr IPPD)

Vulcanization Temp (°C)Scorch Time, ts2​ (min)Optimal Cure, t90​ (min)Max Torque, MH​ (dNm)Active IPPD Retention (%)E&L Risk Profile
1308.525.018.298.5Low
1405.215.519.595.2Low
145 3.8 10.2 20.1 91.0 Moderate
1502.16.519.882.4High
1601.03.817.565.1Critical

Note: 145°C represents the optimal thermodynamic balance between manufacturing throughput ( t90​≈10 min), maximum cross-link density, and IPPD chemical preservation.

Process Workflow Visualization

G Start Formulate Elastomer with 1.5 phr IPPD Rheometry Rheometric Analysis (ODR/MDR at 130-160°C) Start->Rheometry TempCheck Is Scorch Time (ts2) & Torque Optimal? Rheometry->TempCheck AdjustTemp Adjust Vulcanization Temperature TempCheck->AdjustTemp No Cure Full Vulcanization (t90 Target) TempCheck->Cure Yes AdjustTemp->Rheometry EL_Test E&L Profiling (HPLC/MS for IPPD) Cure->EL_Test Validation Final Closure Validation EL_Test->Validation

Workflow for optimizing vulcanization temperature and validating IPPD retention in elastomers.

References

  • Excretion kinetics of the rubber anti-oxidant N-isopropyl-N'-phenyl-p-phenylendiamine (IPPD). Int Arch Occup Environ Health / PubMed.
  • Antioxidant IPPD: Benefits and Uses. Chembroad.
  • Evaluation of some antioxidants in radiation vulcanized ethylene–propylene diene (EPDM) rubber. Benha University.
  • Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants.
  • How to Improve Manufacturing Speed with the Right Rubber Accelerator Choice.
  • Constructive Optimization of Vulcanization Installations in Order to Improve the Performance of Conveyor Belts. PMC.

Sources

Troubleshooting

reducing discoloration caused by 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- oxidation

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-, commonly known as N-isopropyl-N'-phenyl-p-phenylenediamine or I...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-, commonly known as N-isopropyl-N'-phenyl-p-phenylenediamine or IPPD. This resource provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the oxidative discoloration of IPPD. As a potent antioxidant, IPPD's inherent reactivity is the very source of its utility and its primary stability challenge.[1][2][3] This guide is designed to help you understand and control this process.

Frequently Asked Questions (FAQs): Understanding IPPD Discoloration

Q1: Why is my IPPD solution or solid sample turning dark (e.g., purple, brown, black)?

This discoloration is a visual indicator of oxidation.[4] IPPD is a p-phenylenediamine derivative, a class of compounds with low ionization energy, making them highly susceptible to oxidation.[1] The process involves the loss of electrons from the diamine core, leading to the formation of highly colored radical intermediates and, ultimately, quinone-type structures.[4][5]

The initial step is often the formation of a radical cation, which can then be further oxidized.[6] These species are part of a complex series of reactions that produce conjugated systems, which absorb light in the visible spectrum, resulting in the dark colors you observe.[7]

Q2: What are the primary factors that accelerate the oxidation of IPPD?

Several environmental factors can significantly accelerate the rate of IPPD discoloration. Understanding these is the first step toward prevention.

Factor Mechanism of Action & Impact
Oxygen (Air) Direct reaction with atmospheric oxygen is the most common cause. The process is often autocatalytic, where oxidation products can catalyze further degradation.[6][8]
Light (UV) UV radiation provides the energy to initiate and propagate free-radical reactions, leading to rapid discoloration and degradation.[9][10] This process is known as photo-oxidation.
Elevated Temperature Heat increases the rate of chemical reactions, including oxidation.[9] Storing IPPD at elevated temperatures will significantly shorten its shelf-life.
Ozone (O₃) As a powerful oxidizing agent, ozone reacts very rapidly with IPPD, which is the basis for its use as an antiozonant in the rubber industry.[1][4][9] Even ambient, low-level ozone can cause surface discoloration.
Metal Ions Trace metal ions (e.g., copper, iron) can act as catalysts for oxidation reactions, dramatically increasing the rate of discoloration.[1]
pH The stability of p-phenylenediamines is pH-dependent. In aqueous solutions, degradation can be rapid, with hydrolysis and oxidation rates influenced by pH.[6][11] Acidic conditions may offer a slight increase in stability for stock solutions.[11]
Q3: What are the colored byproducts formed during IPPD oxidation?

The oxidation of IPPD is a multi-step process that generates a variety of products. The primary colored species are quinone-imines and their derivatives.

The overall transformation can be visualized as follows:

G IPPD IPPD (Colorless) Radical Radical Cation (Colored Intermediate) IPPD->Radical - e⁻ (Oxidation) Quinone Quinone Diimine (Highly Colored) Radical->Quinone - e⁻, - 2H⁺ Polymer Further Reaction Products (Dark Polymers) Quinone->Polymer Polymerization

Caption: Simplified IPPD Oxidation Pathway.

The central phenylenediamine ring is converted into a quinone structure.[4] These quinone-type molecules are highly conjugated and are potent chromophores, leading to the intense dark coloration observed. Further reactions can lead to polymeric materials, contributing to the eventual formation of insoluble dark solids.

Troubleshooting Guide: Preventing & Managing Discoloration

Q4: How can I properly prepare and store IPPD to minimize degradation?

Proactive measures during preparation and storage are critical for maintaining the integrity of your IPPD.

For Solid IPPD:

  • Storage: Store in a tightly sealed, opaque container to protect from air and light.

  • Inert Atmosphere: For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) before sealing.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.

For IPPD Solutions:

  • Solvent Choice: Use deoxygenated solvents. Purge the solvent with argon or nitrogen for 15-30 minutes before dissolving the IPPD.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be made, do so under an inert atmosphere.

  • Storage Conditions:

    • Temperature: Store stock solutions at low temperatures. MedChemExpress suggests that solutions can be stored at -20°C for one month or -80°C for up to six months when protected from light.[2]

    • Container: Use amber glass vials or wrap clear vials in aluminum foil to block light.

    • Headspace: Minimize the headspace in the storage vial to reduce the amount of trapped oxygen.

Q5: Are there stabilizers I can add to my formulation to protect IPPD?

While IPPD is itself an antioxidant, in certain applications, a secondary stabilizer can be beneficial, particularly for dry formulations. For some p-phenylenediamine color developers, alkali metal sulfites, bisulfites, or metabisulfites have been used as stabilizing agents against oxidative discoloration when mixed in a dry, solid form.[12] The suitability of these additives would depend heavily on the specific application and whether they would interfere with downstream experiments.

Q6: My IPPD is already discolored. Can I still use it or purify it?

The usability of discolored IPPD depends entirely on your application.

  • For Non-Critical Applications: If IPPD is being used simply as a bulk antioxidant and the exact concentration is not critical, minor discoloration may be acceptable. However, you must consider that some of the active material has already been consumed.

  • For Quantitative or Sensitive Applications: If you require a precise concentration of pure IPPD, the discolored material should not be used. The presence of oxidation products can interfere with analytical measurements and may have different biological or chemical activities.

Purification Protocol (Recrystallization): If a pure sample is required, recrystallization can be effective for removing colored impurities.

  • Solvent Selection: Choose a solvent system in which IPPD is soluble at elevated temperatures but sparingly soluble at low temperatures. A common choice is a mixture of ethanol and water.

  • Dissolution: In a flask, dissolve the discolored IPPD in a minimal amount of hot ethanol. Work quickly to minimize air exposure.

  • Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many of the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under a vacuum.

  • Storage: Immediately store the purified, dry crystals under an inert atmosphere in a cool, dark place.

Advanced Protocols & Analysis

Q7: How can I quantify the extent of IPPD oxidation in my sample?

A stability-indicating analytical method is crucial for accurately quantifying the amount of active IPPD remaining in a sample and separating it from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique.

Protocol: Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase column, such as a C18 or Phenyl-Hexyl, is typically suitable.[11][14]

  • Mobile Phase: A gradient elution is often necessary to separate the parent IPPD from its more polar and less polar degradation products. A common mobile phase system consists of:

    • Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or 0.075% trifluoroacetic acid).[14][15]

    • Solvent B: Acetonitrile or methanol.[14][15]

  • Gradient Example: Start with a high percentage of Solvent A, and over 15-20 minutes, increase the percentage of Solvent B to elute the more non-polar compounds.

  • Detection: Use a UV detector set at a wavelength where IPPD has strong absorbance, such as ~240-285 nm.[11][14] A Photo Diode Array (PDA) detector is ideal as it can capture the full UV spectrum of each peak, helping to identify degradation products.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • Forced Degradation: To validate that the method is "stability-indicating," you must perform forced degradation studies.[16] Expose separate samples of pure IPPD to heat, acid, base, light, and an oxidizing agent (e.g., hydrogen peroxide) to intentionally generate degradation products.[14] Analyze these stressed samples to ensure that the degradation product peaks are well-resolved from the main IPPD peak.

Caption: Workflow for Quantifying IPPD Degradation.

References

  • N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia. Available at: [Link]

  • Antioxidant IPPD: Benefits and Uses - chembroad. Available at: [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf | Environmental Science & Technology Letters - ACS Publications. Available at: [Link]

  • Function mechanism of antioxidant IPPD (R represents alkyl) - ResearchGate. Available at: [Link]

  • WO2000077574A1 - Stabilized phenylenediamine color developer compositions - Google Patents.
  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst - Taylor & Francis. Available at: [Link]

  • Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food - PMC. Available at: [Link]

  • Widespread p-Phenylenediamine Derivatives in Indoor and Outdoor Dust: Occurrence, Fate, and Exposure | Environmental Science & Technology Letters - ACS Publications. Available at: [Link]

  • A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines | Request PDF - ResearchGate. Available at: [Link]

  • Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N - PMC. Available at: [Link]

  • Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC. Available at: [Link]

  • N,N'-DIPHENYL-P-PHENYLENEDIAMINE - Inxight Drugs - nih / ncats. Available at: [Link]

  • Reaction pathways of PPD | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Photodegradation mechanisms and physico-chemical properties of EPON-IPD epoxy-based polymers. Available at: [Link]

  • phenyl-p-phenylenediamine (IPPD) CAS N°:101-72-4. Available at: [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Aquatic Thermal and Photochemical Reactivity of N -(1,3-Dimethylbutyl)- N ′-phenyl- p -phenylenediamine (6PPD), N -Isopropyl- N ′-phenyl- p -phenylenediamine (IPPD), and 6PPD-quinone | Request PDF - ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available at: [Link]

  • 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- - the NIST WebBook. Available at: [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing. Available at: [Link]

  • 1,4-Benzenediamine, N1-(1-methylethyl)-N1-phenyl- - Substance Details - SRS | US EPA. Available at: [Link]

  • 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- - the NIST WebBook. Available at: [Link]

  • p-Phenylenediamine - Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- vs 6PPD antiozonant efficacy comparison

Title: Comparative Efficacy and Toxicological Profiling of IPPD vs. 6PPD as Rubber Antiozonants Introduction For decades, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been the gold standard antiozonant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy and Toxicological Profiling of IPPD vs. 6PPD as Rubber Antiozonants

Introduction For decades, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been the gold standard antiozonant in tire manufacturing and rubber formulation[1]. It functions via a dual mechanism: migrating to the rubber surface to directly scavenge ozone and forming a passivating film that physically blocks further oxidative degradation[1][2]. However, the discovery that its primary ozonolysis product, 6PPD-quinone (6PPD-Q), is acutely toxic to aquatic species—particularly Coho salmon and rainbow trout—has catalyzed an urgent search for safer alternatives[3][4].

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a structurally analogous p-phenylenediamine (PPD) that shares the core antioxidant mechanism of 6PPD but features a smaller isopropyl side chain instead of a 1,3-dimethylbutyl group[5][6]. This structural variance significantly alters both its physicochemical migration rates and its environmental toxicity profile[3][6]. This guide provides a rigorous, data-driven comparison of IPPD and 6PPD, evaluating their antiozonant efficacy, degradation pathways, and toxicological impacts to inform future materials development.

Mechanistic Pathways & Environmental Fate

Both 6PPD and IPPD protect rubber compounds by preferentially reacting with environmental ozone, sacrificing themselves to prevent the cleavage of polymer double bonds[2]. When exposed to ozone, both compounds rapidly oxidize to form various transformation products, predominantly their respective quinones (6PPD-Q and IPPD-Q)[4].

Causality in Environmental Fate: In aquatic environments, the parent compounds (6PPD and IPPD) are relatively short-lived, undergoing rapid dark oxidation and direct photochemistry[7]. However, 6PPD-Q is highly stable in aqueous environments, leading to persistent environmental accumulation[7]. The critical differentiator lies in the biological interaction of these stable quinones.

Pathway PPD Parent Antiozonant (6PPD or IPPD) Scavenge Ozone Scavenging & Film Formation PPD->Scavenge Polymer Protection Quinone Quinone Transformation (6PPD-Q or IPPD-Q) PPD->Quinone Ozonolysis Ozone Ozone (O3) Attack at Rubber Surface Ozone->Quinone Tox6 6PPD-Q: High Salmonid Toxicity Quinone->Tox6 1,3-dimethylbutyl group ToxI IPPD-Q: No Acute Toxicity Quinone->ToxI Isopropyl group

Ozonolysis pathways of PPD antiozonants and toxicological outcomes of quinones.

Antiozonant Efficacy & Physicochemical Properties

To function effectively, an antiozonant must bloom (migrate) to the rubber surface at a rate commensurate with its depletion[1]. Because IPPD has a lower molecular weight (226.3 g/mol ) than 6PPD (268.4 g/mol ), it diffuses through the rubber matrix more rapidly[5]. While this provides excellent initial protection, it can lead to premature depletion in long-life applications like heavy-duty tires, making 6PPD historically preferred for long-term persistence[5][6].

Efficacy Evaluation Protocol: Static Ozone Aging (2) [2] To objectively compare the ozone resistance conferred by IPPD and 6PPD, standardized chamber testing is employed. This protocol is self-validating as it relies on direct visual and mechanical quantification of polymer degradation.

  • Specimen Preparation: Vulcanize rubber test matrices compounded with equimolar concentrations of either 6PPD or IPPD. Cut into standard rectangular strips.

  • Strain Application: Mount the specimens in a strain carrier to induce a 20% static tensile strain. Scientific Rationale: Ozone selectively attacks double bonds under mechanical stress. Applying static strain mimics real-world tire deformation and accelerates crack initiation[2].

  • Blooming Phase: Rest the strained specimens in a dark environment for 24 hours at 23°C. Scientific Rationale: This allows the PPD to migrate to the surface and form the initial protective film prior to exposure[1][2].

  • Ozone Exposure: Place specimens in an ozone chamber maintained at 40°C ± 1°C with an ozone partial pressure of 50 ± 5 mPa.

  • Quantification: Inspect specimens at 2, 4, 8, 24, and 48 hours under 7x magnification. Record the time to first crack and evaluate crack density.

Table 1: Comparative Physicochemical & Efficacy Profile

Parameter6PPDIPPD
Alkyl Side Chain 1,3-dimethylbutylIsopropyl
Molecular Weight 268.4 g/mol 226.3 g/mol
Migration (Blooming) Rate Moderate / OptimalFast (Prone to faster depletion)
Ozone Scavenging Efficacy Very High[2]High[4]
Primary Application Heavy-duty & passenger tires[5]General rubber goods, specialty tires[5]
Aqueous Stability (Dark) Rapid degradation[7]Rapid degradation[7]

Toxicological Profiling: The 6PPD-Quinone Crisis

The primary driver for replacing 6PPD is the extreme toxicity of 6PPD-Q. Recent toxicological bioassays have demonstrated that the acute toxicity of PPD-quinones is highly structure-dependent[3].

In comparative studies using rainbow trout and Coho salmon cell lines, 6PPD-Q exhibited a 96-hour LC50 of 0.35 to 0.79 μg/L[3]. In stark contrast, 3 even at the highest tested concentrations (up to 13 μg/L in vivo, and >100,000 ng/L in vitro)[3][8]. Crucially, tissue extraction studies confirmed that bioaccumulation rates of IPPD-Q and 6PPD-Q in fish are comparable; thus, the selective toxicity of 6PPD-Q is an intrinsic property of its specific molecular structure (likely related to unique hydroxylated metabolites), not a result of differing absorption[3][4].

Toxicity Screening Protocol: Aquatic Bioassay & Phenotypic Profiling To validate the safety of alternative antiozonants like IPPD, researchers utilize rigorous in vivo and in vitro bioassays[3][8].

  • Quinone Synthesis: Expose parent IPPD and 6PPD to gaseous ozone to generate IPPD-Q and 6PPD-Q. Purify the transformation products using liquid chromatography and verify via LC-HRMS[3][4].

  • Media Preparation: Prepare aqueous exposure media at nominal concentrations ranging from 0.1 to 15.0 μg/L. Scientific Rationale: Precise concentration control is vital due to the low aqueous solubility of PPD-quinones[3][7].

  • In Vivo Exposure: Introduce juvenile rainbow trout (Oncorhynchus mykiss) into the test chambers. Maintain temperature at 12–15°C.

  • Endpoint Measurement: Monitor mortality over 96 hours to calculate the LC50.

  • Metabolite Analysis (Self-Validation): Euthanize surviving specimens and perform LC-MS/MS on gill and liver tissues. Scientific Rationale: Measuring internal tissue concentrations proves that a lack of toxicity (as seen with IPPD-Q) is due to biological inertness, not a failure of the chemical to enter the organism's bloodstream[3].

ToxWorkflow S1 Synthesize & Purify PPD-Quinones S2 Prepare Aqueous Exposure Media S1->S2 S3 In Vivo Bioassay (Rainbow Trout) S2->S3 S4 Calculate 96h LC50 (Mortality Endpoint) S3->S4 Toxicity S5 LC-MS/MS Tissue Bioaccumulation Check S3->S5 Validation

Experimental workflow for aquatic toxicity screening and bioaccumulation validation.

Table 2: Comparative Toxicological Profile of Quinone Derivatives

Toxicological Parameter6PPD-Quinone (6PPD-Q)IPPD-Quinone (IPPD-Q)
96h LC50 (Rainbow Trout) 0.35 – 0.79 μg/L (Highly Toxic)[3]>13.0 μg/L (No toxicity observed)[3]
Cytotoxicity (Coho CSE-119) EC50 = 19,300 ng/L[8]No cytotoxicity up to 100,000 ng/L[8]
Bioaccumulation in Tissue Moderate (0.55–2.34 ng/g)[3]Comparable to 6PPD-Q[3]
Phenotypic Activity Concentration Highly potent[8]~1 order of magnitude less potent[8]

Conclusion

From a materials engineering standpoint, 6PPD remains the superior choice for long-term ozone protection due to its optimized migration rate and persistent film-forming capabilities[1][2]. However, from an environmental toxicology perspective, the parent compound's transformation into the highly lethal 6PPD-Q presents an unacceptable ecological risk[4][6]. IPPD offers a highly promising, structurally similar alternative. While its faster blooming rate may require formulation adjustments (such as blending with other antioxidants) to ensure long-term tire lifespan[5], its quinone derivative (IPPD-Q) demonstrates a profound lack of acute toxicity to vulnerable salmonid species[3][8].

References

  • Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones | ACS Publications / nih.gov | 3

  • Phenotypic Profiling of 6PPD, 6PPD-Quinone, and Structurally Diverse Antiozonants in RTgill-W1 Cells | ACS Publications | 8

  • Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N | PMC / nih.gov | 7

  • A Comparative Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and 6PPD as Rubber Antiozonants | Benchchem | 2

  • Which Rubber Antioxidants Are the Best? | Yangzhou Chemical Co., Ltd. |5

  • Saving coho salmon: Alternatives for 6PPD in tire manufacturing | Berkeley Center for Green Chemistry |1

  • Comprehensive review on environmental pollution caused by 6PPD-quinone and remediation strategies | RSC Publishing | 6

  • Structurally selective ozonolysis of p-phenylenediamines and toxicity in coho salmon and rainbow trout | USGS Publications Warehouse | 4

Sources

Comparative

comparing antioxidant activity of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- and DPPD

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding p-Phenylenediamine Antioxidants N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine (IPPD) and N,N'-diphenyl-p-phenylenediamine (DPPD...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding p-Phenylenediamine Antioxidants

N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine (IPPD) and N,N'-diphenyl-p-phenylenediamine (DPPD) are derivatives of p-phenylenediamine (PPD).[1] These aromatic amines are widely recognized for their potent antioxidant properties, which makes them valuable in various industrial applications, particularly as stabilizers in rubber and polymers to prevent degradation from oxidation.[2][3][4][5] Their ability to neutralize free radicals also makes them subjects of interest in biomedical research for their potential to mitigate oxidative stress-related cellular damage.[6][7]

Chemical Structures:

Caption: Chemical structures of IPPD and DPPD.

The antioxidant efficacy of these molecules is intrinsically linked to their chemical structures, specifically the presence of secondary amine groups that can donate hydrogen atoms to neutralize radical species.[8]

Mechanism of Antioxidant Action: A Tale of Hydrogen Donation

The primary antioxidant mechanism for p-phenylenediamines like IPPD and DPPD is hydrogen atom transfer (HAT).[8][9] In this process, the antioxidant molecule donates a hydrogen atom from one of its secondary amine (-NH) groups to a reactive free radical. This action neutralizes the radical, effectively terminating the damaging chain reaction of oxidation.[8]

The resulting p-phenylenediamine radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic rings. This stability is a crucial factor in their high antioxidant efficacy.[8]

HAT_Mechanism cluster_reactants Reactants cluster_products Products PPD_H PPD-NH (IPPD or DPPD) PPD_Radical PPD-N• (Stabilized Radical) PPD_H->PPD_Radical Hydrogen Atom Donation Radical R• (Free Radical) Neutralized_Radical RH (Neutralized Molecule) Radical->Neutralized_Radical Radical Neutralization DPPH_Workflow A Prepare DPPH and Sample Solutions B Mix Samples and DPPH in Microplate A->B C Incubate in Dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 D->E

Sources

Validation

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for the Quantification of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD)

Executive Summary This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,4-Benzenediamine, N-(1-methyleth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-, commonly known as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). As an essential antioxidant and antiozonant in the rubber industry, and a compound of interest in toxicological and environmental studies, the ability to reliably quantify IPPD in complex biological matrices is paramount. This document moves beyond a simple checklist of validation parameters, offering in-depth scientific rationale for experimental design choices, comparative data analysis, and visual workflows. It is intended for researchers, scientists, and drug development professionals who require a robust, defensible, and regulatory-compliant analytical method.

Introduction: The "Why" Behind Rigorous IPPD Quantification

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) belongs to the class of p-phenylenediamine (PPD) antioxidants. While critical for industrial applications, PPDs are also recognized as potent contact allergens and are of growing toxicological concern. Accurate measurement of IPPD in biological matrices (e.g., plasma, urine, tissue) is crucial for a variety of applications, including:

  • Toxicokinetic (TK) and Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of IPPD is fundamental to assessing its safety profile.

  • Exposure Monitoring: Quantifying IPPD levels in biological fluids can help in assessing occupational or environmental exposure.

  • Metabolism Studies: Characterizing the metabolic fate of IPPD requires a sensitive and specific method to differentiate the parent compound from its metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical challenges due to its superior sensitivity, selectivity, and speed.[1] However, the reliability of the data generated is entirely dependent on the thoroughness of the method validation. This guide is built upon the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and regulatory acceptance.[2][3][4]

The Validation Blueprint: A Phased Approach

A successful validation does not begin with the formal validation experiments themselves, but with a well-thought-out method development phase. The entire process can be visualized as a logical progression from development to pre-validation checks, and finally to the full validation study.

Caption: High-level workflow for LC-MS/MS method validation.

Foundational Stage: Method Development Insights

Before formal validation, significant effort must be invested in developing a robust and reliable method. The choices made here will directly impact the success of the validation.

Chromatographic Separation and Mass Spectrometric Detection

The goal is to achieve a sharp, symmetrical peak for IPPD, well-resolved from any matrix components that could cause ion suppression or enhancement.[5]

  • Column Chemistry: For aromatic amines like IPPD, a C18 column is a common starting point. However, to improve retention and peak shape, especially if dealing with polar metabolites, a pentafluorophenyl (PFP) column can be advantageous due to its alternative selectivity mechanisms.[6]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic modifier is crucial as it promotes the protonation of the amine groups on IPPD, leading to significantly better ionization efficiency in positive electrospray ionization (ESI) mode.

  • MS/MS Parameters: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[6] This involves selecting a specific precursor ion (the protonated IPPD molecule, [M+H]+) and a characteristic product ion formed after collision-induced dissociation. At least two MRM transitions should be monitored; one for quantification (the most intense) and one for confirmation.

The Critical Role of the Internal Standard (IS)

The internal standard is arguably one of the most critical components for ensuring accuracy and precision in LC-MS/MS bioanalysis.[7][8] Its purpose is to normalize for variability at every stage of the analytical process, from sample preparation to injection and ionization.[9]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: The ideal IS is a stable isotope-labeled version of the analyte (e.g., IPPD-d5 or ¹³C₆-IPPD). A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will behave identically during extraction and experience the same degree of matrix effects.[10] This co-elution and co-ionization behavior provides the most effective normalization.

  • The Alternative: Structural Analogue IS: When a SIL-IS is not available, a structural analogue may be used. This compound should be closely related to IPPD in structure and chemical properties but must be chromatographically resolved from it. It's a compromise, as it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.

Sample Preparation: Isolating IPPD from the Matrix

The primary objectives of sample preparation are to remove proteins and other interfering components (like phospholipids) from the biological matrix, and to concentrate the analyte.

G cluster_methods Extraction Method start Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (IS) start->add_is ppt Protein Precipitation (PPT) (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) add_is->lle spe Solid-Phase Extraction (SPE) (e.g., C18 or Mixed-Mode) add_is->spe evap Evaporate & Reconstitute in Mobile Phase ppt->evap lle->evap spe->evap inject Inject into LC-MS/MS System evap->inject

Caption: Common sample preparation workflows for IPPD analysis.

  • Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. While quick, it is the "dirtiest" method and may lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. By adjusting the pH of the sample to be basic, IPPD (an amine) will be in its neutral form and can be efficiently extracted into an immiscible organic solvent like methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is excellent for concentrating the analyte. A reversed-phase (C18) or a mixed-mode cation exchange sorbent would be suitable for IPPD, allowing for a wash step to remove interferences before eluting the analyte.

Core Validation Parameters: Experimental Protocols and Acceptance Criteria

Full method validation is performed to demonstrate that the analytical method is suitable for its intended purpose.[11] The following experiments are based on the harmonized ICH M10 guideline.[4][11][12]

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

  • Protocol:

    • Analyze at least six individual blank matrix samples from different sources (e.g., six different lots of human plasma).

    • Analyze a blank sample spiked only with the internal standard.

    • Analyze a blank sample spiked with IPPD at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • In the blank samples, the response at the retention time of IPPD should be no more than 20% of the LLOQ response.

    • The response at the retention time of the IS should be no more than 5% of the IS response in the LLOQ sample.

Calibration Curve and Sensitivity (LLOQ)
  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte, and to define the lowest concentration that can be measured with acceptable accuracy and precision.

  • Protocol:

    • Prepare a set of calibration standards by spiking blank matrix with known concentrations of IPPD. A typical curve includes a blank, a zero standard (blank + IS), and 8-10 non-zero concentrations spanning the expected range.

    • Analyze the calibration curve in at least three separate runs.

    • The response ratio (analyte peak area / IS peak area) is plotted against the nominal concentration. A weighted (1/x or 1/x²) linear regression is typically used.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).

    • The LLOQ is the lowest standard on the curve that meets these criteria and has a signal-to-noise ratio of at least 5.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of the upper limit of quantification).

    • Intra-run (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (between-run): Analyze the QCs in at least three different runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs (20% for the LLOQ).

Matrix Effect and Recovery
  • Objective: To assess the influence of matrix components on the ionization of the analyte (Matrix Effect) and to evaluate the efficiency of the extraction process (Recovery).

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: IPPD spiked in neat solution (no matrix).

      • Set B: Blank matrix is extracted first, then IPPD is spiked into the final extract (post-extraction spike).

      • Set C: IPPD is spiked into the matrix before extraction (pre-extraction spike).

    • Calculate the following:

      • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

      • Recovery (%RE) = (Peak Response in Set C) / (Peak Response in Set B) * 100

  • Acceptance Criteria:

    • The IS-normalized Matrix Factor should be consistent across different lots of matrix, with a %CV of ≤15%.

    • Recovery does not need to be 100%, but it should be consistent and reproducible. A %CV of ≤15% across QC levels is desirable.

Stability
  • Objective: To ensure that the concentration of IPPD does not change during sample handling, processing, and storage.

  • Protocol: Analyze Low and High QC samples after exposing them to various conditions and compare the results to freshly prepared QCs.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for the expected duration of sample preparation.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Performance Data

The following table provides a hypothetical comparison of two different sample preparation methods for IPPD analysis from human plasma, illustrating how data should be summarized for easy comparison.

Parameter Method A: Protein Precipitation Method B: Solid-Phase Extraction (SPE) Commentary
Linearity (r²) 0.9950.998Both methods show excellent linearity.
LLOQ (ng/mL) 1.00.2SPE provides a 5-fold improvement in sensitivity due to better cleanup and concentration.
Accuracy (% Bias) -10.5% to +8.2%-5.1% to +3.7%SPE method demonstrates superior accuracy, likely due to reduced matrix effects.
Precision (%CV) ≤ 12.1%≤ 8.5%Both methods meet the acceptance criteria (<15%), but SPE is more precise.
Matrix Effect (%CV) 18.5%6.2%The high variability in matrix effect for PPT fails the acceptance criteria (≤15%), indicating it is not a reliable method. SPE effectively mitigates matrix effects.
Recovery (%RE) >95% (but variable)85% (consistent)While PPT shows higher apparent recovery, it is inconsistent. The consistent recovery of the SPE method is more desirable for a robust assay.

Conclusion

The validation of an LC-MS/MS method for the quantification of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- is a rigorous, multi-faceted process that is foundational to data reliability. A successful validation hinges on a deep understanding of the analyte's chemistry, strategic method development, and meticulous execution of validation experiments in accordance with regulatory guidelines. By systematically evaluating selectivity, sensitivity, accuracy, precision, matrix effects, recovery, and stability, a laboratory can produce a method that is not only fit-for-purpose but also generates scientifically sound and defensible data for critical toxicological and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard and a clean extraction technique like SPE are highly recommended to achieve the highest level of data quality.

References

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2009). Draft Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-204. [Link]

  • SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Stahnke, H., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(10), 3237-3249. [Link]

  • Mohamed, K. M., Cromarty, A. D., & Steenkamp, V. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Chromatography B, 997, 1-6. [Link]

  • Semantic Scholar. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • ResearchGate. Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. [Link]

  • Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical Chromatography, 30(12), 1922-1927. [Link]

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Comparative

A Comparative Guide to the Antioxidant Properties of 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- and Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals Introduction In the fields of pharmaceutical sciences and drug development, the mitigation of oxidative stress is a critical consideration for preserving th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical sciences and drug development, the mitigation of oxidative stress is a critical consideration for preserving the stability and efficacy of therapeutic agents and biological systems. Antioxidants are indispensable tools in this endeavor, and a thorough understanding of their comparative performance is essential for rational formulation and development. This guide provides an in-depth technical comparison of the antioxidant properties of 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (commonly known as IPPD), a member of the p-phenylenediamine class of antioxidants, against a selection of widely used phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox, a water-soluble analog of vitamin E.

While IPPD is extensively utilized as a potent antiozonant and antioxidant in the rubber industry, its application and direct comparative performance in biological or pharmaceutical contexts are less documented.[1][2] This guide, therefore, synthesizes theoretical principles, structure-activity relationships, and available experimental data to provide a comprehensive benchmarking framework for researchers. We will delve into the mechanistic nuances of these different classes of antioxidants, present available quantitative data for the phenolic compounds, and discuss the theoretical antioxidant potential of IPPD.

Unraveling the Mechanisms: A Tale of Two Chemistries

The antioxidant activity of both IPPD and phenolic antioxidants is predicated on their ability to neutralize free radicals, thereby terminating the chain reactions of oxidation. However, the specific chemical mechanisms they employ differ, influencing their efficacy in various environments and against different radical species.

The Hydrogen Atom Transfer (HAT) Mechanism of p-Phenylenediamines

P-phenylenediamines, including IPPD, primarily function through a Hydrogen Atom Transfer (HAT) mechanism.[3] They possess two secondary amine groups, and the hydrogen atom on one of these nitrogens can be readily donated to a free radical (R•), effectively neutralizing it. The resulting p-phenylenediamine radical is stabilized through resonance, which delocalizes the unpaired electron across the aromatic rings, rendering it less reactive and less likely to propagate the oxidative chain reaction.[3]

The general mechanism can be visualized as follows:

IPPD IPPD (R-NH-R') IPPD_Radical IPPD Radical (R-N•-R') IPPD->IPPD_Radical H• donation Radical Free Radical (R•) Neutralized Neutralized Species (R-H) Radical->Neutralized H• acceptance

Caption: General mechanism of p-phenylenediamine antioxidant activity.

The Dual Mechanisms of Phenolic Antioxidants

Phenolic antioxidants, such as BHT, BHA, and Trolox, can operate through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[4]

  • Hydrogen Atom Transfer (HAT): Similar to p-phenylenediamines, the hydroxyl group (-OH) on the phenolic ring can donate its hydrogen atom to a free radical. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of bulky alkyl groups, as seen in BHT and BHA, can further enhance stability through steric hindrance.[5][6]

  • Single Electron Transfer (SET): In this mechanism, the phenolic antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation of the antioxidant is more stable than the initial free radical. This mechanism is particularly relevant in polar solvents.

The interplay of these mechanisms is influenced by the specific phenolic compound, the nature of the free radical, and the solvent system.[4]

cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) Phenol_HAT Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_Radical H• donation Radical_HAT Free Radical (R•) Neutralized_HAT Neutralized Species (R-H) Radical_HAT->Neutralized_HAT H• acceptance Phenol_SET Phenolic Antioxidant (Ar-OH) Phenol_Radical_Cation Phenol Radical Cation (Ar-OH•+) Phenol_SET->Phenol_Radical_Cation e- donation Radical_SET Free Radical (R•) Radical_Anion Radical Anion (R-) Radical_SET->Radical_Anion e- acceptance

Caption: Dual antioxidant mechanisms of phenolic compounds.

Structure-Activity Relationships: The Molecular Blueprint for Antioxidant Efficacy

The antioxidant potential of both IPPD and phenolic antioxidants is intrinsically linked to their molecular structure.

1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (IPPD)

For p-phenylenediamines, the nature of the substituent groups on the nitrogen atoms is a key determinant of antioxidant activity. A computational study on the antioxidant effectiveness of several N,N'-substituted p-phenylenediamines predicted the following order of decreasing activity: SPPD > MBPPD > MBPPDH > 6PPD > IPPD > CPPD. This theoretical ranking suggests that IPPD, while an effective antioxidant, may have a lower intrinsic activity compared to some other p-phenylenediamine derivatives.[3] This is attributed to the electronic and steric effects of the isopropyl and phenyl groups on the stability of the resulting radical.

Phenolic Antioxidants (BHT, BHA, Trolox)

For phenolic antioxidants, the following structural features are crucial for their activity:

  • Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. The position of these groups on the aromatic ring also plays a significant role in radical stabilization.

  • Steric Hindrance: Bulky groups, such as the tert-butyl groups in BHT and BHA, positioned ortho to the hydroxyl group, can sterically hinder the phenoxyl radical, preventing it from participating in further reactions and thus enhancing its antioxidant capacity.[6]

  • Electron-Donating Groups: The presence of electron-donating groups on the aromatic ring can increase the electron density on the hydroxyl oxygen, facilitating hydrogen or electron donation.

Quantitative Benchmarking: A Comparative Analysis

Direct, standardized experimental data comparing the antioxidant capacity of IPPD with phenolic antioxidants in assays relevant to biological systems (e.g., DPPH, ABTS, ORAC) is notably scarce in publicly available literature.[3] The majority of research on IPPD focuses on its role in industrial applications.[1][2]

However, to provide a framework for comparison, the following tables summarize the available quantitative data for the selected phenolic antioxidants. It is crucial to note that IC50 values, in particular, can vary significantly between studies due to differences in experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH radical. A lower IC50 value indicates greater antioxidant potency.

AntioxidantDPPH IC50 (µg/mL)Reference(s)
BHT 23 - 202.35[3]
BHA ~35.35 - 112.05[3]
Trolox ~3
IPPD Data not available

Note: The IC50 values for BHT and BHA represent a range reported in different studies and are not from a single head-to-head comparison.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

AntioxidantTEAC (Trolox Equivalents)Reference(s)
BHT ~1.29
BHA Data not available
Trolox 1.0 (by definition)
IPPD Data not available
Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Results are also expressed as Trolox Equivalents.

AntioxidantORAC (µmol TE/g)Reference(s)
BHT Data not available
BHA Data not available
Trolox 1.0 (by definition)
IPPD Data not available

Experimental Protocols for Antioxidant Activity Assessment

For researchers intending to conduct direct comparative studies, the following are detailed, standardized protocols for the DPPH, ABTS, and ORAC assays.

DPPH Radical Scavenging Assay

A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix antioxidant solution with DPPH solution (e.g., 1:1 v/v) A->C B Prepare antioxidant solutions (IPPD, Phenolics, Trolox) at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Antioxidant Solutions: Prepare stock solutions of IPPD, BHT, BHA, and Trolox in a suitable solvent (e.g., methanol or ethanol). From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Reaction: In a 96-well microplate, add a specific volume of each antioxidant dilution (e.g., 100 µL). To this, add a corresponding volume of the DPPH solution (e.g., 100 µL). A control well should contain the solvent instead of the antioxidant solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant that causes 50% inhibition of the DPPH radical) can be determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS Radical Scavenging Assay

A Prepare ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix antioxidant solution with diluted ABTS•+ solution B->D C Prepare antioxidant solutions (IPPD, Phenolics, Trolox) at various concentrations C->D E Incubate at room temperature (e.g., 6 minutes) D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition and TEAC F->G

Caption: Experimental workflow for the ABTS antioxidant assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of approximately 0.7 at 734 nm.

  • Preparation of Antioxidant Solutions: Prepare a series of dilutions of the test compounds and Trolox as described for the DPPH assay.

  • Reaction: Add a small volume of each antioxidant dilution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) can be determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

A Prepare fluorescein solution C Add fluorescein and antioxidant to a 96-well plate A->C B Prepare antioxidant solutions (IPPD, Phenolics, Trolox) B->C D Incubate at 37°C C->D E Add AAPH radical initiator D->E F Monitor fluorescence decay over time (e.g., every minute for 1-2 hours) E->F G Calculate the area under the curve (AUC) and ORAC value F->G

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Validation

A Comparative Guide to the Cross-Reactivity of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD) in Contact Dermatitis Patch Testing

This guide provides an in-depth analysis of the cross-reactivity patterns of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD), a significant contact allergen, particularly in the context of diagnostic patch testing...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the cross-reactivity patterns of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (IPPD), a significant contact allergen, particularly in the context of diagnostic patch testing. It is intended for researchers, scientists, and drug development professionals seeking to understand the complexities of allergic contact dermatitis related to rubber compounds.

Introduction to IPPD and its Role as a Contact Allergen

1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-, commonly known as IPPD, is an antioxidant and antiozonant extensively used in the rubber industry to prevent the degradation of rubber products. Its presence in tires, hoses, belts, and other black rubber goods leads to widespread consumer and occupational exposure. IPPD is a potent sensitizer, and contact with it can elicit allergic contact dermatitis, a delayed-type hypersensitivity reaction. A significant diagnostic challenge with IPPD is its propensity for cross-reactivity with other compounds, particularly other para-amino substances. This guide will explore the immunological basis of this cross-reactivity and provide a comparative analysis of its performance in patch testing.

The Immunological Basis of Allergic Contact Dermatitis and Cross-Reactivity

Allergic contact dermatitis (ACD) is a T-cell mediated inflammatory reaction. The mechanism involves two distinct phases: sensitization and elicitation.

  • Sensitization Phase: Upon initial contact, a small, reactive chemical (hapten) like IPPD penetrates the skin and binds to a carrier protein, forming a hapten-protein complex. This complex is then recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. These APCs migrate to the regional lymph nodes, where they present the haptenated peptide to naive T-cells. This interaction leads to the clonal expansion of hapten-specific memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to the same or a structurally similar hapten, the memory T-cells are rapidly activated. This leads to the release of pro-inflammatory cytokines and the recruitment of other inflammatory cells to the site of contact, resulting in the characteristic clinical signs of ACD, such as erythema, edema, and vesiculation.

Cross-reactivity occurs when T-cells sensitized to a specific hapten also recognize and react to other structurally related haptens. This is a critical consideration in the diagnosis and management of ACD.

G cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) Hapten (IPPD) Hapten (IPPD) Hapten-Protein Complex Hapten-Protein Complex Hapten (IPPD)->Hapten-Protein Complex Carrier Protein Carrier Protein Carrier Protein->Hapten-Protein Complex APC APC Hapten-Protein Complex->APC Uptake & Processing Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) Naive T-cell Naive T-cell Memory T-cell Memory T-cell Naive T-cell->Memory T-cell Activation & Proliferation APC->Naive T-cell Presentation in Lymph Node Hapten or Cross-reactive substance Hapten or Cross-reactive substance Memory T-cell_2 Memory T-cell Hapten or Cross-reactive substance->Memory T-cell_2 Recognition Cytokine Release Cytokine Release Memory T-cell_2->Cytokine Release Inflammation (ACD) Inflammation (ACD) Cytokine Release->Inflammation (ACD)

Caption: Immunological pathway of allergic contact dermatitis.

IPPD in Diagnostic Patch Testing

Patch testing is the gold standard for diagnosing ACD. It involves the application of suspected allergens to the skin under occlusion for a defined period, typically 48 hours. The test reactions are read at specific time points after application. For IPPD, the standard patch test concentration is 0.1% in petrolatum.

Cross-Reactivity Profile of IPPD

IPPD belongs to the p-phenylenediamine (PPD) group of aromatic amines. Its chemical structure predisposes it to cross-reactivity with other compounds containing a similar para-amino group.

Cross-Reactivity with other p-Phenylenediamine Derivatives

There is a high rate of co-sensitization between IPPD and other PPD derivatives commonly found in hair dyes, textiles, and other industrial products. The shared para-amino benzene ring is the key structural feature responsible for this cross-reactivity.

Cross-Reactivity with other Rubber Allergens

While IPPD is a rubber antioxidant, it can also cross-react with other rubber additives, such as accelerators from the thiuram and carbamate groups. However, the rates of cross-reactivity with these compounds are generally lower than with PPD derivatives.

The following table summarizes the co-sensitization rates of IPPD with other relevant allergens based on published data.

AllergenChemical ClassCo-sensitization rate with IPPD (%)
p-Phenylenediamine (PPD)Aromatic amine (hair dye)40-70%
N,N'-Diphenyl-p-phenylenediamine (DPPD)Aromatic amine (rubber)25-50%
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)Aromatic amine (rubber)20-40%
Mercaptobenzothiazole (MBT)Thiazole (rubber accelerator)5-15%
Thiuram mixThiuram (rubber accelerator)5-10%

Note: These percentages are approximate and can vary depending on the patient population and study design.

G cluster_ppd p-Phenylenediamine Derivatives cluster_rubber Other Rubber Allergens IPPD IPPD (1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-) PPD PPD (p-Phenylenediamine) IPPD->PPD High Cross-Reactivity DPPD DPPD (N,N'-Diphenyl-p-phenylenediamine) IPPD->DPPD Moderate Cross-Reactivity CPPD CPPD (N-Cyclohexyl-N'-phenyl-p-phenylenediamine) IPPD->CPPD Moderate Cross-Reactivity MBT MBT (Mercaptobenzothiazole) IPPD->MBT Low Cross-Reactivity Thiuram Thiuram Mix IPPD->Thiuram Low Cross-Reactivity

Caption: Cross-reactivity relationships of IPPD.

Comparative Analysis of Patch Test Performance

When evaluating a patient with suspected ACD to rubber, a comprehensive patch test series is essential. While IPPD is a crucial component of this series, relying solely on it can lead to missed diagnoses due to variations in sensitization patterns.

  • IPPD vs. PPD: A positive reaction to IPPD with a negative reaction to PPD may indicate a primary sensitization to IPPD. Conversely, a stronger reaction to PPD might suggest primary sensitization to PPD (e.g., from hair dye) with cross-reactivity to IPPD.

  • IPPD vs. other rubber antioxidants: Testing with a panel of rubber antioxidants, including DPPD and CPPD, can help to identify the primary sensitizer and predict a broader range of potential exposures to avoid.

  • IPPD vs. rubber accelerators: Co-sensitization to IPPD and rubber accelerators like MBT or thiurams is not uncommon. Including these in a rubber series is critical for a comprehensive evaluation.

Experimental Protocol: A Self-Validating Approach to Patch Testing for Suspected Rubber Dermatitis

This protocol describes a systematic approach to patch testing for suspected rubber-related ACD.

Objective: To identify the causative allergen(s) in a patient with suspected ACD from rubber exposure.

Materials:

  • Standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape)

  • Petrolatum vehicle

  • Allergens for patch testing (e.g., from a certified supplier) including:

    • IPPD 0.1% pet.

    • PPD 1.0% pet.

    • Rubber antioxidant panel (including DPPD, CPPD)

    • Rubber accelerator panel (including MBT, thiuram mix, carbamate mix)

    • Patient's own rubber products (as is, or prepared as shavings in pet.)

  • Marking pen

  • Occlusive dressing

  • Documentation forms

Methodology:

  • Patient Selection and Consent:

    • Select patients with a clear history of dermatitis exacerbated by contact with rubber items.

    • Obtain informed consent after explaining the procedure, potential risks (e.g., skin irritation, new sensitization), and benefits.

  • Patch Test Application:

    • Apply a small amount of each allergen into the corresponding patch test chamber.

    • Apply the filled chambers to the upper back of the patient, ensuring good adhesion.

    • Mark the location of the test panels on the skin.

    • Instruct the patient to keep the area dry and to avoid activities that may dislodge the patches.

  • Patch Test Removal and Initial Reading:

    • Remove the patches after 48 hours.

    • Allow the skin to rest for 30-60 minutes before the first reading (D2 reading).

    • Record the reactions according to the International Contact Dermatitis Research Group (ICDRG) scoring system (+? = doubtful, + = weak, ++ = strong, +++ = extreme, IR = irritant, NT = not tested).

  • Final Reading:

    • Perform a final reading at 72 or 96 hours (D3 or D4 reading). Some reactions may be delayed, making this reading crucial.

    • Record the reactions using the same scoring system.

  • Interpretation and Validation:

    • A positive reaction is typically characterized by erythema, infiltration, and papules or vesicles at the test site.

    • The clinical relevance of a positive reaction must be determined by correlating the test result with the patient's exposure history.

    • The inclusion of both IPPD and its potential cross-reactants serves as an internal validation. For example, a strong reaction to IPPD and a weaker reaction to PPD in a tire factory worker would strongly suggest primary sensitization to IPPD.

G cluster_pre Pre-Test cluster_test Testing cluster_post Post-Test Patient Selection Patient Selection Informed Consent Informed Consent Patient Selection->Informed Consent Allergen Preparation Allergen Preparation Informed Consent->Allergen Preparation Patch Application Patch Application Allergen Preparation->Patch Application Occlusion (48h) Occlusion (48h) Patch Application->Occlusion (48h) Patch Removal Patch Removal Occlusion (48h)->Patch Removal D2 Reading D2 Reading Patch Removal->D2 Reading D3/D4 Reading D3/D4 Reading D2 Reading->D3/D4 Reading Interpretation Interpretation D3/D4 Reading->Interpretation Clinical Correlation Clinical Correlation Interpretation->Clinical Correlation

Caption: Workflow for diagnostic patch testing.

Conclusion

The cross-reactivity of IPPD is a critical factor in the diagnosis of allergic contact dermatitis from rubber. A thorough understanding of its cross-reactivity profile with other p-phenylenediamine derivatives and rubber allergens is essential for accurate diagnosis and patient management. The use of a comprehensive patch test series, including IPPD and its potential cross-reactants, coupled with a careful clinical evaluation, remains the cornerstone of effective diagnosis. Future research should focus on developing more specific diagnostic tools to differentiate between primary sensitization and cross-reactivity, which will ultimately lead to more targeted avoidance strategies for patients.

References

  • American Academy of Dermatology. (n.d.). Patch Testing. AAD.org. [Link]

  • American Contact Dermatitis Society. (n.d.). Patch Testing. ContactDerm.org. [Link]

  • European Society of Contact Dermatitis. (n.d.). Patch Testing. ESCD.org. [Link]

  • National Center for Biotechnology Information. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. PubChem. [Link]

  • U.S. Food and Drug Administration. (2023, August 25). Patch Tests for Skin Allergies. FDA.gov. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides essential, im...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (CAS No. 101-72-4), also commonly known as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound, a member of the p-phenylenediamine family, is recognized for its potential as a human allergen and its ecotoxicity.[1] Improper disposal can lead to skin sensitization and long-term adverse effects in the aquatic environment.[2][3] Therefore, a systematic and informed approach to its waste management is paramount.

I. Core Safety Directives & Hazard Profile

Before initiating any disposal protocol, it is crucial to understand the inherent hazards of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-. This substance is combustible and, upon decomposition, can release toxic fumes, including nitrogen oxides.[4][5] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7] Repeated or prolonged contact may lead to skin sensitization.[4]

Hazard Profile & Safety Requirements
Physical State: Dark grey to black flakes or brown-black small chip-like solid with an aromatic odor.[8]
Primary Hazards: Acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, skin sensitization, and hazardous to the aquatic environment.[2][7]
Personal Protective Equipment (PPE):
Hand Protection: Wear protective gloves.[4][5][9][10]
Eye/Face Protection: Wear safety spectacles or a face shield.[4][5]
Skin and Body Protection: Wear protective clothing.[4][5] A chemical protection suit may be necessary for large spills.[5]
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][11]
Incompatible Materials: Strong oxidizing agents.[7]
Emergency Procedures:
Skin Contact: Remove contaminated clothing. Rinse and then wash skin with water and soap.[4] If skin irritation or rash occurs, seek medical advice.[9][12]
Eye Contact: First rinse with plenty of water for several minutes (remove contact lenses if easily possible), then take to a doctor.[4]
Ingestion: Rinse mouth.[4] Call a POISON CENTER or doctor if you feel unwell.[9][12]
Inhalation: Move to fresh air and rest.[4]

II. Strategic Disposal Workflow

The following workflow provides a procedural framework for the safe disposal of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-. The causality behind these steps is rooted in minimizing exposure, preventing environmental contamination, and adhering to regulatory compliance.

Caption: A streamlined workflow for the safe disposal of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-.

III. Detailed Disposal Protocols

The proper disposal of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- is contingent on the quantity and nature of the waste. The following protocols provide step-by-step guidance for common laboratory scenarios.

A. Disposal of Small Quantities of Solid Waste

For small, residual amounts of solid 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-, the primary objective is secure containment to prevent dispersal.

Protocol:

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety glasses, and a lab coat.

  • Containment: Carefully sweep the solid substance into a designated, sealable container.[4] To prevent dusting, it may be appropriate to first moisten the material.[5]

  • Labeling: Securely close the container and label it clearly as "Hazardous Waste: 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-" and include the approximate quantity and date.

  • Storage: Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials like strong oxidizing agents.[7]

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[2][6][9][12][13]

B. Management of Contaminated Labware and PPE

Disposable labware, gloves, and other materials contaminated with 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- must be treated as hazardous waste.

Protocol:

  • Segregation: Do not mix contaminated items with general laboratory trash.

  • Containment: Place all contaminated disposables (e.g., weighing paper, pipette tips, gloves) into a designated, leak-proof, and clearly labeled hazardous waste bag or container.

  • Decontamination of Reusable Labware: If labware is to be reused, decontaminate it thoroughly by washing with a suitable solvent (such as acetone, followed by soap and water), ensuring the rinsate is collected as hazardous waste.[14]

  • Disposal: Seal the waste container and manage it according to the procedures for solid waste disposal.

C. Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Protocol:

  • Evacuation and Ventilation: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[10]

  • Containment: For small spills, dampen the solid material with acetone and transfer it to a suitable container.[14] Use absorbent paper dampened with acetone to pick up any remaining material.[14] For larger spills, contain the spill with sand, earth, or vermiculite.

  • Cleanup: Carefully collect the absorbed or contained material and place it in a sealed, labeled hazardous waste container.[4][5]

  • Decontamination: Wash all contaminated surfaces with acetone followed by a soap and water solution.[14] Collect all cleaning materials and rinsate as hazardous waste.

  • Personal Decontamination: Remove and launder contaminated clothing before reuse.[7][10] Wash hands and any exposed skin thoroughly with soap and water.[10]

IV. Regulatory Context and Final Disposition

The disposal of 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- is governed by local, state, and federal regulations. In the United States, this compound may fall under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste, particularly if it exhibits characteristics of toxicity.[15][16] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

The ultimate disposal of this chemical waste must be conducted by a licensed and approved waste disposal plant.[2][6][9][12][13] Never discharge 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- or its contaminated rinsate into the sanitary sewer system or dispose of it with general refuse, as it is very toxic to aquatic life with long-lasting effects.[2][3][7]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operations and its commitment to responsible chemical management.

References

  • Ministry of Health, Labour and Welfare. (2010, February 1). N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine. Workplace Safety Site. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE. International Chemical Safety Cards. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1108 - N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (2009, March 30). Chemical Substance: N-Isopropyl-N'-phenyl-p-phenylenediamine. Workplace Safety Site. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2014, February 7). 1,4-Benzenediamine: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Workplace Safety Site. (2011, January 31). Chemical Substance: N-Phenyl-1,4-benzenediamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Isopropyl-N'-phenyl-1,4-phenylenediamine. Retrieved from [Link]

  • Antibodies. (n.d.). 1,4-Phenylenediamine. Retrieved from [Link]

  • National Academies Press. (n.d.). Aromatic Amines: An Assessment of the Biological and Environmental Effects. Retrieved from [Link]

  • Regulations.gov. (2024, November 19). E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants. Retrieved from [Link]

  • Environment Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-

Operational Safety and PPE Master Guide: Handling 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (IPPD) As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Master Guide: Handling 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (IPPD)

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered causality. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (commonly known as IPPD or N-isopropyl-N'-phenyl-p-phenylenediamine, CAS 101-72-4) is a potent anti-degradant widely used in rubber and polymer research[1]. However, its physicochemical profile presents severe occupational hazards: it is a potent skin sensitizer, a Category 2B eye irritant, and a combustible dust that is highly toxic to aquatic ecosystems[2][3].

This guide provides drug development professionals and researchers with a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of IPPD.

The Causality of Protection: Understanding the Threat Profile

To select the correct PPE, we must first understand why standard laboratory defenses fail against IPPD.

  • Type IV Hypersensitivity (Contact Dermatitis): IPPD is a lipophilic, low-molecular-weight aromatic amine. It easily permeates porous materials (like standard latex) and binds to skin proteins, triggering severe, irreversible allergic contact eczema[3].

  • Dust Deflagration Risk: In its solid, finely dispersed powder form, IPPD can form explosive mixtures in the air[3]. Static discharge from standard plastic weighing tools can act as an ignition source.

  • Solubility Paradox: IPPD is insoluble in water but highly soluble in organic solvents like DMSO (≥10 mg/ml) and acetone[4][5]. Attempting to clean an IPPD spill with water alone will merely spread the hazardous dust without decontaminating the surface.

Quantitative Risk Data & PPE Matrix

The following matrix translates IPPD's quantitative risk factors into mandatory PPE specifications.

Hazard ParameterQuantitative DataRequired PPE SpecificationMechanistic Justification (Causality)
Dermal Exposure Dermal DNEL: 0.8 mg/m³[6]Double-layered Nitrile gloves (min 0.11 mm thickness).Nitrile provides a superior chemical barrier against lipophilic amines compared to latex. Double-gloving prevents micro-abrasion permeation[3].
Ocular Exposure Eye Irritation: Category 2B[2]Snug-fitting chemical splash goggles (ANSI Z87.1+).IPPD dust easily bypasses standard safety glasses. Goggles with an orbital seal physically exclude airborne sensitizing particulates.
Inhalation Inhalation DNEL: 6.4 mg/m³[6]N95/P100 Particulate Respirator (if outside containment).Strictly bounds inhalation exposure to prevent respiratory sensitization and systemic toxicity[6].
Ignition / Body Melting Point: 74-80 °C[6]Flame-resistant (FR) lab coat with fitted, elastic cuffs.Mitigates ignition risks from static discharge, as IPPD dust can form explosive mixtures in air[3].

Self-Validating Operational Protocol: Handling & Weighing

Do not rely on assumptions. Every step in this methodology includes a built-in validation mechanism to ensure the integrity of your safety barriers before you proceed.

Phase 1: Pre-Operational Validation

  • Environmental Check: Verify the fume hood face velocity is between 0.4–0.6 m/s.

    • Causality: Excessive flow causes powder turbulence and aerosolization; insufficient flow fails to capture the sensitizing dust.

  • Tool Selection: Ground all equipment and use anti-static metal spatulas.

    • Causality: Prevents static sparks that could ignite localized IPPD dust clouds[3].

Phase 2: Active Handling 3. Double-Gloving Protocol: Don inner nitrile gloves and perform a visual "stretch test" to check for micro-tears. Don the FR lab coat, ensuring the cuffs cover the inner glove. Finally, don the outer nitrile gloves over the cuffs.

  • Self-Validation: If the outer glove becomes contaminated or tears, the inner glove remains a sterile barrier, triggering an immediate, safe halt-and-replace action.

  • Transfer & Weighing: Transfer the IPPD powder slowly using minimal vertical elevation.

Phase 3: Decontamination & Exit 5. Two-Step Solvent-Surfactant Wash: Wipe down all spatulas, balances, and surfaces with lint-free wipes dampened with acetone , followed by a secondary wipe using a soap-and-water solution [4].

  • Causality: Acetone dissolves the water-insoluble IPPD residue, and the subsequent surfactant (soap) wash removes the lipophilic solvent-solute complex from the surface[4].

Workflow N1 1. Fume Hood Validation (Flow: 0.4-0.6 m/s) N2 2. Don High-Barrier PPE (Double Nitrile, Goggles) N1->N2 N3 3. Weighing & Transfer (Anti-Static Tools) N2->N3 N4 4. Visual & Integrity Check (Self-Validation) N3->N4 N5 5. Two-Step Decon (Acetone -> Soap/Water) N4->N5

Fig 1: Step-by-step operational workflow for handling IPPD with self-validating checkpoints.

Emergency Spill Response & Disposal Plan

In the event of an IPPD spill, standard sweeping or vacuuming is strictly prohibited, as mechanical agitation will generate a highly toxic, combustible dust cloud[3]. Execute the following protocol:

Step-by-Step Spill Recovery:

  • Immediate Isolation: Evacuate non-essential personnel. For solid spills, establish an isolation perimeter of at least 25 meters (75 feet)[4].

  • Ignition Elimination: Immediately power down all nearby electrical equipment and remove sources of ignition[4].

  • Solvent Dampening (Critical Step): Gently spray or drop acetone onto the solid spill material[4].

    • Causality: Dampening suppresses dust generation instantly. Because IPPD is soluble in acetone, it binds the powder into a manageable, non-airborne slurry.

  • Mechanical Collection: Use absorbent paper dampened with acetone to gently pick up the material[4].

  • Vapor-Tight Sealing: Place all contaminated paper, gloves, and recovery materials into a vapor-tight plastic bag[4].

    • Self-Validation: Double-bag the waste and apply a "gooseneck tie" (twist the neck, fold it over itself, and tape it) to guarantee zero vapor escape.

  • Surface Decontamination: Solvent-wash the entire contaminated surface with acetone, followed by a thorough washing with a soap and water solution[4]. Do not re-enter the area until the Safety Officer verifies it is clean[4].

SpillResponse S1 Isolate 25m & Remove Ignition S2 Dampen Spill with Acetone S1->S2 S3 Collect with Absorbent Paper S2->S3 S4 Wash Surface (Acetone -> Soap) S3->S4 S5 Seal in Vapor-Tight Hazardous Waste Bag S4->S5

Fig 2: Sequential emergency response protocol for IPPD solid spills to prevent dust aerosolization.

References

1.[4] Title: N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals Source: noaa.gov URL:

2.[2] Title: SAFETY DATA SHEET - FUJIFILM Wako Chemicals Source: fujifilm.com URL:

3.[5] Title: Safety Data Sheet - Cayman Chemical Source: caymanchem.com URL:

4.[6] Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.it URL:

5.[3] Title: 101-72-4, Antioxidant 4010NA Formula - ECHEMI Source: echemi.com URL:

6.[1] Title: n-Isopropyl-n-Phenyl-PPD Ingredient Allergy Safety Information - SkinSAFE Source: skinsafeproducts.com URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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